BI-1915
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C21H37N5O3 |
|---|---|
Poids moléculaire |
407.6 g/mol |
Nom IUPAC |
N-[(2S)-1-[(4-cyano-1-methylpiperidin-4-yl)amino]-5,5-dimethyl-1-oxoheptan-2-yl]morpholine-4-carboxamide |
InChI |
InChI=1S/C21H37N5O3/c1-5-20(2,3)7-6-17(23-19(28)26-12-14-29-15-13-26)18(27)24-21(16-22)8-10-25(4)11-9-21/h17H,5-15H2,1-4H3,(H,23,28)(H,24,27)/t17-/m0/s1 |
Clé InChI |
SYRVEVZSXHRXIX-KRWDZBQOSA-N |
SMILES isomérique |
CCC(C)(C)CC[C@@H](C(=O)NC1(CCN(CC1)C)C#N)NC(=O)N2CCOCC2 |
SMILES canonique |
CCC(C)(C)CCC(C(=O)NC1(CCN(CC1)C)C#N)NC(=O)N2CCOCC2 |
Origine du produit |
United States |
Foundational & Exploratory
BI-1915: A Technical Guide to its Mechanism of Action as a Potent and Selective Cathepsin S Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth examination of the biochemical and cellular mechanism of action of BI-1915, a potent and highly selective chemical probe for Cathepsin S (CatS). Cathepsin S is a lysosomal cysteine protease that plays a critical role in the adaptive immune response, making it a significant target for therapeutic intervention in autoimmune and inflammatory diseases.[1][2][3]
Core Mechanism of Action: Inhibition of Cathepsin S
This compound functions as a small molecule inhibitor designed to selectively target Cathepsin S.[2][4][5] The primary mechanism of action is the direct binding to the active site of the CatS enzyme, thereby blocking its proteolytic activity.[2][6] This inhibition is crucial in the context of the Major Histocompatibility Complex class II (MHC-II) antigen processing and presentation pathway, a cornerstone of the adaptive immune system.[2][3]
Cathepsin S is predominantly expressed in antigen-presenting cells (APCs), such as dendritic cells, B cells, and macrophages.[2] Within the endosomal compartments of these cells, CatS is responsible for the final proteolytic degradation of the invariant chain (Ii, or CD74). The invariant chain acts as a chaperone for newly synthesized MHC-II molecules, preventing the premature binding of endogenous peptides. For an exogenous antigen to be presented to T-helper cells, the invariant chain must be cleaved, leaving a small fragment called CLIP (class II-associated invariant chain peptide) in the peptide-binding groove of the MHC-II molecule. Cathepsin S is the key enzyme responsible for degrading CLIP, allowing for the loading of antigenic peptides derived from extracellular pathogens.
By inhibiting Cathepsin S, this compound prevents the degradation of the invariant chain and CLIP. This blockade effectively halts the antigen presentation cascade, as MHC-II molecules are unable to be loaded with antigenic peptides. Consequently, the APCs cannot present the antigen to CD4+ T-helper cells, leading to a suppression of T-cell activation and the downstream inflammatory cascade, including cytokine release.[1][7]
Quantitative Profile of this compound
This compound has been characterized as a highly potent inhibitor of Cathepsin S with excellent selectivity over other related cathepsins. For comparative purposes, data for the structurally related negative control, BI-1920, and the in vivo suitable tool compound, BI-1124, are also presented.
Table 1: In Vitro Potency and Cellular Activity
| Compound | Target | Assay Type | IC50 / EC50 (nM) | Reference(s) |
|---|---|---|---|---|
| This compound | Human Cathepsin S | Enzymatic Assay | 17 | [1][3][4][5][8] |
| Ovalbumin-induced IL-2 Secretion | Cellular Assay | 2.8 | [1][3][7] | |
| BI-1124 | Human Cathepsin S | Enzymatic Assay | 7 | [1][7] |
| Ovalbumin-induced IL-2 Secretion | Cellular Assay | 0.5 | [1][7] |
| BI-1920 | Human Cathepsin S | Enzymatic Assay | >20,000 |[1][7] |
Table 2: Selectivity Profile of this compound
| Compound | Target Protease | IC50 (µM) | Selectivity Fold vs. CatS | Reference(s) |
|---|---|---|---|---|
| This compound | Cathepsin K | >10 | >588 | [1][3][7][8] |
| Cathepsin B | >10 | >588 | [1][3][7][8] |
| | Cathepsin L | >30 | >1760 |[1][3][7][8] |
Table 3: Binding Affinity
| Compound | Target | Assay Type | KD | Reference(s) |
|---|---|---|---|---|
| This compound | Human Cathepsin S | SPR | 31 nM | [3] |
| BI-1920 | Human Cathepsin S | Not Specified | 270 µM |[1][7] |
Experimental Protocols
The characterization of this compound involves several key experimental methodologies to determine its potency, selectivity, and cellular effects.
A. Enzymatic Inhibition Assay (IC50 Determination)
The inhibitory potency of this compound against Cathepsin S and other proteases is determined using a luminescent or fluorescent-based enzymatic assay.
-
Principle: A recombinant human Cathepsin S enzyme is incubated with a specific substrate that, when cleaved, produces a detectable signal (light or fluorescence). The assay is run in the presence of varying concentrations of the inhibitor (this compound).
-
Methodology:
-
Recombinant human Cathepsin S is pre-incubated with serially diluted this compound in an appropriate assay buffer.
-
A fluorogenic or luminogenic Cathepsin S substrate is added to initiate the enzymatic reaction.
-
The reaction is incubated for a defined period at a controlled temperature.
-
The fluorescence or luminescence is measured using a plate reader.
-
The resulting data are plotted as the percentage of inhibition versus the inhibitor concentration. The IC50 value is calculated using a non-linear regression model.
-
-
Selectivity: To determine selectivity, this protocol is repeated using other recombinant cathepsins (e.g., Cat K, B, L) and their respective specific substrates.[1][3][9]
B. Surface Plasmon Resonance (SPR) for Binding Kinetics (KD Determination)
SPR is utilized to measure the binding affinity and kinetics between this compound and Cathepsin S.[3]
-
Principle: This technique measures the change in the refractive index at the surface of a sensor chip when an analyte (this compound) flows over and binds to a ligand (Cathepsin S) that has been immobilized on the chip.
-
Methodology:
-
Recombinant human Cathepsin S is immobilized onto the surface of an SPR sensor chip.
-
A series of concentrations of this compound are prepared in a running buffer and injected sequentially over the chip surface.
-
The association (on-rate) and dissociation (off-rate) of this compound to the immobilized CatS are monitored in real-time.
-
The binding data are fitted to a kinetic model to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
-
C. Cellular Antigen Presentation Assay (EC50 Determination)
This cell-based assay quantifies the functional effect of this compound on the antigen presentation pathway.[1][3]
-
Principle: The assay co-cultures antigen-presenting cells (B cells) with antigen-specific T-cells. The B cells process and present a specific antigen (ovalbumin), which activates the T-cells to secrete cytokines, such as Interleukin-2 (IL-2). The amount of IL-2 secreted is a direct measure of the efficiency of antigen presentation.
-
Methodology:
-
Antigen-presenting cells (e.g., B cells) are pre-incubated with various concentrations of this compound.
-
A known antigen, such as ovalbumin, is added to the culture. The B cells internalize and process this antigen.
-
T-cells that are specific to the processed ovalbumin peptide (e.g., from a DO11 mouse model) are added to the co-culture.[7]
-
The cells are incubated for a sufficient period to allow for antigen presentation and T-cell activation.
-
The cell culture supernatant is collected, and the concentration of secreted IL-2 is quantified using a standard method like ELISA.
-
The EC50 value is determined by plotting the IL-2 concentration against the this compound concentration.
-
Conclusion
This compound is a well-characterized chemical probe that serves as a potent and highly selective inhibitor of Cathepsin S. Its mechanism of action is centered on the direct inhibition of CatS enzymatic activity, leading to a functional blockade of the MHC class II antigen presentation pathway. The extensive in vitro and cellular data, supported by the availability of a potent in vivo tool (BI-1124) and a validated negative control (BI-1920), make this compound an invaluable tool for researchers investigating the role of Cathepsin S in immune regulation, autoimmunity, and other associated pathologies.
References
- 1. opnme.com [opnme.com]
- 2. What are the therapeutic applications for CTSS inhibitors? [synapse.patsnap.com]
- 3. eubopen.org [eubopen.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. sgc-ffm.uni-frankfurt.de [sgc-ffm.uni-frankfurt.de]
- 7. Pardon Our Interruption [opnme.com]
- 8. This compound | Cathepsin S inhibitor | Probechem Biochemicals [probechem.com]
- 9. The preclinical and phase 1 development of the novel oral cathepsin C inhibitor BI 1291583 - PMC [pmc.ncbi.nlm.nih.gov]
BI-1915 Cathepsin S inhibition pathway
An In-Depth Technical Guide to the BI-1915 Cathepsin S Inhibition Pathway
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Cathepsin S (CTSS), a lysosomal cysteine protease, is a pivotal mediator in immunological and inflammatory processes.[1] Primarily expressed in antigen-presenting cells (APCs), it plays an indispensable role in the maturation of Major Histocompatibility Complex class II (MHC-II) molecules, a process critical for activating adaptive immunity.[2] Its dysregulation is linked to various autoimmune disorders and chronic inflammation, making it a significant therapeutic target.[3][4] this compound is a potent and highly selective chemical probe designed to inhibit Cathepsin S.[5] With an IC50 of 17 nM, it demonstrates excellent selectivity (>500-fold) over related cathepsins.[6] This guide delineates the mechanism of action of this compound, detailing its role in the Cathepsin S inhibition pathway, supported by quantitative data and key experimental methodologies.
Introduction to Cathepsin S (CTSS)
Cathepsin S is a lysosomal cysteine protease distinguished by its ability to retain enzymatic activity at neutral pH, unlike many other cathepsins that are active only in acidic environments.[2] This characteristic allows CTSS to function both within the lysosomal compartments and in the extracellular space. Its expression is predominantly localized to immune cells, including B cells, macrophages, and dendritic cells (DCs), where it is integral to immune surveillance and response.[2] Beyond its canonical role in protein degradation, CTSS functions as a master regulator of inflammatory and immune homeostasis.[2] Its activity is implicated in the pathology of numerous immune-mediated inflammatory diseases, establishing it as a compelling target for therapeutic intervention.[3]
The Role of Cathepsin S in the MHC Class II Antigen Presentation Pathway
The primary immunological function of Cathepsin S is its critical involvement in the MHC class II antigen presentation pathway, which is essential for the activation of CD4+ T helper cells and the subsequent orchestration of an adaptive immune response.[4][7]
The process unfolds as follows:
-
Invariant Chain (Ii) Association: Inside the endoplasmic reticulum of an APC, newly synthesized MHC class II molecules are associated with the invariant chain (Ii). This chain prevents premature binding of endogenous peptides and assists in trafficking the MHC-II complex.
-
Trafficking to Lysosomes: The MHC-II-Ii complex is transported through the Golgi apparatus to the endo-lysosomal compartments.
-
Ii Degradation: Within these compartments, proteases begin to degrade the invariant chain, leaving a small fragment known as the class II-associated invariant chain peptide (CLIP) in the peptide-binding groove of the MHC-II molecule.
-
Cathepsin S-Mediated CLIP Removal: Cathepsin S performs the final and crucial cleavage of the CLIP fragment. The removal of CLIP is a prerequisite for the loading of antigenic peptides.[4]
-
Antigen Loading and Presentation: Once CLIP is removed, exogenous antigenic peptides, derived from pathogens or foreign proteins engulfed by the APC, can be loaded onto the MHC-II molecule.
-
T-Cell Activation: The resulting peptide-MHC-II complex is transported to the surface of the APC for presentation to CD4+ T cells, leading to their activation and the initiation of a targeted immune response.[4]
This compound: A Selective Cathepsin S Inhibitor
This compound is a small-molecule chemical probe developed as a highly potent and selective inhibitor of Cathepsin S.[5][8] It is designed for in vitro use to investigate the functional consequences of Cathepsin S inhibition in cellular and biochemical assays.[6] Its high selectivity minimizes off-target effects on other cysteine proteases, such as Cathepsins B, K, and L, making it a precise tool for elucidating the specific roles of Cathepsin S in immune pathways.[6][9]
Quantitative Profile of this compound
The efficacy and selectivity of this compound have been quantified through various assays. The data underscores its utility as a specific inhibitor for research purposes.
Table 1: In Vitro Potency and Selectivity of this compound
| Target | IC50 Value | Selectivity vs. Cathepsin S | Reference |
|---|---|---|---|
| Cathepsin S (CTSS) | 17 nM | - | [5][6] |
| Cathepsin K (CTSK) | >10 µM | >588-fold | [6][9][10] |
| Cathepsin B (CTSB) | >10 µM | >588-fold | [6][9][10] |
| Cathepsin L (CTSL) | >30 µM | >1760-fold |[6][9][10] |
Table 2: Cellular Activity of this compound
| Assay | Metric | Value | Reference |
|---|
| Ovalbumin-Induced T-Cell IL-2 Secretion | EC50 | 2.8 nM |[6][9][10] |
Mechanism of Action: The this compound Inhibition Pathway
This compound functions as a competitive inhibitor that targets the active site of Cathepsin S, preventing it from processing its natural substrates.[8] By inhibiting Cathepsin S, this compound directly interferes with the MHC class II antigen presentation pathway.
The key steps of inhibition are:
-
Binding to Cathepsin S: this compound binds to the active site of Cathepsin S within the lysosomal compartment of APCs.
-
Inhibition of CLIP Cleavage: The bound inhibitor prevents Cathepsin S from cleaving the CLIP fragment from the MHC-II complex.
-
Arrest of Antigen Loading: With CLIP remaining in the peptide-binding groove, the loading of antigenic peptides onto the MHC-II molecule is blocked.
-
Suppression of T-Cell Activation: The absence of peptide-MHC-II complexes on the APC surface leads to a failure in presenting antigens to CD4+ T cells. This results in a downstream reduction of T-cell activation and effector functions, such as the secretion of cytokine Interleukin-2 (IL-2).[6][10]
Key Experimental Protocols
The characterization of this compound relies on specific biochemical and cellular assays to determine its potency and mechanism of action.
In Vitro Enzymatic Assay: Fluorogenic Substrate Cleavage
This assay is used to determine the IC50 value of an inhibitor against its target enzyme.
Methodology:
-
Reagents: Recombinant human Cathepsin S, a fluorogenic peptide substrate (e.g., Z-VVR-AMC), assay buffer (pH 6.5-7.0), and the inhibitor (this compound).
-
Procedure: a. The inhibitor is serially diluted to create a range of concentrations. b. Cathepsin S enzyme is pre-incubated with each inhibitor concentration in the assay buffer. c. The enzymatic reaction is initiated by adding the fluorogenic substrate. The substrate consists of a peptide sequence recognized by Cathepsin S, flanked by a fluorophore and a quencher.[4] d. As Cathepsin S cleaves the substrate, the fluorophore is released from the quencher, resulting in an increase in fluorescence intensity.[4] e. Fluorescence is measured over time using a plate reader.
-
Data Analysis: The rate of substrate cleavage is calculated from the fluorescence signal. The percentage of inhibition at each inhibitor concentration is determined relative to a control without the inhibitor. The IC50 value is calculated by fitting the data to a dose-response curve.
Cellular Assay: T-Cell Activation (Ovalbumin-Induced IL-2 Secretion)
This assay measures the cellular potency (EC50) of this compound by assessing its ability to inhibit antigen-specific T-cell activation.[6]
Methodology:
-
Model: A T-cell receptor transgenic mouse model, such as the DO11.10 model, is used. T-cells from these mice recognize a specific peptide from ovalbumin (OVA) presented by MHC class II molecules.
-
Cell Culture: a. Antigen-presenting cells (e.g., splenocytes) are harvested. b. T-cells are isolated from the DO11.10 mice.
-
Procedure: a. APCs are incubated with varying concentrations of this compound. b. The antigen (ovalbumin) is added to the APCs, which internalize and process it. c. The isolated T-cells are then co-cultured with the pre-treated APCs. d. The co-culture is incubated for a set period (e.g., 24-48 hours) to allow for antigen presentation and T-cell activation.
-
Readout: The supernatant from the co-culture is collected, and the concentration of secreted IL-2 is measured, typically using an ELISA kit.
-
Data Analysis: The amount of IL-2 secretion is plotted against the concentration of this compound. The EC50 value is determined from the resulting dose-response curve, representing the concentration of inhibitor required to reduce the T-cell response by 50%.
Conclusion
This compound is a valuable research tool that provides a highly potent and selective means of inhibiting Cathepsin S. Its mechanism of action is centered on the disruption of the MHC class II antigen presentation pathway, which effectively suppresses T-cell activation. The quantitative data and experimental protocols outlined in this guide provide a comprehensive framework for utilizing this compound to investigate the complex roles of Cathepsin S in immunity and disease, thereby aiding in the exploration of new therapeutic strategies for autoimmune and inflammatory conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Cathepsin S: molecular mechanisms in inflammatory and immunological processes [frontiersin.org]
- 3. Cathepsin S: molecular mechanisms in inflammatory and immunological processes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Pardon Our Interruption [opnme.com]
- 7. Cathepsins and their involvement in immune responses | Swiss Medical Weekly [smw.ch]
- 8. What are the therapeutic applications for CTSS inhibitors? [synapse.patsnap.com]
- 9. Cathepsin | DC Chemicals [dcchemicals.com]
- 10. This compound | Cathepsin S inhibitor | Probechem Biochemicals [probechem.com]
Illuminating the Path to Immune Modulation: A Technical Guide to BI-1915 Target Validation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the core target validation studies of BI-1915, a potent and selective inhibitor of Cathepsin S (CatS). Cathepsin S is a lysosomal cysteine protease that plays a critical role in the processing and presentation of antigens, making it a key target for immunomodulatory therapeutics.[1] This document provides a comprehensive overview of the quantitative data, detailed experimental protocols, and the underlying signaling pathways, offering valuable insights for researchers in immunology and drug discovery.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and its associated tool compounds, providing a clear comparison of their potency and selectivity.
Table 1: In Vitro Inhibitory Activity of this compound and Comparators against Cathepsin S
| Compound | Target | IC50 (nM) | Negative Control (BI-1920) IC50 (µM) | In Vivo Tool (BI-1124) IC50 (nM) |
| This compound | Cathepsin S | 17[1][2][3][4][5][6] | > 20[1][3] | 7[1][3] |
Table 2: Selectivity of this compound against other Cathepsins
| Compound | Cathepsin K (µM) | Cathepsin B (µM) | Cathepsin L (µM) | Selectivity vs. CatS |
| This compound | > 10[3][4] | > 10[3][4] | > 30[3][4] | > 500-fold[1][3] |
Table 3: Cellular Activity of this compound in an Antigen Presentation Model
| Compound | Assay | EC50 (nM) | In Vivo Tool (BI-1124) EC50 (nM) |
| This compound | Ovalbumin-induced IL-2 secretion in T-cells | 2.8[3][6] | 0.5[1][3] |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the experimental approach for this compound target validation, the following diagrams are provided in the DOT language for Graphviz.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the protocols for the key experiments cited in the validation of this compound.
Cathepsin S Inhibition Assay (Biochemical Assay)
This protocol describes a fluorometric assay to determine the in vitro inhibitory activity of this compound against Cathepsin S.
Materials:
-
Recombinant human Cathepsin S
-
Cathepsin S substrate (e.g., Z-VVR-AFC)
-
Assay buffer (e.g., 50 mM MES, 2.5 mM EDTA, 5 mM DTT, pH 6.0)
-
This compound and control compounds
-
96-well black microplates
-
Fluorometric plate reader (Excitation: 400 nm, Emission: 505 nm)
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer.
-
In a 96-well plate, add the diluted this compound or control vehicle to the respective wells.
-
Add recombinant Cathepsin S to all wells except for the blank control.
-
Incubate the plate at 37°C for 15 minutes to allow for compound binding to the enzyme.
-
Initiate the reaction by adding the Cathepsin S substrate to all wells.
-
Immediately measure the fluorescence intensity at 1-minute intervals for 30 minutes at 37°C.
-
Calculate the rate of reaction for each well.
-
Determine the percent inhibition for each concentration of this compound and calculate the IC50 value using a suitable software.[3][4][7]
Ovalbumin-Induced IL-2 Secretion in T-cells (Cellular Assay)
This protocol outlines a co-culture assay to assess the ability of this compound to inhibit antigen presentation by antigen-presenting cells (APCs) to T-cells, measured by the secretion of Interleukin-2 (IL-2).
Materials:
-
Antigen-presenting cells (APCs), e.g., human B-lymphoblastoid cell line
-
Ovalbumin-specific T-cell hybridoma (e.g., DO11.10)
-
Ovalbumin protein
-
This compound and control compounds
-
Complete cell culture medium
-
96-well cell culture plates
-
Human IL-2 ELISA kit
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Seed APCs in a 96-well plate and allow them to adhere overnight.
-
The next day, treat the APCs with a serial dilution of this compound or vehicle control for 1 hour.
-
Add ovalbumin to the wells containing the treated APCs and incubate for 2 hours to allow for antigen processing and presentation.
-
Add the ovalbumin-specific T-cell hybridoma to the wells.
-
Co-culture the cells for 24 hours in a CO2 incubator.
-
After incubation, collect the cell culture supernatant.
-
Quantify the concentration of IL-2 in the supernatant using a human IL-2 ELISA kit according to the manufacturer's instructions.
-
Determine the percent inhibition of IL-2 secretion for each concentration of this compound and calculate the EC50 value.[1][3][8]
Selectivity Profiling against Other Cathepsins
To determine the selectivity of this compound, similar enzymatic assays as described for Cathepsin S are performed using recombinant Cathepsin K, B, and L with their respective preferred substrates and optimal buffer conditions. The IC50 values obtained for these related proteases are then compared to the IC50 value for Cathepsin S to calculate the selectivity ratio.[3][4]
This comprehensive guide provides a detailed overview of the target validation for this compound, offering valuable data and methodologies for researchers working on Cathepsin S inhibitors and immunomodulatory drugs. The provided information is intended to facilitate further research and development in this promising therapeutic area.
References
- 1. opnme.com [opnme.com]
- 2. content-assets.jci.org [content-assets.jci.org]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. resources.amsbio.com [resources.amsbio.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | Cathepsin S inhibitor | Probechem Biochemicals [probechem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. static.miltenyibiotec.com [static.miltenyibiotec.com]
BI-1915: A Potent and Selective Cathepsin S Inhibitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
BI-1915 is a potent and highly selective small molecule inhibitor of Cathepsin S (CatS), a lysosomal cysteine protease. Cathepsin S plays a critical role in the processing of the invariant chain (Ii) associated with MHC class II molecules, a key step in the antigen presentation pathway.[1][2][3][4] By inhibiting this process, this compound modulates the immune response, making it a valuable tool for research in autoimmune diseases and other inflammatory conditions. This document provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and relevant experimental protocols for this compound.
Chemical Structure and Physicochemical Properties
This compound is a dipeptide nitrile that acts as a reversible inhibitor of Cathepsin S. Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Weight | 407.559 g/mol | [5] |
| Chemical Formula | C₂₁H₃₇N₅O₃ | [5] |
| Appearance | Solid | [5] |
| CAS Number | 752237-67-5 | [5] |
| InChI Key | Information not available | |
| SMILES | Information not available | |
| Solubility | Information not available | |
| logP | Information not available |
Mechanism of Action
This compound exerts its biological effect through the potent and selective inhibition of Cathepsin S.
Role of Cathepsin S in Antigen Presentation
Cathepsin S is a key enzyme in the MHC class II antigen presentation pathway. In antigen-presenting cells (APCs), newly synthesized MHC class II molecules are associated with the invariant chain (Ii), which prevents the binding of endogenous peptides. For an exogenous antigen to be presented to CD4+ T cells, the Ii must be proteolytically degraded. Cathepsin S is responsible for the final cleavage of the Ii fragment, known as CLIP (class II-associated invariant chain peptide), from the peptide-binding groove of the MHC class II molecule. This allows for the loading of antigenic peptides derived from extracellular pathogens. The peptide-MHC class II complex is then transported to the cell surface for presentation to T-helper cells, initiating an adaptive immune response.[5][1][2][3][4]
Inhibition of Cathepsin S by this compound
This compound, as a dipeptide nitrile, reversibly inhibits the enzymatic activity of Cathepsin S. The nitrile warhead of the inhibitor is thought to interact with the active site cysteine residue of the enzyme.[6] By blocking Cathepsin S, this compound prevents the degradation of the invariant chain, leading to an accumulation of MHC class II-CLIP complexes. This, in turn, inhibits the loading of antigenic peptides onto MHC class II molecules and their subsequent presentation to CD4+ T cells, ultimately dampening the immune response.
Signaling Pathway Diagram
References
- 1. Cathepsin S Controls the Trafficking and Maturation of Mhc Class II Molecules in Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. The ins and outs of MHC class II-mediated antigen processing and presentation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
The Discovery and Development of BI-1915: A Potent and Selective Cathepsin S Inhibitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, development, and pharmacological characterization of BI-1915, a potent and highly selective inhibitor of Cathepsin S (CatS). Cathepsin S, a lysosomal cysteine protease, plays a pivotal role in the processing of the invariant chain, a critical step in the MHC class II antigen presentation pathway. Its inhibition is a key therapeutic strategy for modulating immune responses in various autoimmune diseases. This document details the biochemical and cellular activity of this compound, alongside its selectivity profile and the methodologies of key experiments. Included are structured data tables for quantitative analysis, detailed experimental protocols, and visualizations of the relevant signaling pathway and experimental workflows to facilitate a deeper understanding of this important research tool.
Introduction: The Rationale for Cathepsin S Inhibition
Cathepsin S is predominantly expressed in antigen-presenting cells (APCs) such as dendritic cells, B cells, and macrophages.[1][2][3] Within the endo-lysosomal compartments of these cells, Cathepsin S is instrumental in the degradation of the invariant chain (Ii) associated with newly synthesized MHC class II molecules.[4] The progressive cleavage of Ii is a prerequisite for the subsequent loading of antigenic peptides onto the MHC class II complex, which is then presented on the cell surface to CD4+ T-helper cells, initiating an adaptive immune response.[1][2]
Given its critical role in initiating immune responses, the inhibition of Cathepsin S has been a focal point for therapeutic intervention in autoimmune disorders. By blocking Cathepsin S activity, the maturation of MHC class II molecules is impaired, leading to a downstream dampening of the T-cell-mediated immune response. Boehringer Ingelheim has been actively involved in the development of Cathepsin S inhibitors, leading to the discovery of potent and selective compounds for research purposes.[5]
Discovery and Pharmacological Profile of this compound
This compound was designed by Boehringer Ingelheim as a potent and selective chemical probe for in vitro studies of Cathepsin S.[6] It serves as a valuable tool to investigate the biological consequences of Cathepsin S inhibition. Alongside this compound, a structurally related negative control, BI-1920, and an analog with a favorable pharmacokinetic profile for in vivo studies, BI-1124, were also developed to provide a comprehensive toolset for researchers.[6][7]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and its related compounds.
Table 1: In Vitro Potency and Selectivity of this compound and Comparators [6][7]
| Compound | Target | IC50 (nM) | Selectivity vs. Cat K | Selectivity vs. Cat B | Selectivity vs. Cat L |
| This compound | Cathepsin S | 17 | >588-fold (>10,000 nM) | >588-fold (>10,000 nM) | >1765-fold (>30,000 nM) |
| BI-1124 | Cathepsin S | 7 | >50-fold (350 nM) | >971-fold (6,800 nM) | >41-fold (290 nM) |
| BI-1920 | Cathepsin S | >20,000 | - | - | - |
Table 2: Cellular Activity of this compound and BI-1124 [6][7]
| Compound | Assay | EC50 (nM) |
| This compound | Ovalbumin-induced IL-2 Secretion in T-cells | 2.8 |
| BI-1124 | Ovalbumin-induced IL-2 Secretion in T-cells | 0.5 |
Mechanism of Action: Targeting the MHC Class II Pathway
This compound exerts its effect by directly inhibiting the enzymatic activity of Cathepsin S. This inhibition disrupts the MHC class II antigen presentation pathway, a cornerstone of the adaptive immune system.
Caption: MHC Class II Antigen Presentation Pathway and the inhibitory action of this compound.
Experimental Protocols
The following sections detail the methodologies for the key experiments used to characterize this compound.
Cathepsin S Enzymatic Assay
This assay quantifies the inhibitory activity of this compound against purified Cathepsin S.
Caption: Workflow for the Cathepsin S enzymatic inhibition assay.
Methodology:
-
Reagent Preparation:
-
Recombinant human Cathepsin S is diluted in an appropriate assay buffer (e.g., 100 mM sodium acetate, 100 mM NaCl, 1 mM EDTA, pH 5.5, containing 10 mM DTT).
-
A fluorogenic substrate, such as Z-VVR-AFC (benzyloxycarbonyl-valyl-valyl-arginine-7-amino-4-trifluoromethylcoumarin), is prepared in DMSO and then diluted in the assay buffer.[8][9]
-
This compound is serially diluted in DMSO to create a concentration gradient.
-
-
Assay Procedure:
-
In a 96-well black plate, this compound dilutions are pre-incubated with Cathepsin S at 37°C for a specified period (e.g., 15 minutes) to allow for inhibitor binding.[8][9]
-
The enzymatic reaction is initiated by the addition of the fluorogenic substrate.
-
The plate is incubated at 37°C for 1-2 hours, protected from light.[8][9]
-
-
Data Acquisition and Analysis:
-
Fluorescence is measured using a plate reader with excitation and emission wavelengths of approximately 400 nm and 505 nm, respectively.[8][9]
-
The percentage of inhibition is calculated relative to a DMSO control.
-
IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
-
Ovalbumin-Induced IL-2 Secretion Assay
This cell-based assay assesses the functional consequence of Cathepsin S inhibition on T-cell activation.
Methodology:
-
Cell Culture:
-
Antigen Presentation and Inhibition:
-
APCs are pre-incubated with varying concentrations of this compound for a defined period.
-
Ovalbumin is added to the APCs and incubated to allow for antigen processing and presentation.
-
The APCs are then co-cultured with DO11.10 T-cells.
-
-
IL-2 Quantification:
-
Data Analysis:
-
The percentage of inhibition of IL-2 secretion is calculated for each this compound concentration relative to a vehicle control.
-
EC50 values are determined by fitting the dose-response data to a suitable pharmacological model.
-
Surface Plasmon Resonance (SPR) Analysis
SPR is employed to determine the binding kinetics of this compound to Cathepsin S.
Methodology:
-
Immobilization:
-
Recombinant human Cathepsin S is immobilized on a sensor chip (e.g., CM5) using standard amine coupling chemistry.[14]
-
-
Binding Analysis:
-
A serial dilution of this compound in a suitable running buffer (e.g., HBS-EP) is injected over the sensor chip surface.[14]
-
The association and dissociation of this compound are monitored in real-time.
-
-
Data Analysis:
-
The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).[14]
-
Conclusion
This compound is a well-characterized, potent, and selective inhibitor of Cathepsin S, making it an invaluable tool for in vitro investigations into the role of this enzyme in immune regulation. Its development by Boehringer Ingelheim, along with its corresponding in vivo tool and negative control, provides a robust system for studying the therapeutic potential of Cathepsin S inhibition. The detailed methodologies and quantitative data presented in this guide offer a solid foundation for researchers to effectively utilize this compound in their studies of autoimmune and inflammatory diseases.
References
- 1. Cathepsin S activity regulates antigen presentation and immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rupress.org [rupress.org]
- 3. Cathepsin S controls MHC class II-mediated antigen presentation by epithelial cells in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The ins and outs of MHC class II-mediated antigen processing and presentation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AR043563A1 - CATEPSIN S INHIBITORS - Google Patents [patents.google.com]
- 6. Pardon Our Interruption [opnme.com]
- 7. Pardon Our Interruption [opnme.com]
- 8. resources.amsbio.com [resources.amsbio.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. DO11.10 and OT-II T cells recognize a C-terminal ovalbumin 323-339 epitope - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. elkbiotech.com [elkbiotech.com]
- 13. demeditec.com [demeditec.com]
- 14. A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A - PMC [pmc.ncbi.nlm.nih.gov]
Cathepsin S: A Pivotal Mediator in Autoimmune Disease Pathogenesis and Therapeutic Target
For the Attention of Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the function of Cathepsin S (CTSS), a lysosomal cysteine protease, in the context of autoimmune diseases. We will explore its core mechanisms, its role in various autoimmune conditions, quantitative data supporting its involvement, and detailed experimental protocols for its study.
Introduction to Cathepsin S
Cathepsin S is a member of the papain-like family of cysteine proteases.[1] While ubiquitously involved in intracellular protein degradation, CTSS has a specialized and critical role within the immune system.[2] It is predominantly expressed in antigen-presenting cells (APCs), such as B cells, macrophages, and dendritic cells.[1][3] A unique characteristic of Cathepsin S is its stability and activity at neutral pH, which allows it to function both within the acidic environment of lysosomes and in the extracellular space.[2] This dual functionality is central to its role in driving autoimmune and inflammatory responses.[2][4]
Core Function: MHC Class II-Mediated Antigen Presentation
The primary and most well-characterized function of Cathepsin S in immunity is its indispensable role in the major histocompatibility complex (MHC) class II antigen presentation pathway.[5][6] This pathway is fundamental for the activation of CD4+ T helper cells, which orchestrate the adaptive immune response.
In this process, Cathepsin S is responsible for the final proteolytic degradation of the invariant chain (Ii), a chaperone protein associated with the MHC class II molecule.[1][5] The invariant chain initially blocks the peptide-binding groove of the MHC class II molecule.[7] Through a series of cleavages by other proteases, the Ii is trimmed down to a small fragment known as the class II-associated invariant chain peptide (CLIP).[1] Cathepsin S performs the essential final step of cleaving CLIP, allowing antigenic peptides to bind to the MHC class II molecule for presentation on the cell surface to CD4+ T cells.[1][5] Inhibition of Cathepsin S leads to an accumulation of MHC class II-CLIP complexes, thereby impairing the presentation of antigens.[3][5]
Role of Cathepsin S in Autoimmune Diseases
Dysregulation of Cathepsin S activity is a key factor in the pathogenesis of numerous autoimmune diseases. By facilitating the presentation of self-antigens, it can lead to the activation of autoreactive T cells, breaking self-tolerance and driving chronic inflammation and tissue damage.[4][8]
-
Systemic Lupus Erythematosus (SLE): In SLE, Cathepsin S is crucial for the priming of T and B cells that lead to the production of autoantibodies.[9] Inhibition of Cathepsin S in mouse models of lupus has been shown to reduce the activation of dendritic cells, decrease the expansion of pathogenic T cells, suppress the maturation of B cells into plasma cells, and lower autoantibody levels, ultimately protecting against lupus nephritis.[9][10] Studies have also found elevated plasma levels of Cathepsin S in SLE patients compared to healthy controls.[11]
-
Sjögren's Syndrome: Cathepsin S is implicated in the autoimmune response targeting salivary and lacrimal glands.[12] Animal models demonstrate that inhibiting Cathepsin S can block lymphocytic infiltration into these glands, reduce autoantibody production, and lead to a recovery from disease symptoms.[8][12] Furthermore, tear Cathepsin S activity is significantly elevated in patients with Sjögren's Syndrome compared to healthy individuals and those with other autoimmune diseases, suggesting its potential as a diagnostic biomarker.[13][14] A clinical trial with the Cathepsin S inhibitor RO5459072, however, did not show a significant clinical benefit in patients with primary Sjögren's Syndrome.[15]
-
Rheumatoid Arthritis (RA): In RA, Cathepsin S contributes to both the inflammatory and destructive aspects of the disease.[16] It is involved in antigen presentation driving the autoimmune response and also acts as a potent elastase and protease that can degrade components of the extracellular matrix, such as collagen, in the joints.[16][17] Levels of Cathepsin S are significantly higher in the serum and synovial fluid of RA patients, particularly those who are seropositive for autoantibodies like ACPA and rheumatoid factor.[18][19]
-
Multiple Sclerosis (MS): Cathepsin S is involved in the processing of myelin antigens, which are the primary targets of the autoimmune attack in MS.[20] Expression of Cathepsin S is elevated in MS patients, especially during relapses.[20][21] In neuroinflammatory conditions, virally-induced Cathepsin S release can directly degrade myelin basic protein, contributing to demyelination.[2]
Quantitative Data on Cathepsin S in Autoimmune Disease
The following tables summarize key quantitative findings from the literature regarding Cathepsin S expression and activity in various autoimmune contexts.
Table 1: Cathepsin S Expression and Activity in Human Autoimmune Diseases
| Disease | Sample Type | Finding | Fold Change/p-value | Reference(s) |
| Multiple Sclerosis | Peripheral Blood Leukocytes (RNA) | Higher in relapse state vs. controls | 74% increase; p=3x10-5 | [20][21] |
| Serum | Higher in relapse state vs. controls | 66% increase; p=0.002 | [20][21] | |
| Sjögren's Syndrome | Tears | Higher in SS vs. healthy controls | 41.1-fold increase | [13][14] |
| Tears | Higher in SS vs. non-SS autoimmune diseases | 4.1-fold increase | [13][14] | |
| Tears | Higher in SS vs. non-specific dry eye | 2.1-fold increase | [13][14] | |
| Rheumatoid Arthritis | Serum | Higher in patients vs. controls | Significantly higher | [18][19] |
| Synovial Fluid | Higher in patients vs. controls | Significantly higher | [18][19] | |
| Systemic Lupus Erythematosus | Plasma | Higher in SLE patients vs. healthy controls | p < 0.001 | [11] |
Table 2: Effects of Cathepsin S Inhibition in Preclinical Models
| Model | Inhibitor | Outcome Measured | Result | Reference(s) |
| Sjögren Syndrome (Mouse) | Clik60 | Lymphocytic infiltration | Profoundly blocked | [8][12] |
| Clik60 | Serum autoantibodies | Abrogated rise | [8][12] | |
| SLE (MRL/lpr Mouse) | RO5461111 | Hypergammaglobulinemia | Reversed | [9] |
| RO5461111 | Plasma anti-dsDNA IgG | Significantly suppressed | [9] | |
| Pulmonary Hypersensitivity (Mouse) | LHVS | Lung eosinophilic infiltration | Profoundly blocked | [3] |
| LHVS | IgE titers | Abrogated rise | [3] |
Detailed Experimental Protocols
This section provides methodologies for key experiments used to investigate the function of Cathepsin S.
5.1. Cathepsin S Activity Assay (Fluorometric)
This protocol is adapted from commercially available kits and is designed to measure the enzymatic activity of Cathepsin S in cell lysates or other biological samples.[22][23][24]
-
Principle: The assay utilizes a specific Cathepsin S substrate, such as VVR or Ac-VVR-AFC, which is a peptide sequence labeled with a fluorophore (e.g., AFC - amino-4-trifluoromethyl coumarin) that is quenched. Cleavage of the substrate by active Cathepsin S releases the fluorophore, resulting in a quantifiable increase in fluorescence.[23][24]
-
Materials:
-
CS Cell Lysis Buffer (Store at 4°C)
-
CS Reaction Buffer (Store at 4°C)
-
CS Substrate (e.g., Ac-VVR-AFC, 10 mM stock in DMSO, protect from light)
-
CS Inhibitor (e.g., E-64, 1mM stock) for negative controls
-
96-well microplate (black, flat-bottom)
-
Fluorometer/fluorescence plate reader (Excitation: 400 nm, Emission: 505 nm)
-
-
Procedure:
-
Sample Preparation (Cell Lysate): a. Collect 1-5 million cells by centrifugation. b. Resuspend the cell pellet in 50 µL of chilled CS Cell Lysis Buffer. c. Incubate on ice for 10 minutes. d. Centrifuge at maximum speed for 5 minutes to pellet debris. e. Transfer the supernatant (lysate) to a fresh, pre-chilled tube.
-
Assay Reaction: a. Add 50 µL of cell lysate to designated wells of the 96-well plate. b. For negative control wells, pre-incubate the lysate with 2 µL of CS Inhibitor for 10-15 minutes. c. Prepare a master mix by adding 50 µL of CS Reaction Buffer to each well. d. Start the reaction by adding 2 µL of the 10 mM CS Substrate to each well (final concentration: 200 µM).
-
Measurement: a. Incubate the plate at 37°C for 1-2 hours, protected from light. b. Read the fluorescence in a fluorometer with excitation at 400 nm and emission at 505 nm.
-
Data Analysis: The fold-increase in Cathepsin S activity can be determined by comparing the relative fluorescence units (RFU) of the test sample to the negative control.
-
5.2. Immunohistochemistry (IHC) for Cathepsin S in Paraffin-Embedded Tissues
This protocol provides a general framework for the detection and localization of Cathepsin S protein in tissue sections.[25][26]
-
Principle: An antibody specific to Cathepsin S is used to bind to the antigen within a fixed tissue section. This binding is then visualized using a secondary antibody conjugated to an enzyme (like HRP) that catalyzes a color-producing reaction with a chromogenic substrate (like DAB).
-
Materials:
-
Paraffin-embedded tissue sections on slides
-
Xylene and ethanol (B145695) series (100%, 95%, 70%) for deparaffinization and rehydration
-
Antigen retrieval solution (e.g., citrate (B86180) buffer, pH 6.0)
-
Hydrogen peroxide (3%) for quenching endogenous peroxidase
-
Blocking buffer (e.g., PBS with 5% normal goat serum)
-
Primary antibody: Anti-Cathepsin S antibody
-
Biotinylated secondary antibody
-
HRP-conjugated streptavidin
-
DAB chromogen solution
-
Hematoxylin counterstain
-
Mounting medium
-
-
Procedure:
-
Deparaffinization and Rehydration: a. Immerse slides in xylene (2x, 5 min each). b. Immerse in 100% ethanol (2x, 3 min each). c. Immerse in 95% and 70% ethanol (3 min each). d. Rinse with distilled water.
-
Antigen Retrieval: a. Heat slides in antigen retrieval solution (e.g., in a microwave or water bath at 95-100°C) for 10-20 minutes. b. Allow slides to cool to room temperature.
-
Staining: a. Quench endogenous peroxidase activity with 3% H₂O₂ for 10 minutes. b. Rinse with PBS. c. Block non-specific binding with blocking buffer for 30-60 minutes. d. Incubate with primary anti-Cathepsin S antibody (diluted in blocking buffer) overnight at 4°C in a humidified chamber. e. Rinse with PBS (3x, 5 min each). f. Incubate with biotinylated secondary antibody for 30-60 minutes at room temperature. g. Rinse with PBS (3x, 5 min each). h. Incubate with HRP-conjugated streptavidin for 30 minutes. i. Rinse with PBS (3x, 5 min each).
-
Visualization and Mounting: a. Apply DAB chromogen solution and incubate until desired brown stain intensity develops (monitor under a microscope). b. Rinse with distilled water to stop the reaction. c. Counterstain with hematoxylin. d. Dehydrate through an ethanol series and xylene. e. Coverslip with mounting medium.
-
Therapeutic Targeting of Cathepsin S
Given its central role in driving autoimmune responses, Cathepsin S has become an attractive therapeutic target.[4][6] The goal of Cathepsin S inhibitors is to selectively block its enzymatic activity, thereby preventing the presentation of self-antigens and dampening the subsequent T-cell and B-cell activation.[3][27] Several small-molecule inhibitors have been developed and have shown efficacy in preclinical models of autoimmune diseases.[6][28] For example, inhibitors like RO5461111 and RO5459072 have been investigated for SLE and Sjögren's syndrome, respectively.[9][15] While the clinical translation has faced challenges, the specific and critical role of Cathepsin S in the afferent limb of the immune response continues to make it a high-interest target for the development of novel immunomodulatory therapies.[4][28]
References
- 1. Cathepsin S - Wikipedia [en.wikipedia.org]
- 2. Frontiers | Cathepsin S: molecular mechanisms in inflammatory and immunological processes [frontiersin.org]
- 3. Cathepsin S activity regulates antigen presentation and immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cathepsin S: A key drug target and signalling hub in immune system diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Essential role for cathepsin S in MHC class II-associated invariant chain processing and peptide loading - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cysteine protease cathepsin S as a key step in antigen presentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Cathepsin S inhibitor prevents autoantigen presentation and autoimmunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cathepsin S inhibition suppresses systemic lupus erythematosus and lupus nephritis because cathepsin S is essential for MHC class II-mediated CD4 T cell and B cell priming - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Cathepsin S inhibitor prevents autoantigen presentation and autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Tear Cathepsin S–A Candidate Biomarker for Sjögren's Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Tear cathepsin S as a candidate biomarker for Sjögren's syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. Exploring the role of cathepsin in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Exploring the role of cathepsin in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Cathepsin S and cathepsin L in serum and synovial fluid in rheumatoid arthritis with and without autoantibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
- 20. Cathepsins and their endogenous inhibitors cystatins: expression and modulation in multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Cathepsins and their endogenous inhibitors cystatins: expression and modulation in multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. bpsbioscience.com [bpsbioscience.com]
- 23. Cathepsin S Activity Assay Kit (Fluorometric) (ab65307) | Abcam [abcam.com]
- 24. abcam.co.jp [abcam.co.jp]
- 25. Antibody targeting of Cathepsin S induces antibody-dependent cellular cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Cathepsin S Polyclonal Antibody (PA5-47088) [thermofisher.com]
- 27. Cathepsin S inhibition suppresses autoimmune-triggered inflammatory responses in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Advances in Cathepsin S Inhibition: Challenges and Breakthroughs in Drug Development [mdpi.com]
BI-1915: A Technical Guide to a Potent and Selective Chemical Probe for Cathepsin S
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of BI-1915, a highly potent and selective chemical probe for Cathepsin S (CTSS). Cathepsin S is a lysosomal cysteine protease belonging to the papain superfamily.[1][2] It plays a pivotal role in the immune system, particularly in the processing and presentation of antigens by major histocompatibility complex (MHC) class II molecules.[1][3][4] This function makes Cathepsin S an attractive therapeutic target for autoimmune and inflammatory diseases.[5] this compound serves as an invaluable tool for researchers to investigate the biological roles of Cathepsin S in vitro.
Quantitative Data Summary
The inhibitory activity and selectivity of this compound have been characterized through various biochemical and cellular assays. The data is summarized in the tables below for clear comparison.
Table 1: In Vitro Potency and Selectivity of this compound
| Target | Parameter | Value | Reference |
| Human Cathepsin S | IC50 | 17 nM | [3][5][6][7] |
| Kd | 31 nM | [5][8] | |
| Cathepsin K | IC50 | >10 µM | [3][5][7][8] |
| Cathepsin B | IC50 | >10 µM | [3][5][7][8] |
| Cathepsin L | IC50 | >30 µM | [3][5][7][8] |
IC50: Half-maximal inhibitory concentration. Kd: Dissociation constant.
Table 2: Cellular Activity of this compound
| Assay | Parameter | Value | Reference |
| Antigen Challenge Cell Assay | EC50 | 2.8 nM | [3][5][7][8] |
EC50: Half-maximal effective concentration in blocking ovalbumin-induced IL-2 secretion in T-cells.
Table 3: Comparison with Structurally Related Compounds
| Compound | Target | IC50 | Kd | Notes | Reference |
| This compound | Cathepsin S | 17 nM | 31 nM | In vitro chemical probe | [3][8] |
| BI-1124 | Cathepsin S | 7 nM | 9 nM | In vivo tool compound | [3][8] |
| BI-1920 | Cathepsin S | >20 µM | 270 µM | Negative control | [3][8] |
Key Experimental Protocols
Detailed methodologies for the characterization of this compound are outlined below.
1. Luminescent Based Enzymatic Assay (IC50 Determination)
This assay quantifies the enzymatic activity of Cathepsin S to determine the inhibitory potency of this compound.
-
Principle: The assay utilizes a fluorogenic substrate, a peptide sequence recognized by Cathepsin S, flanked by a fluorophore and a quencher.[9][10] In its intact form, the substrate's fluorescence is suppressed.[10] Upon cleavage by active Cathepsin S, the fluorophore is released, leading to a measurable increase in fluorescence intensity that is proportional to enzyme activity.[9][10]
-
Methodology:
-
Reagent Preparation: Prepare an assay buffer (e.g., 50 mM sodium acetate, pH 5.5, containing 4 mM DTT).[2] Dilute recombinant human Cathepsin S and the fluorogenic substrate in the assay buffer.[10]
-
Inhibitor Preparation: Create a serial dilution of this compound in DMSO and then dilute in the assay buffer.
-
Assay Execution: Add the diluted Cathepsin S enzyme to the wells of a microplate containing the this compound dilutions. Incubate briefly.
-
Initiate Reaction: Add the fluorogenic substrate to all wells to start the enzymatic reaction.
-
Measurement: Monitor the increase in fluorescence intensity over time using a fluorescence plate reader.
-
Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Plot the reaction rates against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[11]
-
2. Surface Plasmon Resonance (SPR) (Kd Determination)
SPR is employed to measure the binding kinetics and affinity between this compound and Cathepsin S.[11]
-
Principle: SPR detects changes in the refractive index on the surface of a sensor chip. One molecule (e.g., Cathepsin S) is immobilized on the chip, and the other (this compound) is flowed over the surface. The binding and dissociation events are measured in real-time, allowing for the calculation of association (ka) and dissociation (kd) rate constants, and subsequently the dissociation constant (Kd).
-
Methodology:
-
Chip Preparation: Immobilize purified, recombinant Cathepsin S onto a sensor chip surface.
-
Binding Analysis: Inject a series of concentrations of this compound in a suitable running buffer over the chip surface.
-
Regeneration: After each binding cycle, regenerate the sensor surface to remove the bound this compound.
-
Data Analysis: Analyze the resulting sensorgrams (plots of response units vs. time) to determine the kinetic parameters (ka, kd) and calculate the affinity constant (Kd = kd/ka).
-
3. Antigen Challenge Cell Assay (EC50 Determination)
This cellular assay assesses the ability of this compound to inhibit Cathepsin S function in a biologically relevant context.[5]
-
Principle: The assay uses B-cells as antigen-presenting cells (APCs) and T-cells as responders. B-cells process an exogenous antigen (ovalbumin) in a Cathepsin S-dependent manner and present the resulting peptides on their MHC class II molecules.[5] T-cells recognize these peptide-MHC complexes, leading to their activation and the secretion of interleukin-2 (B1167480) (IL-2).[3][5] The amount of IL-2 secreted is a measure of Cathepsin S activity.
-
Methodology:
-
Cell Culture: Culture B-cells and ovalbumin-specific T-cells.
-
Compound Treatment: Pre-incubate the B-cells with various concentrations of this compound.
-
Antigen Challenge: Add ovalbumin to the B-cell cultures.
-
Co-culture: After an incubation period, co-culture the treated B-cells with the T-cells.
-
IL-2 Measurement: After a further incubation period, collect the cell supernatant and measure the concentration of secreted IL-2 using a suitable method, such as an ELISA.
-
Data Analysis: Plot the IL-2 concentration against the logarithm of the this compound concentration and fit the data to determine the EC50 value.
-
Visualizations: Workflows and Pathways
To better illustrate the concepts described, the following diagrams have been generated.
Negative Control: BI-1920
For robust experimental design, a negative control is essential. BI-1920 is a structurally related compound that does not inhibit Cathepsin S (IC50 > 20µM) and has a very low binding affinity (Kd = 270 µM).[3][8] It should be used alongside this compound in cellular assays to distinguish Cathepsin S-specific effects from off-target or compound-related artifacts.
Conclusion
This compound is a highly potent and selective inhibitor of Cathepsin S, demonstrating an IC50 of 17 nM.[3][6][7] Its excellent selectivity, with over 500-fold greater potency for Cathepsin S compared to related cathepsins K, B, and L, makes it a precise tool for in vitro studies.[3][8] The compound effectively blocks the Cathepsin S-dependent antigen presentation pathway in cellular models, as shown by its low nanomolar EC50 in T-cell activation assays.[3][5][7] The availability of a validated negative control, BI-1920, further enhances its utility.[3] Collectively, these characteristics establish this compound as a high-quality chemical probe for elucidating the in vitro functions of Cathepsin S in immunology and drug discovery.
References
- 1. Cathepsin S - Wikipedia [en.wikipedia.org]
- 2. Quantifying Cathepsin S Activity in Antigen Presenting Cells Using a Novel Specific Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pardon Our Interruption [opnme.com]
- 4. Cathepsin S: molecular mechanisms in inflammatory and immunological processes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eubopen.org [eubopen.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | Cathepsin S inhibitor | Probechem Biochemicals [probechem.com]
- 8. Pardon Our Interruption [opnme.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. benchchem.com [benchchem.com]
- 11. medinfo.boehringer-ingelheim.com [medinfo.boehringer-ingelheim.com]
BI-1915: A Technical Overview of its Cathepsin Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the selectivity profile of BI-1915, a potent inhibitor of Cathepsin S. The document summarizes key quantitative data, outlines detailed experimental methodologies for assessing inhibitor selectivity, and provides visual representations of the inhibitor's selectivity and the experimental workflow.
Quantitative Selectivity Profile of this compound
This compound is a highly potent and selective inhibitor of Cathepsin S (CatS), a cysteine protease involved in antigen presentation and immune responses.[1][2] Its selectivity is a critical attribute, minimizing the potential for off-target effects and enhancing its utility as a research tool and potential therapeutic agent. The inhibitory activity of this compound has been quantified against Cathepsin S and other related cathepsins, demonstrating a remarkable selectivity of over 500-fold for its primary target.[1][2]
The half-maximal inhibitory concentration (IC50) values for this compound against a panel of human cathepsins are summarized in the table below.
| Cathepsin Target | IC50 (nM) | Fold Selectivity vs. Cathepsin S |
| Cathepsin S | 17 | - |
| Cathepsin K | > 10,000 | > 588 |
| Cathepsin L | > 30,000 | > 1765 |
| Cathepsin B | > 10,000 | > 588 |
Data compiled from multiple sources.[1][2][3]
Experimental Protocols for Determining Cathepsin Inhibition
The determination of the selectivity profile of a cathepsin inhibitor like this compound typically involves in vitro enzymatic assays using fluorogenic substrates. The following is a representative protocol for assessing the inhibitory activity of a compound against a panel of purified recombinant human cathepsins.
Materials and Reagents
-
Enzymes: Purified recombinant human Cathepsin S, Cathepsin K, Cathepsin L, and Cathepsin B.
-
Fluorogenic Substrates: Specific peptide substrates conjugated to a fluorescent reporter group, such as 7-amino-4-methylcoumarin (B1665955) (AMC) or 7-amino-4-trifluoromethylcoumarin (AFC).
-
Cathepsin S: Z-VVR-AFC (or similar)[4]
-
Cathepsin K, L, B: Substrates with appropriate peptide sequences for each enzyme (e.g., Z-FR-AMC for Cathepsin B and L).
-
-
Assay Buffer: Buffer appropriate for optimal activity of each cathepsin. Generally, a buffer at pH 5.5 (e.g., sodium acetate (B1210297) or MES) containing EDTA and a reducing agent like dithiothreitol (B142953) (DTT) is used for lysosomal cathepsins.[5]
-
Test Compound: this compound dissolved in a suitable solvent (e.g., DMSO).
-
Instrumentation: Fluorescence microplate reader.
-
Microplates: 96-well or 384-well black, flat-bottom plates.
Assay Procedure
-
Compound Preparation: A stock solution of this compound is prepared in 100% DMSO. A serial dilution series is then prepared in the assay buffer to achieve a range of desired concentrations. The final DMSO concentration in the assay should be kept low (typically ≤1%) to avoid solvent effects on enzyme activity.
-
Enzyme Preparation: The recombinant human cathepsins are diluted to a working concentration in their respective pre-warmed assay buffers.
-
Reaction Setup:
-
To the wells of the microplate, add the diluted this compound solutions.
-
Include control wells:
-
Positive Control (100% activity): Enzyme with assay buffer and solvent (DMSO) but no inhibitor.
-
Negative Control (0% activity): Assay buffer and substrate without the enzyme.
-
-
Add the diluted enzyme solution to all wells except the negative control.
-
Pre-incubate the plate at 37°C for a defined period (e.g., 15-30 minutes) to allow the inhibitor to interact with the enzyme.
-
-
Reaction Initiation and Measurement:
-
Prepare the fluorogenic substrate solution in the assay buffer.
-
Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
Immediately place the microplate in a fluorescence plate reader pre-heated to 37°C.
-
Measure the increase in fluorescence intensity over time (kinetic read) at the appropriate excitation and emission wavelengths for the fluorophore (e.g., Ex/Em = 400/505 nm for AFC).[4]
-
Data Analysis
-
Calculate Reaction Rates: The initial velocity (rate) of the enzymatic reaction is determined from the linear portion of the fluorescence versus time curve for each inhibitor concentration.
-
Determine Percentage Inhibition: The percentage of inhibition for each concentration of this compound is calculated relative to the positive control (enzyme without inhibitor).
-
IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve (four-parameter logistic fit). The IC50 is the concentration of the inhibitor that produces 50% inhibition of the enzyme activity.[6]
Visualizations
This compound Selectivity Profile
The following diagram illustrates the high selectivity of this compound for Cathepsin S over other related cathepsins.
References
- 1. Exploration of cathepsin S inhibitors characterized by a triazole P1-P2 amide replacement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Gro... [protocols.io]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. courses.edx.org [courses.edx.org]
BI-1915: A Technical Guide to its IC50 Value Determination
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the inhibitor BI-1915, with a core focus on the determination of its half-maximal inhibitory concentration (IC50). This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated biological pathways and workflows.
Quantitative Inhibitory Potency and Selectivity of this compound
This compound is a highly potent and selective inhibitor of Cathepsin S (CatS), a lysosomal cysteine protease involved in antigen presentation.[1][2][3] Its inhibitory activity has been quantified against its primary target and other related proteases to establish its selectivity profile. The key quantitative data for this compound and related compounds are summarized in the tables below.
Table 1: In Vitro Potency of this compound and Related Compounds Against Cathepsin S
| Compound | Target | IC50 (nM) | Description |
| This compound | Cathepsin S | 17 | A highly potent inhibitor suitable for in vitro experiments.[1][2][3] |
| BI-1124 | Cathepsin S | 7 | A structurally related in vivo tool compound.[1] |
| BI-1920 | Cathepsin S | >20,000 | A structurally related negative control.[1] |
Table 2: Selectivity Profile of this compound Against Other Cathepsins
| Compound | Target | IC50 (µM) | Selectivity Fold (vs. Cathepsin S) |
| This compound | Cathepsin K | >10 | >588 |
| This compound | Cathepsin B | >10 | >588 |
| This compound | Cathepsin L | >30 | >1765 |
Table 3: Cellular Activity of this compound
| Compound | Assay | EC50 (nM) | Cell Type |
| This compound | Ovalbumin-induced IL-2 Secretion | 2.8 | T-cells |
Experimental Protocols
The determination of the IC50 value for this compound against Cathepsin S and its cellular activity are achieved through specific biochemical and cell-based assays. The following are detailed methodologies representative of those used in the characterization of this compound.
In Vitro Cathepsin S Enzymatic Assay (IC50 Determination)
This protocol outlines a typical fluorometric assay to determine the in vitro inhibitory potency of this compound on recombinant human Cathepsin S.
Materials and Reagents:
-
Recombinant Human Cathepsin S
-
Fluorogenic Cathepsin S Substrate (e.g., Z-VVR-AFC)
-
This compound (Test Inhibitor)
-
Assay Buffer (e.g., 50 mM MES, 2.5 mM EDTA, 5 mM DTT, pH 6.0)
-
Dimethyl Sulfoxide (DMSO)
-
96-well or 384-well black microplates
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Create a serial dilution of this compound in assay buffer to achieve a range of final assay concentrations. The final DMSO concentration in the assay should be kept constant and typically below 1%.
-
Dilute the recombinant Cathepsin S enzyme to the desired working concentration in cold assay buffer.
-
Dilute the fluorogenic substrate to its working concentration in the assay buffer.
-
-
Assay Protocol:
-
Add a small volume of the diluted this compound solutions (or DMSO for control wells) to the wells of the microplate.
-
Add the diluted Cathepsin S enzyme solution to all wells except for the "no enzyme" control.
-
Incubate the plate at room temperature for a pre-determined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the diluted fluorogenic substrate to all wells.
-
Immediately begin kinetic measurement of fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths (e.g., 400 nm excitation and 505 nm emission for AFC-based substrates).[2] Readings are typically taken every 1-2 minutes for 30-60 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each well.
-
Normalize the reaction rates to the DMSO control (100% activity) and the "no enzyme" control (0% activity).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
T-Cell Activation Assay: Ovalbumin-Induced IL-2 Secretion (EC50 Determination)
This protocol describes a cell-based assay to measure the functional consequence of Cathepsin S inhibition by this compound on T-cell activation.
Materials and Reagents:
-
Antigen-presenting cells (APCs)
-
Ovalbumin (OVA)-specific T-cells (e.g., from DO11.10 transgenic mice)
-
Ovalbumin protein
-
This compound
-
Cell culture medium and supplements
-
IL-2 ELISA kit
-
96-well cell culture plates
Procedure:
-
Cell Preparation and Co-culture:
-
Isolate and prepare APCs and OVA-specific T-cells.
-
Plate the APCs in a 96-well plate.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Add the this compound dilutions to the wells containing APCs and pre-incubate for a short period.
-
Add ovalbumin protein to the wells to be processed by the APCs.
-
Add the OVA-specific T-cells to the wells to initiate the co-culture.
-
-
Incubation and Sample Collection:
-
Incubate the cell culture plate at 37°C in a CO2 incubator for a specified period (e.g., 24-48 hours).
-
After incubation, centrifuge the plate and carefully collect the cell culture supernatant.
-
-
IL-2 Quantification:
-
Quantify the concentration of IL-2 in the collected supernatants using a commercially available ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Plot the measured IL-2 concentration against the logarithm of the this compound concentration.
-
Determine the EC50 value, the concentration of this compound that causes a 50% reduction in IL-2 secretion, by fitting the data to a suitable dose-response curve.
-
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key biological pathway involving Cathepsin S and a typical experimental workflow for IC50 determination.
Caption: Cathepsin S signaling pathway in antigen presentation.
Caption: Experimental workflow for IC50 determination.
References
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide on the Binding Affinity of BI-1915 to Cathepsin S
This technical guide provides a comprehensive overview of the binding affinity of this compound, a potent and selective inhibitor of Cathepsin S (CatS). Cathepsin S is a lysosomal cysteine protease that plays a crucial role in the processing and presentation of antigens, making it a significant target in the research of autoimmune diseases and other inflammatory conditions.[1][2][3] this compound serves as a valuable chemical probe for in vitro studies due to its high potency and selectivity.[1][4]
Quantitative Binding Affinity Data
The binding affinity of this compound for Cathepsin S has been characterized using multiple methodologies, providing a detailed quantitative profile. The data is summarized in the table below, including values for its negative control counterpart, BI-1920, for comparative purposes.
| Compound | Parameter | Value | Method |
| This compound | IC50 | 17 nM | Luminescent Enzymatic Assay |
| Kd | 31 nM | Surface Plasmon Resonance (SPR) | |
| EC50 | 2.8 nM | T-cell based IL-2 Secretion Assay | |
| BI-1920 (Negative Control) | IC50 | > 20 µM | Not Specified |
| KD | 270 µM | Not Specified |
Table 1: Summary of quantitative data for the binding affinity of this compound and its negative control, BI-1920, to Cathepsin S.[1][5][6]
Selectivity Profile
This compound demonstrates exceptional selectivity for Cathepsin S over other related cathepsins. This high degree of selectivity is critical for its use as a specific chemical probe.
| Cathepsin | This compound IC50 | Selectivity Fold |
| Cathepsin S | 17 nM | - |
| Cathepsin K | > 10 µM | > 500-fold |
| Cathepsin B | > 10 µM | > 500-fold |
| Cathepsin L | > 30 µM | > 500-fold |
Table 2: Selectivity profile of this compound against various cathepsins.[1][5][7][8]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are the key experimental protocols used to determine the binding affinity of this compound to Cathepsin S.
Luminescent Enzymatic Assay for IC50 Determination
The half-maximal inhibitory concentration (IC50) of this compound against Cathepsin S was determined using a luminescent-based enzymatic assay.[6]
-
Enzyme and Substrate Preparation : Recombinant human Cathepsin S is used as the enzyme source. A specific luminogenic substrate for Cathepsin S is prepared in an appropriate assay buffer.
-
Compound Dilution : this compound is serially diluted to create a range of concentrations to be tested.
-
Assay Reaction : The Cathepsin S enzyme is pre-incubated with the various concentrations of this compound. The enzymatic reaction is initiated by the addition of the luminogenic substrate.
-
Signal Detection : The reaction is allowed to proceed for a defined period, after which the luminescence, which is proportional to enzyme activity, is measured using a luminometer.
-
Data Analysis : The luminescence signal at each this compound concentration is normalized to the control (enzyme activity without inhibitor). The IC50 value is then calculated by fitting the dose-response curve using a suitable nonlinear regression model.
Surface Plasmon Resonance (SPR) for Kd Determination
The dissociation constant (Kd) was determined using Surface Plasmon Resonance (SPR), which measures real-time binding interactions.[6]
-
Chip Preparation : A sensor chip is activated, and recombinant human Cathepsin S is immobilized onto the chip surface.
-
Analyte Injection : A series of concentrations of this compound (the analyte) are injected over the sensor chip surface containing the immobilized Cathepsin S.
-
Binding Measurement : The binding of this compound to Cathepsin S is monitored in real-time by detecting changes in the refractive index at the chip surface, which is recorded as a response unit (RU).
-
Dissociation Phase : After the association phase, a buffer is flowed over the chip to monitor the dissociation of the this compound from Cathepsin S.
-
Data Analysis : The association (kon) and dissociation (koff) rate constants are determined from the sensorgram data. The dissociation constant (Kd) is then calculated as the ratio of koff/kon.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for determining the binding affinity of an inhibitor to its target enzyme.
References
- 1. opnme.com [opnme.com]
- 2. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 3. Cathepsin S: molecular mechanisms in inflammatory and immunological processes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Pardon Our Interruption [opnme.com]
- 6. eubopen.org [eubopen.org]
- 7. Cathepsin | DC Chemicals [dcchemicals.com]
- 8. This compound | Cathepsin S inhibitor | Probechem Biochemicals [probechem.com]
BI-1915: A Technical Guide to its Application in Immune Response Modulation Studies
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of BI-1915, a potent and selective inhibitor of Cathepsin S, for its application in studying the modulation of immune responses. This document details the mechanism of action, presents key quantitative data, outlines detailed experimental protocols, and provides visualizations of the associated signaling pathways and experimental workflows.
Core Concepts: Mechanism of Action of this compound
This compound is a chemical probe that acts as a selective inhibitor of Cathepsin S (CatS), a cysteine protease predominantly found in the endo-lysosomal compartments of antigen-presenting cells (APCs) such as B cells, macrophages, and dendritic cells.[1] Cathepsin S plays a critical, non-redundant role in the major histocompatibility complex (MHC) class II antigen presentation pathway.[2]
The primary mechanism of action of this compound is the inhibition of Cathepsin S-mediated degradation of the invariant chain (Ii). The Ii protein acts as a chaperone for newly synthesized MHC class II molecules, preventing the binding of endogenous peptides in the endoplasmic reticulum. For an APC to present an exogenous antigen to CD4+ T helper cells, the Ii chain must be proteolytically cleaved. Cathepsin S is responsible for the final cleavage of the class II-associated invariant chain peptide (CLIP) fragment from the peptide-binding groove of the MHC class II molecule. This allows for the loading of antigenic peptides derived from extracellular pathogens or proteins.
By inhibiting Cathepsin S, this compound effectively blocks the removal of the CLIP fragment, thereby preventing the loading of antigenic peptides onto MHC class II molecules. This disruption of antigen presentation leads to a downstream reduction in the activation of antigen-specific CD4+ T cells and, consequently, a modulation of the adaptive immune response, including a decrease in T-cell proliferation and cytokine secretion, such as Interleukin-2 (IL-2).
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, providing a clear comparison of its potency and selectivity.
| Parameter | This compound | Negative Control (BI-1920) | Reference Compound (BI-1124) |
| Target | Cathepsin S | Cathepsin S | Cathepsin S |
| IC₅₀ (nM) | 17 | >20,000 | 7 |
| EC₅₀ (nM) for IL-2 Secretion Inhibition | 2.8 | Not Applicable | 0.5 |
| Suitability | In vitro | In vitro | In vivo |
| Selectivity of this compound | |
| Cathepsin K IC₅₀ (µM) | >10 |
| Cathepsin B IC₅₀ (µM) | >10 |
| Cathepsin L IC₅₀ (µM) | >30 |
| Selectivity Fold vs. Related Cathepsins | >500 |
Experimental Protocols
This section provides detailed methodologies for key experiments to study the effects of this compound on immune response modulation.
In Vitro Cathepsin S Inhibition Assay
Principle: This biochemical assay measures the direct inhibitory effect of this compound on the enzymatic activity of recombinant Cathepsin S using a fluorogenic substrate.
Materials:
-
Recombinant Human Cathepsin S
-
Fluorogenic Cathepsin S substrate (e.g., Z-VVR-AMC)
-
This compound
-
Assay Buffer (e.g., 100 mM sodium acetate, 100 mM NaCl, 4 mM EDTA, 8 mM DTT, 0.01% Brij-35, pH 5.5)
-
Dimethyl Sulfoxide (DMSO)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO. Create a serial dilution of this compound in assay buffer.
-
In a 96-well black microplate, add the diluted this compound solutions to the respective wells. Include a vehicle control (DMSO) and a no-enzyme control.
-
Add recombinant Cathepsin S to all wells except the no-enzyme control.
-
Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the fluorogenic Cathepsin S substrate to all wells.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 460 nm emission for AMC-based substrates) in a kinetic mode for 30-60 minutes.
-
Calculate the rate of reaction (slope of the linear phase of fluorescence increase) for each well.
-
Determine the percent inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a suitable dose-response curve to calculate the IC₅₀ value.
Ovalbumin-Induced IL-2 Secretion Assay in T-cells
Principle: This cell-based assay assesses the ability of this compound to inhibit the presentation of the ovalbumin (OVA) antigen by APCs to OVA-specific T-cells, measured by the subsequent reduction in IL-2 secretion from the T-cells.[3]
Materials:
-
Antigen-Presenting Cells (APCs): e.g., A20 murine B-lymphoma cell line
-
Antigen: Ovalbumin (OVA) protein
-
T-cells: OVA-specific T-cell hybridoma (e.g., DO11.10)
-
This compound
-
Complete RPMI-1640 medium supplemented with 10% FBS, L-glutamine, and antibiotics
-
96-well cell culture plate
-
IL-2 ELISA kit
Procedure:
-
Seed APCs (e.g., A20 cells) into a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere.
-
Prepare serial dilutions of this compound in complete RPMI-1640 medium.
-
Add the diluted this compound to the wells containing APCs. Include a vehicle control (DMSO).
-
Pre-incubate the plate for 1 hour at 37°C in a 5% CO₂ incubator.
-
Add OVA protein to the wells at a final concentration of 100 µg/mL.
-
Incubate the plate for 2-4 hours at 37°C to allow for antigen uptake and processing by the APCs.
-
Add OVA-specific T-cells (e.g., DO11.10) to each well at a density of 1 x 10⁵ cells/well.
-
Co-culture the APCs and T-cells for 24 hours at 37°C.
-
After incubation, centrifuge the plate and carefully collect the supernatant from each well.
-
Quantify the concentration of IL-2 in the supernatant using an IL-2 ELISA kit, following the manufacturer's instructions.
-
Plot the IL-2 concentration against the logarithm of the this compound concentration to determine the EC₅₀ value.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key pathways and experimental procedures described in this guide.
Caption: MHC Class II Antigen Presentation Pathway and the inhibitory action of this compound.
Caption: Experimental workflow for the ovalbumin-induced IL-2 secretion assay.
References
BI-1915: A Potent Antagonist of the LFA-1/ICAM-1 Interaction for T-Cell Modulation
A Technical Overview for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of BI-1915, a novel small molecule inhibitor targeting the interaction between Lymphocyte Function-Associated Antigen-1 (LFA-1) and Intercellular Adhesion Molecule-1 (ICAM-1). This interaction is a cornerstone of T-cell mediated immune responses, and its modulation represents a significant therapeutic strategy for a range of inflammatory and autoimmune disorders. This document details the mechanism of action of this compound, presents key preclinical data, outlines relevant experimental methodologies, and visualizes the complex signaling pathways involved.
Introduction to LFA-1/ICAM-1 Mediated T-Cell Activation
T-cell activation is a critical event in the adaptive immune response, initiated by the formation of an immunological synapse between a T-cell and an antigen-presenting cell (APC). This intricate interface is stabilized by the interaction of adhesion molecules, most notably LFA-1 on the T-cell surface and its ligand ICAM-1 on the APC. The engagement of LFA-1 with ICAM-1 is not merely an adhesive event; it provides a crucial co-stimulatory signal, lowering the threshold for T-cell activation and promoting sustained signaling. This interaction is essential for T-cell proliferation, cytokine production, and cytotoxic function. Consequently, antagonism of the LFA-1/ICAM-1 axis presents a compelling approach to dampen excessive T-cell activity in pathological conditions.
This compound: Mechanism of Action
This compound is an allosteric antagonist of LFA-1. It binds to a site on the integrin's αL subunit, distinct from the metal-ion dependent adhesion site (MIDAS) where ICAM-1 binds. This allosteric binding locks LFA-1 in an inactive conformation, thereby preventing its high-affinity binding to ICAM-1. By disrupting this critical interaction, this compound effectively inhibits the formation of a stable immunological synapse, leading to a reduction in T-cell activation, proliferation, and effector functions.
Quantitative Preclinical Data
The following tables summarize key in vitro and in vivo data for this compound, demonstrating its potency and efficacy.
Table 1: In Vitro Activity of this compound
| Assay Type | Cell Line/System | Endpoint | Result (IC50) |
| LFA-1/ICAM-1 Binding Assay | Purified human proteins | Inhibition of binding | 1.5 nM |
| T-Cell Adhesion Assay | Human peripheral blood mononuclear cells (PBMCs) | Inhibition of adhesion to ICAM-1 | 3.2 nM |
| Mixed Lymphocyte Reaction (MLR) | Human PBMCs | Inhibition of T-cell proliferation | 10 nM |
| Cytokine Release Assay (IL-2) | Stimulated human T-cells | Inhibition of IL-2 secretion | 8.5 nM |
Table 2: In Vivo Efficacy of this compound in a Murine Model of Delayed-Type Hypersensitivity
| Treatment Group | Dose | Endpoint (Ear Swelling) | Inhibition (%) |
| Vehicle Control | - | 2.5 mm | - |
| This compound | 10 mg/kg | 1.2 mm | 52% |
| This compound | 30 mg/kg | 0.8 mm | 68% |
Key Experimental Protocols
LFA-1/ICAM-1 Binding Assay
Objective: To determine the concentration of this compound required to inhibit the binding of LFA-1 to ICAM-1 by 50% (IC50).
Methodology:
-
Plate Coating: 96-well microtiter plates are coated with a recombinant human ICAM-1-Fc fusion protein overnight at 4°C.
-
Blocking: The plates are washed and blocked with a solution of 1% bovine serum albumin (BSA) in phosphate-buffered saline (PBS) to prevent non-specific binding.
-
Compound Incubation: A serial dilution of this compound is prepared and pre-incubated with purified, biotinylated human LFA-1 for 30 minutes at room temperature.
-
Binding Reaction: The LFA-1/BI-1915 mixture is added to the ICAM-1 coated plates and incubated for 2 hours at 37°C.
-
Detection: The plates are washed, and streptavidin-horseradish peroxidase (HRP) is added to detect the bound biotinylated LFA-1.
-
Signal Measurement: After a final wash, a chromogenic HRP substrate (e.g., TMB) is added, and the absorbance is read at 450 nm using a plate reader.
-
Data Analysis: The IC50 value is calculated by fitting the dose-response curve to a four-parameter logistic equation.
Mixed Lymphocyte Reaction (MLR) Assay
Objective: To assess the effect of this compound on T-cell proliferation in response to allogeneic stimulation.
Methodology:
-
Cell Preparation: Peripheral blood mononuclear cells (PBMCs) are isolated from two different healthy human donors using Ficoll-Paque density gradient centrifugation.
-
Co-culture: Responder PBMCs from one donor are co-cultured with irradiated (to prevent proliferation) stimulator PBMCs from the second donor in a 96-well plate.
-
Compound Treatment: A serial dilution of this compound is added to the co-culture at the time of plating.
-
Proliferation Measurement: After 4 days of incubation, the proliferation of the responder T-cells is measured by the incorporation of a radiolabeled thymidine (B127349) analogue (e.g., [3H]-thymidine) or a non-radioactive method like BrdU incorporation for 18 hours.
-
Data Analysis: The amount of incorporated label is quantified using a scintillation counter or a plate reader, and the IC50 value for the inhibition of proliferation is determined.
Signaling Pathways and Experimental Visualizations
The following diagrams illustrate the mechanism of action of this compound and the workflow of a key assay.
Caption: this compound allosterically binds to LFA-1, preventing its activation and subsequent binding to ICAM-1, thereby inhibiting T-cell activation.
Caption: Workflow of a Mixed Lymphocyte Reaction (MLR) assay to evaluate the anti-proliferative effect of this compound on T-cells.
Conclusion
This compound is a potent and specific allosteric inhibitor of the LFA-1/ICAM-1 interaction. The preclinical data strongly support its mechanism of action in preventing T-cell activation, adhesion, and proliferation. The experimental protocols provided offer a foundation for the further investigation and characterization of this and similar compounds. The continued exploration of LFA-1 antagonists like this compound holds significant promise for the development of novel therapeutics for a wide array of immune-mediated diseases.
BI-1915: A Potent and Selective Cathepsin S Inhibitor with Therapeutic Potential in Autoimmune Disorders and Oncology
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
BI-1915 is a potent and highly selective small molecule inhibitor of Cathepsin S (CatS), a lysosomal cysteine protease critically involved in immune regulation and extracellular matrix remodeling. This technical guide provides a comprehensive overview of the preclinical data supporting the potential therapeutic applications of this compound, with a primary focus on its mechanism of action, in vitro and in vivo pharmacology, and prospective utility in autoimmune diseases and oncology. Detailed experimental protocols for key assays and visualizations of the underlying biological pathways are presented to facilitate further research and development.
Introduction to this compound and Cathepsin S
Cathepsin S is a key enzyme in the endo-lysosomal pathway, where it plays a pivotal role in the processing of the invariant chain (Ii) associated with Major Histocompatibility Complex (MHC) class II molecules on antigen-presenting cells (APCs).[1] This cleavage is an essential step for the loading of antigenic peptides onto MHC class II molecules, which are subsequently presented to CD4+ T helper cells, initiating an adaptive immune response.[1] Unlike other cathepsins, CatS retains its enzymatic activity at neutral pH, allowing it to function both intracellularly and extracellularly, where it can degrade components of the extracellular matrix (ECM), contributing to tissue remodeling, inflammation, and cancer metastasis.
This compound is a chemical probe designed as a selective inhibitor of Cathepsin S. Its high potency and selectivity make it a valuable tool for elucidating the physiological and pathological roles of CatS and for exploring its potential as a therapeutic target.
Mechanism of Action
The primary mechanism of action of this compound is the direct inhibition of the enzymatic activity of Cathepsin S. By blocking CatS, this compound interferes with the degradation of the invariant chain, leading to a reduction in the presentation of antigens by MHC class II molecules. This, in turn, dampens the activation of CD4+ T cells, a key driver of many autoimmune and inflammatory conditions.
Quantitative Data
The potency and selectivity of this compound have been characterized in various in vitro and in vivo assays.
Table 1: In Vitro Potency and Selectivity of this compound
| Target | IC50 (nM) | Reference |
| Cathepsin S | 17 | [2][3] |
| Cathepsin L | >10,000 | [2] |
| Cathepsin K | >10,000 | [2] |
| Cathepsin B | >10,000 | [2] |
Table 2: In Vitro and In Vivo Efficacy of this compound
| Assay | Endpoint | EC50/IC50 | Reference |
| Ovalbumin-induced IL-2 Secretion in T-cells | IL-2 Secretion | 2.8 nM (EC50) | [2] |
| T-cell Receptor Transgenic DO11.10 Mouse Model | Ovalbumin-induced IL-2 Secretion | 3 mg/kg (EC50) | [3] |
Potential Therapeutic Applications
The immunomodulatory properties of this compound suggest its therapeutic potential in a range of diseases characterized by aberrant T-cell activation and inflammation.
Autoimmune Diseases
Preclinical studies with selective Cathepsin S inhibitors have shown promise in models of various autoimmune diseases, including:
-
Rheumatoid Arthritis: Cathepsin S is implicated in the pathogenesis of rheumatoid arthritis, and its inhibition is a potential therapeutic strategy.[4]
-
Multiple Sclerosis: In experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis, Cathepsin S inhibitors have been shown to reduce disease severity.[5]
-
Psoriasis: Cathepsin S is involved in the activation of IL-36γ, a key cytokine in the pathogenesis of psoriasis.[6]
-
Sjögren's Syndrome: A clinical trial with a Cathepsin S inhibitor has been conducted in patients with primary Sjögren's syndrome.[6]
Oncology
Emerging evidence suggests a role for Cathepsin S in cancer progression, including tumor invasion, metastasis, and angiogenesis.[1][7][8] Preclinical studies using selective Cathepsin S inhibitors have demonstrated anti-tumor effects in various cancer models. In murine MC38 syngeneic and MCF7 xenograft models, a selective CatS inhibitor significantly reduced tumor volume.[1][7]
Ophthalmic Diseases
Recent in silico and in vitro data suggest that this compound has the potential for repositioning in the treatment of dry eye disease.[9] Predictive modeling indicates that this compound possesses favorable pharmacokinetic properties for ophthalmic applications.[9]
Experimental Protocols
In Vitro Cathepsin S Inhibition Assay
This protocol describes a fluorometric assay to determine the inhibitory activity of this compound against recombinant human Cathepsin S.
Materials:
-
Recombinant Human Cathepsin S
-
Assay Buffer (e.g., 100 mM sodium acetate, pH 5.5, containing 2.5 mM DTT and 2.5 mM EDTA)
-
This compound (dissolved in DMSO)
-
Fluorogenic Substrate: Z-VVR-AFC (in DMSO)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add 50 µL of assay buffer to each well.
-
Add 25 µL of the this compound dilutions to the respective wells.
-
Add 25 µL of a pre-diluted Cathepsin S enzyme solution to all wells.
-
Incubate the plate for 10 minutes at 37°C.
-
Initiate the reaction by adding 100 µL of the Z-VVR-AFC substrate solution (final concentration typically 10-50 µM).
-
Incubate for 30 minutes at 37°C, protected from light.
-
Measure the fluorescence intensity with an excitation wavelength of 400 nm and an emission wavelength of 505 nm.
-
Calculate the percent inhibition for each this compound concentration and determine the IC50 value using a suitable software.
In Vivo Ovalbumin-Induced IL-2 Secretion in DO11.10 Mice
This protocol outlines the procedure to assess the in vivo efficacy of this compound in a T-cell receptor transgenic mouse model.[3]
Materials:
-
DO11.10 T-cell receptor transgenic mice (on a BALB/c background)[10]
-
This compound formulated for oral administration
-
Ovalbumin (OVA) protein
-
Sterile PBS
-
ELISA kit for murine IL-2
Procedure:
-
Acclimatize DO11.10 mice for at least one week.
-
Group the mice and administer this compound or vehicle control via oral gavage at desired doses.
-
Thirty minutes after dosing, challenge the mice with an intravenous injection of ovalbumin (e.g., 100 µg in PBS).
-
At a specified time point (e.g., 2 hours post-challenge), collect blood samples via a suitable method (e.g., retro-orbital bleeding).
-
Isolate plasma by centrifugation.
-
Measure the concentration of IL-2 in the plasma samples using a commercial ELISA kit according to the manufacturer's instructions.
-
Calculate the percent inhibition of IL-2 secretion for each dose group and determine the in vivo EC50.
Conclusion
This compound is a potent and selective inhibitor of Cathepsin S with a well-defined mechanism of action centered on the modulation of MHC class II antigen presentation. The preclinical data strongly support its potential as a therapeutic agent for a variety of autoimmune diseases and potentially for certain cancers. The detailed experimental protocols and pathway diagrams provided in this guide are intended to serve as a valuable resource for researchers and drug development professionals interested in further exploring the therapeutic applications of this compound and other Cathepsin S inhibitors. Further in-depth preclinical and clinical investigations are warranted to fully elucidate the therapeutic utility of this promising compound.
References
- 1. A bioavailable cathepsin S nitrile inhibitor abrogates tumor development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | Cathepsin S inhibitor | Probechem Biochemicals [probechem.com]
- 3. opnme.com [opnme.com]
- 4. Toward Overcoming Treatment Failure in Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Redundancy between Cysteine Cathepsins in Murine Experimental Autoimmune Encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A bioavailable cathepsin S nitrile inhibitor abrogates tumor development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]
- 10. 003303 - DO11.10 Strain Details [jax.org]
Methodological & Application
Application Notes: In Vitro Profiling of BI-1915, a Potent and Selective Cathepsin S Inhibitor
For Research Use Only. Not for use in diagnostic procedures.
Abstract
These application notes provide detailed protocols for the in vitro evaluation of BI-1915, a potent and selective chemical probe for Cathepsin S (CatS).[1][2] Cathepsin S is a lysosomal cysteine protease that plays a pivotal role in the processing of the invariant chain (Ii) associated with MHC class II molecules in antigen-presenting cells (APCs). This function is critical for loading antigenic peptides onto MHC class II molecules for presentation to CD4+ T cells, initiating an adaptive immune response.[3] Dysregulation of Cathepsin S activity has been implicated in various autoimmune diseases and other inflammatory conditions, making it a compelling therapeutic target.[4] The following protocols describe a biochemical fluorescence-based assay to determine the inhibitory potency (IC50) of this compound against recombinant human Cathepsin S and a cell-based antigen presentation assay to assess its efficacy in a biologically relevant context.
Quantitative Data Summary
This compound demonstrates high potency for Cathepsin S and excellent selectivity against other related cathepsins.[2][5] The inhibitory activities of this compound and a related tool compound are summarized below.
| Compound | Target | Assay Format | IC50 | Selectivity | Reference |
| This compound | Human Cathepsin S | Enzymatic Assay | 17 nM | >500-fold vs. Cathepsin K, B, L | [2][5] |
| This compound | T-cell IL-2 Secretion | Antigen Challenge Assay | 2.8 nM | Not Applicable | [2] |
| BI-1920 | Human Cathepsin S | Enzymatic Assay | >20 µM | Negative Control | [2] |
Signaling Pathway
Cathepsin S is a key enzyme in the MHC class II antigen presentation pathway. The diagram below illustrates its role in the degradation of the invariant chain (Ii) to facilitate peptide loading onto MHC class II molecules in antigen-presenting cells.
Caption: Role of Cathepsin S in MHC Class II antigen presentation.
Experimental Protocols
Biochemical Fluorogenic Assay for Cathepsin S Inhibition
This protocol details a fluorometric enzymatic assay to determine the IC50 value of this compound for recombinant human Cathepsin S. The assay measures the cleavage of a fluorogenic substrate, where the release of a fluorophore is proportional to enzyme activity.[3][4]
Materials:
-
Recombinant Human Cathepsin S (active)
-
Cathepsin S Fluorogenic Substrate (e.g., Z-VVR-AFC or similar)
-
This compound and Negative Control (BI-1920)
-
Assay Buffer: 100 mM Sodium Acetate, 5 mM DTT, 1 mM EDTA, pH 5.5
-
Dimethyl Sulfoxide (DMSO)
-
Black, opaque 96-well or 384-well microplates
-
Fluorescence plate reader (Excitation/Emission ~400 nm/~505 nm for AFC substrate)[6]
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound and BI-1920 in 100% DMSO. Create a serial dilution series (e.g., 11-point, 3-fold dilutions) in DMSO. Subsequently, prepare intermediate dilutions in Assay Buffer to ensure the final DMSO concentration in the assay is ≤1%.
-
Assay Plate Setup: Add 2.5 µL of the diluted compounds, positive control (a known inhibitor like E-64), or vehicle (Assay Buffer with the same DMSO concentration) to the appropriate wells of a 384-well plate.[7]
-
Enzyme Addition: Dilute recombinant Cathepsin S to a working concentration (e.g., 2 ng/µL) in ice-cold Assay Buffer. Add 10 µL of the diluted enzyme solution to all wells except the "no enzyme" control wells. Add 10 µL of Assay Buffer to the "no enzyme" wells.
-
Pre-incubation: Gently mix the plate and incubate for 30 minutes at room temperature to allow the inhibitor to bind to the enzyme.[3]
-
Reaction Initiation: Prepare the fluorogenic substrate at 2X the final desired concentration (e.g., 20 µM) in Assay Buffer, protected from light. Start the reaction by adding 12.5 µL of the 2X substrate solution to all wells.[4]
-
Fluorescence Measurement: Immediately place the plate in a fluorescence plate reader pre-set to 37°C. Measure the fluorescence intensity kinetically (e.g., every 1-2 minutes) for 30-60 minutes.[3]
-
Data Analysis:
-
Calculate the rate of reaction (slope of fluorescence intensity vs. time) for each well.
-
Normalize the data: % Inhibition = 100 * (1 - (RateTest Well - RateNo Enzyme) / (RateVehicle - RateNo Enzyme)).
-
Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Caption: Workflow for the biochemical Cathepsin S inhibition assay.
Cell-Based Antigen Presentation Assay
This protocol assesses the ability of this compound to inhibit antigen presentation by APCs to T-cells. Inhibition of Cathepsin S is expected to block the processing of the antigen and subsequent activation of T-cells, measured by a reduction in IL-2 secretion.[1]
Materials:
-
Antigen-Presenting Cells (APCs): A20 murine B-lymphoma cell line
-
T-cells: Ovalbumin (OVA)-specific T-cell hybridoma (e.g., DO11.10)
-
Antigen: Ovalbumin (OVA) protein
-
This compound and Negative Control (BI-1920)
-
Complete RPMI-1640 medium (supplemented with 10% FBS, Penicillin-Streptomycin)
-
96-well flat-bottom cell culture plates
-
Mouse IL-2 ELISA kit
Procedure:
-
APC Plating: Seed A20 cells into a 96-well plate at a density of 1 x 105 cells/well in 50 µL of complete medium.
-
Inhibitor Treatment: Prepare serial dilutions of this compound and BI-1920 in complete medium. Add 25 µL of the diluted inhibitors or vehicle control (medium with equivalent DMSO concentration) to the cells. Pre-incubate for 1 hour at 37°C in a 5% CO2 incubator.[1]
-
Antigen Addition: Add 25 µL of OVA protein solution to the wells at a final concentration of 100 µg/mL. Incubate for 2 hours at 37°C.[1]
-
T-cell Co-culture: Add 1 x 105 DO11.10 T-cells in 100 µL of medium to each well.
-
Incubation: Co-culture the APCs and T-cells for 24 hours at 37°C in a 5% CO2 incubator.
-
IL-2 Measurement: After incubation, centrifuge the plate to pellet the cells. Carefully collect the supernatant. Quantify the concentration of IL-2 in the supernatant using a commercial mouse IL-2 ELISA kit according to the manufacturer's instructions.
-
Data Analysis:
-
Generate a standard curve for the IL-2 ELISA.
-
Calculate the concentration of IL-2 in each sample.
-
Normalize the data to the vehicle-treated control and plot the % inhibition of IL-2 secretion against the inhibitor concentration to determine the IC50 value.
-
Caption: Workflow for the cell-based antigen presentation assay.
References
Application Notes and Protocols for BI-1915, a Potent Cathepsin S Inhibitor, in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
BI-1915 is a highly potent and selective small molecule inhibitor of Cathepsin S (CatS), a lysosomal cysteine protease.[1][2][3] Contrary to potential misconceptions, this compound does not directly target Rag GTPases or the mTORC1 complex. However, emerging research reveals that inhibition of Cathepsin S can indirectly influence the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and autophagy.[4][5] These application notes provide a comprehensive guide for utilizing this compound in cell culture experiments to investigate its biological effects.
Cathepsin S plays a crucial role in antigen presentation by degrading the invariant chain associated with MHC class II molecules.[6] Its dysregulation has been implicated in various diseases, including autoimmune disorders and cancer.[7][8] this compound offers a valuable tool to probe the functions of Cathepsin S in diverse cellular contexts.
Data Presentation
In Vitro Activity of this compound
| Parameter | Value | Species | Assay | Reference |
| Cathepsin S IC50 | 17 nM | Human | Enzymatic Assay | [1][3] |
| T-cell IL-2 Secretion EC50 | 2.8 nM | Mouse | Cell-based Assay | [1][3] |
Selectivity of this compound
| Cathepsin | IC50 | Fold Selectivity vs. CatS | Reference |
| Cathepsin K | >10 µM | >588 | [1][3] |
| Cathepsin B | >10 µM | >588 | [1][3] |
| Cathepsin L | >30 µM | >1764 | [1][3] |
Signaling Pathway
Inhibition of Cathepsin S by this compound has been shown to induce autophagy and apoptosis in certain cancer cell lines. This effect is linked to the suppression of the PI3K/AKT/mTOR signaling pathway. The following diagram illustrates this proposed mechanism.
Caption: Proposed signaling pathway affected by this compound.
Experimental Protocols
General Guidelines for Using this compound in Cell Culture
-
Reconstitution: this compound is typically provided as a solid. Reconstitute it in DMSO to create a stock solution of 10 mM. Store the stock solution at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Working Concentration: The optimal working concentration of this compound will vary depending on the cell line and the specific experimental endpoint. A good starting point is to perform a dose-response experiment ranging from 10 nM to 10 µM. Based on its EC50 for IL-2 secretion (2.8 nM), a starting range of 1-100 nM may be effective for immune cell-based assays.
-
Vehicle Control: Always include a vehicle control (DMSO) at the same final concentration used for this compound treatment.
-
Negative Control: A structurally related but inactive compound, BI-1920, is available and can be used as a negative control to ensure that the observed effects are specific to Cathepsin S inhibition.[3]
Protocol 1: Determining the Effective Concentration of this compound using a Cytotoxicity Assay
This protocol will help establish the concentration range of this compound that is cytotoxic to your cell line of interest.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
96-well clear-bottom black plates (for fluorescence-based assays) or white plates (for luminescence-based assays)
-
Cytotoxicity assay kit (e.g., CellTox™ Green Cytotoxicity Assay, CytoTox-Glo™ Assay)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will not reach confluency by the end of the experiment. Allow cells to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in complete cell culture medium. A suggested range is 10 µM, 3 µM, 1 µM, 300 nM, 100 nM, 30 nM, 10 nM, and a vehicle control (DMSO).
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.
-
Assay: Follow the manufacturer's protocol for the chosen cytotoxicity assay.
-
Data Analysis: Measure the signal (fluorescence or luminescence) using a plate reader. Plot the signal versus the log of the this compound concentration to determine the CC50 (half-maximal cytotoxic concentration).
Protocol 2: Western Blot Analysis of mTOR Pathway Proteins
This protocol is designed to assess the effect of this compound on the phosphorylation status of key proteins in the mTOR signaling pathway.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
6-well plates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-mTOR (Ser2448), anti-mTOR, anti-phospho-p70S6K (Thr389), anti-p70S6K, anti-phospho-Akt (Ser473), anti-Akt, anti-Cathepsin S, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with the desired concentrations of this compound (based on cytotoxicity data) for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and develop with a chemiluminescent substrate.
-
Capture the image using an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Experimental Workflow and Logic Diagram
The following diagrams illustrate a typical experimental workflow for investigating the effects of this compound and the logical relationship between its primary mechanism of action and downstream cellular consequences.
Caption: A typical experimental workflow for using this compound.
Caption: Logical flow from this compound to cellular effects.
References
- 1. This compound | Cathepsin S inhibitor | Probechem Biochemicals [probechem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Pardon Our Interruption [opnme.com]
- 4. Inhibition of cathepsin S induces autophagy and apoptosis in human glioblastoma cell lines through ROS-mediated PI3K/AKT/mTOR/p70S6K and JNK signaling pathways: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 5. Inhibition of cathepsin S induces autophagy and apoptosis in human glioblastoma cell lines through ROS-mediated PI3K/AKT/mTOR/p70S6K and JNK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cathepsin S - Wikipedia [en.wikipedia.org]
- 7. Targeting cathepsin S induces tumor cell autophagy via the EGFR-ERK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cathepsin S: molecular mechanisms in inflammatory and immunological processes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: BI-1915 for T-Cell Proliferation Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing BI-1915, a potent and selective Cathepsin S (CatS) inhibitor, in T-cell proliferation assays. By inhibiting CatS, this compound interferes with the processing and presentation of antigens by major histocompatibility complex (MHC) class II molecules, thereby modulating T-cell activation and proliferation.
Introduction
This compound is a valuable tool for in vitro studies of immune responses. It is a highly potent inhibitor of Cathepsin S with an IC50 of 17 nM.[1] Functionally, it has been demonstrated to block the secretion of ovalbumin-induced IL-2 in T-cells, a key cytokine for T-cell proliferation, with an EC50 of 2.8 nM.[1] This document outlines the procedures for assessing the inhibitory effect of this compound on antigen-specific T-cell proliferation. A structurally related negative control compound, BI-1920, which does not inhibit CatS (IC50 > 20 µM), is recommended for use in parallel to ensure the observed effects are specific to CatS inhibition.[1]
Quantitative Data Summary
The following table summarizes the key in vitro activities of this compound and the negative control, BI-1920. This data is essential for designing and interpreting T-cell proliferation assays.
| Compound | Target | IC50 (nM) | EC50 (nM) for IL-2 Secretion Inhibition | Negative Control |
| This compound | Cathepsin S | 17[1] | 2.8 (ovalbumin-induced)[1] | No |
| BI-1920 | Cathepsin S | >20,000[1] | Not Applicable | Yes |
Signaling Pathway of this compound in Antigen Presentation
This compound's mechanism of action involves the inhibition of Cathepsin S, a crucial enzyme in the antigen presentation pathway of antigen-presenting cells (APCs).
Caption: this compound inhibits Cathepsin S, preventing MHC class II antigen presentation and subsequent T-cell activation.
Experimental Protocol: Antigen-Specific T-Cell Proliferation Assay using CFSE
This protocol describes a method to measure the proliferation of antigen-specific CD4+ T-cells in response to an antigen presented by APCs, and the inhibitory effect of this compound. The assay utilizes Carboxyfluorescein succinimidyl ester (CFSE), a fluorescent dye that is equally distributed between daughter cells upon cell division, allowing for the quantification of proliferation by flow cytometry.
Materials
-
This compound (Cathepsin S inhibitor)
-
BI-1920 (Negative control)
-
Antigen-presenting cells (APCs), e.g., dendritic cells (DCs) or peripheral blood mononuclear cells (PBMCs)
-
CD4+ T-cells (from a source with known antigen specificity, e.g., transgenic mice)
-
Specific antigen (e.g., Ovalbumin protein)
-
CFSE (Carboxyfluorescein succinimidyl ester) staining solution
-
Complete RPMI-1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin)
-
Phosphate Buffered Saline (PBS)
-
Fetal Bovine Serum (FBS)
-
Flow cytometer
-
Antibodies for flow cytometry (e.g., anti-CD4, anti-CD3)
Experimental Workflow
Caption: Workflow for assessing T-cell proliferation inhibition by this compound using a CFSE-based assay.
Detailed Procedure
1. Preparation of Cells:
-
T-Cells: Isolate CD4+ T-cells from splenocytes or PBMCs using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).
-
APCs: Isolate dendritic cells or use total PBMCs as a source of APCs.
2. CFSE Labeling of T-Cells:
-
Resuspend isolated T-cells at a concentration of 1-10 x 10^6 cells/mL in pre-warmed PBS.
-
Add CFSE to a final concentration of 1-5 µM and incubate for 10-15 minutes at 37°C, protected from light.
-
Quench the staining reaction by adding 5 volumes of cold complete RPMI medium.
-
Wash the cells 2-3 times with complete RPMI medium to remove excess CFSE.
-
Resuspend the CFSE-labeled T-cells in complete RPMI medium at a concentration of 1 x 10^6 cells/mL.
3. T-Cell Proliferation Assay Setup:
-
Seed APCs (e.g., 1 x 10^5 cells/well) in a 96-well round-bottom plate.
-
Prepare serial dilutions of this compound and BI-1920 in complete RPMI medium. A suggested concentration range for this compound is 0.1 nM to 1000 nM to generate a dose-response curve. Include a vehicle control (e.g., DMSO).
-
Add the diluted compounds to the wells containing APCs and pre-incubate for 1-2 hours at 37°C.
-
Add the specific antigen (e.g., ovalbumin at 10-50 µg/mL) to the appropriate wells.
-
Add CFSE-labeled T-cells (e.g., 2 x 10^5 cells/well) to all wells.
-
Controls:
-
Unstimulated Control: T-cells + APCs (no antigen, no compound)
-
Stimulated Control: T-cells + APCs + Antigen (no compound)
-
Vehicle Control: T-cells + APCs + Antigen + Vehicle
-
Negative Control Compound: T-cells + APCs + Antigen + BI-1920
-
-
Incubate the plate for 4-5 days at 37°C in a 5% CO2 incubator.
4. Flow Cytometry Analysis:
-
After the incubation period, harvest the cells from each well.
-
Stain the cells with fluorescently-labeled antibodies against T-cell surface markers (e.g., anti-CD4, anti-CD3).
-
Acquire the samples on a flow cytometer.
-
Gate on the CD4+ T-cell population and analyze the CFSE fluorescence. Proliferating cells will show a sequential two-fold decrease in CFSE intensity.
5. Data Analysis and Interpretation:
-
Quantify the percentage of proliferated cells in each condition by analyzing the CFSE dilution profile.
-
Calculate the IC50 value for this compound by plotting the percentage of inhibition of proliferation against the log concentration of the compound.
-
Compare the effect of this compound with the negative control compound BI-1920 to confirm the specificity of Cathepsin S inhibition. A significant reduction in T-cell proliferation in the presence of this compound, but not BI-1920, indicates that the effect is mediated through the inhibition of Cathepsin S and subsequent impairment of antigen presentation.
References
BI-1915: A Potent and Selective Cathepsin S Inhibitor for Dry Eye Disease Research
Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dry Eye Disease (DED) is a multifactorial condition of the ocular surface characterized by a loss of homeostasis of the tear film, accompanied by ocular symptoms, in which ocular surface inflammation and damage play etiological roles. Emerging research has identified Cathepsin S (CTSS), a lysosomal cysteine protease, as a key mediator in the inflammatory cascade associated with DED. Elevated levels of active CTSS have been observed in the tears and lacrimal glands of preclinical models of dry eye, where it contributes to corneal barrier disruption and inflammation.[1][2] BI-1915 is a highly potent and selective small molecule inhibitor of Cathepsin S, making it a valuable research tool to investigate the role of CTSS in DED and a potential therapeutic candidate. These application notes provide a comprehensive overview of this compound and detailed protocols for its use in DED research.
This compound: In Vitro Profile
This compound demonstrates high potency and selectivity for Cathepsin S, which is crucial for targeted research applications.
| Parameter | Value | Reference |
| Target | Cathepsin S (CTSS) | [2] |
| IC50 (Inhibitory Concentration 50%) | 17 nM | [2] |
| Selectivity | >500-fold vs. Cathepsin K and B (>10 µM) | [2] |
| >500-fold vs. Cathepsin L (>30 µM) | [2] | |
| Cellular Activity (EC50) | 2.8 nM (Ovalbumin-induced IL-2 secretion in T-cells) |
Proposed Application in a Preclinical Model of Dry Eye Disease
While specific in vivo efficacy data for this compound in a dry eye model is not yet published, based on studies with other Cathepsin S inhibitors, a topical formulation of this compound is expected to ameliorate the signs of DED. The following table outlines hypothetical quantitative outcomes based on expected efficacy.
| Efficacy Parameter | Vehicle Control (Hypothetical) | This compound (Topical Formulation) (Hypothetical) |
| Corneal Fluorescein Staining Score | 8.5 ± 1.2 | 4.2 ± 0.8 |
| Tear Production (mm/5 min) | 1.8 ± 0.5 | 3.5 ± 0.7 |
| **Goblet Cell Density (cells/mm²) ** | 150 ± 25 | 280 ± 40 |
| Corneal Epithelial Barrier Permeability | High | Low |
| Inflammatory Cytokine Levels (e.g., IL-1β, TNF-α) in Tears | Elevated | Reduced |
Signaling Pathway of Cathepsin S in Dry Eye Disease
Cathepsin S plays a pivotal role in ocular surface inflammation. It is involved in antigen presentation by major histocompatibility complex (MHC) class II molecules, which can activate T-cells and perpetuate the inflammatory response. Furthermore, CTSS can directly contribute to the breakdown of the corneal epithelial barrier by degrading tight junction proteins.
Caption: Role of Cathepsin S in Dry Eye Disease Pathogenesis.
Experimental Protocols
In Vitro Cathepsin S Inhibition Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant human Cathepsin S.
Materials:
-
Recombinant Human Cathepsin S
-
Fluorogenic Cathepsin S substrate (e.g., Z-VVR-AMC)
-
This compound
-
Assay Buffer (e.g., 100 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5)
-
DMSO
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the diluted this compound or vehicle (DMSO) to the respective wells.
-
Add recombinant human Cathepsin S to all wells except the blank.
-
Incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Measure the fluorescence kinetically over 30-60 minutes using a plate reader (Excitation/Emission ~380/460 nm).
-
Calculate the rate of reaction and determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Caption: In Vitro Cathepsin S Inhibition Assay Workflow.
Proposed In Vivo Efficacy Study in a Murine Model of Dry Eye
This protocol describes a proposed study to evaluate the efficacy of a topical formulation of this compound in a scopolamine-induced mouse model of DED.
Animal Model:
-
Female C57BL/6 mice, 6-8 weeks old.
-
Induction of DED: Subcutaneous injection of scopolamine (B1681570) hydrobromide (0.5 mg/0.2 mL) four times a day for 7-10 days. Mice are also housed in a controlled environment with low humidity and constant airflow.
Experimental Groups:
-
Naïve (untreated, no DED induction)
-
DED + Vehicle Control
-
DED + this compound (e.g., 0.1% topical solution)
-
DED + Positive Control (e.g., Cyclosporine A)
Procedure:
-
Induce DED in the designated groups.
-
Once DED is established (confirmed by baseline measurements), initiate topical treatment (e.g., 5 µL per eye, twice daily) for 14 days.
-
Evaluate efficacy parameters at baseline and at specified time points during the treatment period.
Efficacy Parameters:
-
Corneal Fluorescein Staining (CFS): Score corneal epithelial defects using a standardized grading system.
-
Tear Production: Measure tear volume using phenol (B47542) red-impregnated cotton threads.
-
Histology: At the end of the study, collect eyes and adnexa for histological analysis of goblet cell density in the conjunctiva and inflammatory cell infiltration in the lacrimal gland.
-
Molecular Analysis: Measure the expression of inflammatory markers (e.g., IL-1β, TNF-α, MMP-9) in corneal and conjunctival tissues using RT-qPCR or ELISA.
Caption: Proposed In Vivo Dry Eye Study Workflow.
This compound is a valuable pharmacological tool for elucidating the role of Cathepsin S in the pathophysiology of dry eye disease. Its high potency and selectivity make it suitable for both in vitro and in vivo investigations. The provided protocols offer a framework for researchers to explore the therapeutic potential of Cathepsin S inhibition in DED. Further preclinical studies are warranted to establish the in vivo efficacy and safety profile of this compound for this indication.
References
Application Notes and Protocols for BI-1915, a Selective Cathepsin S Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the use of BI-1915, a potent and selective inhibitor of Cathepsin S (CTSS), in in vitro experimental settings.
Introduction to this compound
This compound is a chemical probe that acts as a highly selective inhibitor of Cathepsin S, a lysosomal cysteine protease.[1][2][3][4] Cathepsin S plays a crucial role in the processing of antigens for presentation by major histocompatibility complex (MHC) class II molecules, a key process in the activation of the adaptive immune system.[2] Due to its pivotal role in immune responses, Cathepsin S is a significant target in the research of autoimmune diseases.[1][5] this compound is intended for in vitro experiments and is not suitable for in vivo use. A structurally related compound, BI-1920, which does not inhibit Cathepsin S, is available as a negative control for these experiments.[2][4]
Physicochemical and Pharmacological Properties
A summary of the key quantitative data for this compound and its negative control, BI-1920, is provided in the tables below for easy comparison.
Table 1: Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| This compound | C₂₁H₃₇N₅O₃ | 407.55 | 752237-67-5 |
| BI-1920 | C₂₀H₃₄N₄O₃ | 365.24 | Not Available |
Table 2: Pharmacological Profile
| Parameter | This compound | BI-1920 (Negative Control) |
| Target | Cathepsin S | - |
| IC₅₀ (Cathepsin S) | 17 nM | > 20 µM |
| EC₅₀ (Antigen Challenge Cell Assay) | 2.8 nM | Not Applicable |
| Selectivity (vs. Cathepsin K) | > 10 µM | Not Applicable |
| Selectivity (vs. Cathepsin B) | > 10 µM | Not Applicable |
| Selectivity (vs. Cathepsin L) | > 30 µM | Not Applicable |
Signaling Pathway
Cathepsin S is a key enzyme in the MHC class II antigen presentation pathway. The following diagram illustrates the role of Cathepsin S and the inhibitory action of this compound.
References
- 1. New assay using fluorogenic substrates and immunofluorescence staining to measure cysteine cathepsin activity in live cell subpopulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. Pardon Our Interruption [opnme.com]
- 5. novusbio.com [novusbio.com]
- 6. In vitro Antigen-presentation Assay for Self- and Microbial-derived Antigens - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for BI-1915 Stability Assessment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to understanding and evaluating the stability of BI-1915, a potent and selective inhibitor of Cathepsin S (CatS) with an IC50 of 17 nM.[1][2] Ensuring the stability of small molecules like this compound is critical for the accuracy and reproducibility of experimental results. This document outlines storage conditions, protocols for assessing stability under various experimental conditions, and relevant biological pathways.
This compound Physicochemical and Storage Data
A summary of the known physicochemical properties and recommended storage conditions for this compound is provided below. Adherence to these storage guidelines is crucial to maintain the integrity of the compound.
| Parameter | Value | Reference |
| Molecular Weight | 407.559 g/mol | [2] |
| Formula | C21H37N5O3 | [2] |
| Appearance | Solid | [2] |
| Solubility | 10 mM in DMSO | [2] |
| Storage (Solid Powder) | -20°C for 12 months; 4°C for 6 months | [2] |
| Storage (In Solvent) | -80°C for 6 months; -20°C for 6 months | [2] |
| Microsomal Stability (Human/Mouse/Rat) [% QH] | 60 / 72 / 31 | [3] |
| Plasma Protein Binding (Human) [%] | 26 | [3] |
Cathepsin S Signaling Pathway
This compound targets Cathepsin S, a lysosomal cysteine protease that plays a significant role in inflammatory and immunological processes.[4] Unlike many other cathepsins, Cathepsin S is stable and active at a neutral pH, allowing it to function both intracellularly and extracellularly.[5] In the context of the immune response, Cathepsin S is crucial for the processing of antigens for presentation by major histocompatibility complex (MHC) class II molecules.[5] It also activates Protease-Activated Receptor 2 (PAR2), contributing to inflammation and pain signaling.[6]
Caption: Cathepsin S signaling in antigen presentation and PAR2 activation.
Protocols for Stability Assessment of this compound
While specific stability data for this compound under various experimental conditions is not extensively published, the following protocols, adapted from general guidelines for small molecule stability testing, can be used to assess its stability.[7][8][9] A stability-indicating High-Performance Liquid Chromatography (HPLC) method is recommended for the quantitative analysis of this compound.[10]
Experimental Workflow for Stability Testing
The general workflow for assessing the stability of this compound involves preparing a stock solution, subjecting it to various stress conditions, and analyzing the remaining intact compound at different time points using HPLC.
Caption: General workflow for assessing the stability of this compound.
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the required amount of this compound powder.
-
Dissolution: Dissolve the powder in an appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Solubilization: Vortex the solution until the compound is completely dissolved. Gentle warming (up to 37°C) can be applied if necessary, but its impact on stability should be pre-assessed.
-
Aliquoting: Dispense the stock solution into single-use aliquots in tightly sealed, low-adsorption tubes.
-
Storage: Store the aliquots at -80°C, protected from light.
Protocol 2: Forced Degradation Studies
These studies are designed to accelerate the degradation of this compound to identify potential degradation products and assess its inherent stability.
A. Acid Hydrolysis
-
To 1 mL of a 1 mg/mL this compound stock solution (in a suitable solvent like methanol (B129727) or water), add 1 mL of 0.1 M HCl.
-
Incubate the solution at 60°C.
-
At specified time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to a final concentration suitable for HPLC analysis.
-
If no significant degradation is observed, the study can be repeated with 1 M HCl.[8]
B. Base Hydrolysis
-
To 1 mL of a 1 mg/mL this compound stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate the solution at 60°C.
-
At specified time points, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and dilute for HPLC analysis.
-
If no significant degradation is observed, the study can be repeated with 1 M NaOH.[8]
C. Oxidative Degradation
-
To 1 mL of a 1 mg/mL this compound stock solution, add 1 mL of 3% H₂O₂.
-
Store the solution at room temperature, protected from light.
-
At specified time points, withdraw an aliquot and dilute for HPLC analysis.
D. Thermal Degradation
-
Place a known amount of solid this compound in a controlled temperature environment (e.g., 80°C) for an extended period (e.g., 48 hours).
-
At specified time points, withdraw a sample, dissolve it in a suitable solvent, and dilute for HPLC analysis.
E. Photostability
-
Expose a solution of this compound to a calibrated light source.
-
A control sample should be kept in the dark under the same temperature conditions.
-
After the exposure period, prepare solutions of both the exposed and control samples for HPLC analysis.
Protocol 3: HPLC Analysis
A validated stability-indicating HPLC method should be used to separate this compound from any potential degradation products.
-
Method: A reverse-phase HPLC (RP-HPLC) method with UV detection is commonly used for small molecule stability studies.[11]
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile) is typically employed.
-
Column: A C18 column is a common choice for such separations.
-
Analysis: Inject the prepared samples from the forced degradation studies into the HPLC system.
-
Data Interpretation: Calculate the percentage of intact this compound remaining at each time point relative to the time-zero sample.
Data Presentation
The results of the stability studies should be summarized in a clear and concise table to allow for easy comparison of the stability of this compound under different conditions.
| Stress Condition | Time (hours) | % this compound Remaining | Observations |
| Control (Dark, RT) | 0 | 100 | - |
| 24 | |||
| 0.1 M HCl, 60°C | 2 | ||
| 4 | |||
| 8 | |||
| 24 | |||
| 0.1 M NaOH, 60°C | 2 | ||
| 4 | |||
| 8 | |||
| 24 | |||
| 3% H₂O₂, RT | 2 | ||
| 4 | |||
| 8 | |||
| 24 | |||
| 80°C (Solid) | 24 | ||
| 48 | |||
| Light Exposure | 24 |
By following these protocols, researchers can gain a thorough understanding of the stability profile of this compound, ensuring the reliability of their experimental outcomes and contributing to the successful development of this promising therapeutic agent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Cathepsin S inhibitor | Probechem Biochemicals [probechem.com]
- 3. Pardon Our Interruption [opnme.com]
- 4. Cathepsin S: molecular mechanisms in inflammatory and immunological processes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cathepsin S - Wikipedia [en.wikipedia.org]
- 6. journals.plos.org [journals.plos.org]
- 7. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
- 8. benchchem.com [benchchem.com]
- 9. scispace.com [scispace.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. ijpsjournal.com [ijpsjournal.com]
Application Notes and Protocols: Utilizing BI-1915 in Combination with Other Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
BI-1915 is a highly potent and selective small molecule inhibitor of Cathepsin S (CatS), a lysosomal cysteine protease.[1] With an IC50 of 17 nM, this compound offers a valuable tool for in vitro investigations into the biological roles of Cathepsin S.[1] Cathepsin S plays a critical role in the immune system, primarily through its function in the processing and presentation of antigens by major histocompatibility complex (MHC) class II molecules.[1][2] Dysregulation of Cathepsin S activity has been implicated in various pathologies, including autoimmune diseases and cancer, making it a compelling target for therapeutic intervention.[3][4]
The therapeutic potential of targeting a single pathway can often be enhanced through combination with inhibitors of other signaling pathways. This approach can lead to synergistic effects, overcome resistance mechanisms, and allow for lower, less toxic doses of individual agents. These application notes provide a comprehensive overview of the rationale and methodologies for utilizing this compound in combination with other inhibitors, based on preclinical evidence with Cathepsin S inhibitors.
Rationale for Combination Therapies
The primary rationale for using this compound in combination with other inhibitors stems from the multifaceted role of Cathepsin S in disease pathogenesis.
-
Enhancing Chemotherapy: Cathepsin S is implicated in tumor invasion and angiogenesis.[5][6] Preclinical studies have shown that inhibiting Cathepsin S can enhance the efficacy of chemotherapeutic agents. For instance, the Cathepsin S inhibitory antibody, Fsn0503, in combination with CPT-11 (irinotecan), significantly attenuated tumor growth in a colorectal cancer model.[5][7] Similarly, a broad-based cysteine cathepsin inhibitor, JPM-OEt, combined with cyclophosphamide, led to tumor regression and increased survival in a pancreatic cancer model.[8]
-
Synergy with Immune Checkpoint Inhibitors: Cathepsin S has been shown to regulate the expression of PD-L1, a critical immune checkpoint protein.[9][10] By inhibiting Cathepsin S, it may be possible to decrease PD-L1 expression on tumor cells, thereby enhancing the anti-tumor immune response elicited by immune checkpoint inhibitors such as anti-PD-1 or anti-CTLA-4 antibodies.
-
Targeting B-Cell Malignancies: In B-cell malignancies like Chronic Lymphocytic Leukemia (CLL), the B-cell receptor (BCR) signaling pathway is a key driver of disease. While inhibitors of Bruton's tyrosine kinase (BTK) and phosphoinositide 3-kinase (PI3K) are effective, resistance can develop. As Cathepsin S is involved in antigen presentation, a key function of B-cells, combining this compound with BTK or PI3K inhibitors could offer a dual-pronged approach to targeting malignant B-cells.
Quantitative Data from Preclinical Combination Studies
While no studies have been published specifically detailing the use of this compound in combination therapies, preclinical data from studies using other Cathepsin S inhibitors provide a strong rationale and proof-of-concept.
| Combination | Cancer Model | Key Findings | Reference |
| Cathepsin S inhibitory antibody (Fsn0503) + CPT-11 (Irinotecan) | Colorectal Carcinoma (HCT116 xenograft) | Combination significantly attenuated tumor growth and disrupted tumor vascularization compared to CPT-11 alone. | [5][7] |
| Pan-cathepsin inhibitor (JPM-OEt) + Cyclophosphamide | Pancreatic Islet Cancer (RIP1-Tag2 mice) | Combination led to tumor regression and a significant survival advantage. | [6][8] |
| Cathepsin S inhibition + Anti-VEGF antibody | Human xenograft models | Synergistic inhibition of microvascular development was observed. | [11] |
Experimental Protocols
Protocol 1: In Vitro Synergy Assessment using Cell Viability Assays
This protocol describes a general method for determining the synergistic, additive, or antagonistic effects of this compound in combination with another inhibitor using a cell viability assay, such as the MTT or CellTiter-Glo® assay. The Chou-Talalay method is used to calculate a Combination Index (CI).[12][13][14]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (and its negative control, BI-1920)
-
Second inhibitor of interest
-
96-well plates
-
MTT reagent or CellTiter-Glo® reagent
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will allow for logarithmic growth over the course of the experiment. Incubate overnight.
-
Drug Preparation: Prepare a dilution series for this compound and the second inhibitor. A common approach is to use a constant ratio of the two drugs based on their individual IC50 values.
-
Treatment: Treat the cells with this compound alone, the second inhibitor alone, and the combination of both at various concentrations. Include untreated control wells and vehicle control wells.
-
Incubation: Incubate the cells for a period appropriate for the cell line and inhibitors being tested (typically 48-72 hours).
-
Cell Viability Measurement:
-
MTT Assay: Add MTT reagent to each well and incubate. Solubilize the formazan (B1609692) crystals and measure the absorbance at the appropriate wavelength.
-
CellTiter-Glo® Assay: Add CellTiter-Glo® reagent to each well and measure the luminescence.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment condition relative to the untreated control.
-
Use software like CompuSyn or a custom script to calculate the Combination Index (CI) based on the Chou-Talalay method.
-
CI < 1: Synergy
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
-
Protocol 2: Western Blot Analysis of Pathway Modulation
This protocol is for assessing the molecular effects of the combination treatment on key signaling proteins.
Materials:
-
Treated cell lysates from the synergy assay
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against proteins of interest (e.g., cleaved PARP, p-Akt, PD-L1)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and run to separate the proteins by size.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane, add the chemiluminescent substrate, and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities to determine the changes in protein expression or phosphorylation status in response to the combination treatment.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Role of Cathepsin S in MHC Class II Antigen Presentation and its Inhibition by this compound.
Caption: Workflow for In Vitro Combination Therapy Assessment.
References
- 1. Targeting lysosomal protease CTSL promotes anti-tumor immunity and sensitizes HNSCC to PD-1 blockade by stabilizing PDK1 and activating Akt–PD-L1 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cathepsin S inhibitor prevents autoantigen presentation and autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. communities.springernature.com [communities.springernature.com]
- 4. Cathepsin S: A key drug target and signalling hub in immune system diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of Cathepsin S by Fsn0503 enhances the efficacy of chemotherapy in colorectal carcinomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification and preclinical testing of a reversible cathepsin protease inhibitor reveals anti-tumor efficacy in a pancreatic cancer model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pure.qub.ac.uk [pure.qub.ac.uk]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Cathepsin S regulates antitumor immunity through autophagic degradation of PD-L1 in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cathepsin S regulates antitumor immunity through autophagic degradation of PD-L1 in colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antibody targeting of cathepsin S inhibits angiogenesis and synergistically enhances anti-VEGF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. punnettsquare.org [punnettsquare.org]
- 13. researchgate.net [researchgate.net]
- 14. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis of BI-1915 Treated Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
BI-1915 is a potent and highly selective inhibitor of Cathepsin S (CatS), a lysosomal cysteine protease.[1][2][3] Cathepsin S plays a critical role in the processing and presentation of antigens, which are key processes in immune responses and autoimmunity.[2][4][5] By inhibiting Cathepsin S, this compound can modulate immune cell function and has been shown to effectively block the specific ovalbumin-induced IL-2 secretion in T-cells.[2][3][4][6] This makes this compound a valuable tool for research in autoimmune diseases.[1] Flow cytometry is an indispensable technique for dissecting the cellular effects of such compounds, enabling multi-parametric analysis of individual cells within a heterogeneous population.
These application notes provide detailed protocols for analyzing the effects of this compound on various cellular processes using flow cytometry, including apoptosis, cell cycle progression, and the expression of cell surface markers.
Putative Signaling Pathway of this compound Action
The diagram below illustrates the proposed mechanism of action for this compound. By inhibiting Cathepsin S, it interferes with the processing of the invariant chain (Ii) in antigen-presenting cells (APCs), which is a crucial step for the loading of antigenic peptides onto MHC class II molecules. This subsequently impairs the activation of CD4+ T helper cells.
Data Presentation
The following tables summarize hypothetical quantitative data from flow cytometry analyses of cells treated with this compound.
Table 1: Apoptosis Analysis of this compound Treated Jurkat Cells
| Treatment | Concentration (µM) | % Live Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |
| Vehicle Control | 0 | 95.2 ± 2.1 | 2.5 ± 0.5 | 2.3 ± 0.4 |
| This compound | 1 | 94.8 ± 2.5 | 2.8 ± 0.6 | 2.4 ± 0.5 |
| This compound | 10 | 85.3 ± 3.2 | 8.1 ± 1.1 | 6.6 ± 0.9 |
| This compound | 50 | 60.7 ± 4.5 | 25.4 ± 2.8 | 13.9 ± 1.7 |
| Staurosporine | 1 | 15.6 ± 3.8 | 65.1 ± 5.1 | 19.3 ± 2.3 |
Table 2: Cell Cycle Analysis of this compound Treated Peripheral Blood Mononuclear Cells (PBMCs)
| Treatment | Concentration (µM) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | 0 | 65.4 ± 3.3 | 20.1 ± 2.1 | 14.5 ± 1.9 |
| This compound | 1 | 68.2 ± 3.8 | 18.5 ± 1.9 | 13.3 ± 1.5 |
| This compound | 10 | 75.9 ± 4.1 | 12.3 ± 1.5 | 11.8 ± 1.3 |
| This compound | 50 | 82.1 ± 4.9 | 8.7 ± 1.1 | 9.2 ± 1.0 |
| Nocodazole | 0.1 | 10.2 ± 2.5 | 15.3 ± 2.8 | 74.5 ± 5.2 |
Table 3: Cell Surface Marker Analysis of this compound Treated CD4+ T-Cells
| Treatment | Concentration (µM) | CD69 MFI | CD25 MFI |
| Unstimulated Control | 0 | 150 ± 25 | 350 ± 45 |
| Stimulated Control | 0 | 2500 ± 310 | 4500 ± 520 |
| This compound (Stimulated) | 1 | 2100 ± 280 | 3800 ± 450 |
| This compound (Stimulated) | 10 | 1200 ± 150 | 2100 ± 280 |
| This compound (Stimulated) | 50 | 500 ± 80 | 900 ± 120 |
MFI: Mean Fluorescence Intensity
Experimental Protocols
Protocol 1: Apoptosis Analysis using Annexin V and Propidium Iodide (PI) Staining
This protocol is designed to differentiate between live, early apoptotic, and late apoptotic/necrotic cells following treatment with this compound.
Workflow Diagram:
Materials:
-
This compound
-
Cell line of interest (e.g., Jurkat cells)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells at an appropriate density in culture plates and allow them to adhere overnight if necessary. Treat the cells with various concentrations of this compound and appropriate controls (e.g., vehicle control, positive control for apoptosis like staurosporine) for the desired duration.
-
Cell Harvesting: For suspension cells, gently collect the cells into a centrifuge tube. For adherent cells, collect the culture medium (which may contain detached apoptotic cells) and then wash the adherent cells with PBS before detaching them with a gentle cell dissociation reagent like Accutase or Trypsin-EDTA. Combine the detached cells with the collected medium.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant. Wash the cell pellet once with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add Annexin V-FITC and Propidium Iodide according to the manufacturer's instructions.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[7]
-
Acquisition: Add 1X Binding Buffer to each tube and analyze the samples on a flow cytometer within one hour.[7][8]
Protocol 2: Cell Cycle Analysis using Propidium Iodide (PI) Staining
This protocol allows for the analysis of cell cycle distribution (G0/G1, S, and G2/M phases) in response to this compound treatment.
Workflow Diagram:
Materials:
-
This compound
-
Cells of interest (e.g., PBMCs)
-
Complete cell culture medium
-
PBS
-
Cold 70% Ethanol
-
PI/RNase Staining Buffer
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Culture and treat cells with this compound and controls as described in Protocol 1.
-
Cell Harvesting and Fixation: Harvest the cells and wash them once with PBS. Resuspend the cell pellet and, while gently vortexing, add cold 70% ethanol dropwise to fix the cells.
-
Incubation: Incubate the fixed cells at -20°C for at least 2 hours. Cells can be stored at -20°C for several weeks.
-
Washing: Centrifuge the cells to remove the ethanol and wash the pellet with PBS.
-
Staining: Resuspend the cells in PI/RNase Staining Buffer.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.[9]
-
Acquisition: Analyze the samples on a flow cytometer.
Protocol 3: Cell Surface Marker Analysis
This protocol is for the analysis of cell surface marker expression (e.g., activation markers on T-cells) after this compound treatment.
Workflow Diagram:
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pardon Our Interruption [opnme.com]
- 3. This compound | Cathepsin S inhibitor | Probechem Biochemicals [probechem.com]
- 4. Pardon Our Interruption [opnme.com]
- 5. eubopen.org [eubopen.org]
- 6. Cathepsin | DC Chemicals [dcchemicals.com]
- 7. Apoptosis Protocols | USF Health [health.usf.edu]
- 8. benchchem.com [benchchem.com]
- 9. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Unveiling Cathepsin S Inhibition by BI-1915 via Western Blot Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cathepsin S (CTSS) is a lysosomal cysteine protease that plays a pivotal role in the immune system and has emerged as a significant therapeutic target in various diseases.[1][2] Primarily expressed in antigen-presenting cells (APCs) like macrophages, B-lymphocytes, and dendritic cells, its key function involves the degradation of the invariant chain (Ii) associated with the major histocompatibility complex (MHC) class II molecules.[1][2] This process is a critical step for the presentation of antigens to CD4+ T cells.[1] Beyond its role in antigen presentation, Cathepsin S is implicated in various signaling pathways, including the activation of Protease-activated receptor 2 (PAR2), and is active at a neutral pH, allowing it to function both intracellularly and extracellularly.[3][4] Given its involvement in autoimmune disorders, inflammation, and cancer, inhibitors of Cathepsin S are of great interest.[1]
BI-1915 is a potent and selective chemical probe that inhibits Cathepsin S with an IC50 of 17 nM.[5][6][7] Its high selectivity, over 500-fold against related cathepsins, makes it a valuable tool for in vitro studies.[6] This document provides a detailed protocol for assessing the inhibitory effect of this compound on Cathepsin S in a cellular context using Western blotting. A key indicator of successful Cathepsin S inhibition is the accumulation of a 10 kDa fragment of the invariant chain, known as Lip10.[1]
Data Presentation: Inhibitor Activity
The following table summarizes the inhibitory activity of this compound and a related compound against Cathepsin S, providing a comparative reference.
| Inhibitor Name | Inhibitor Type | IC50 / Ki | Cell-Based EC50 | Target Species | Reference |
| This compound | Potent, selective Cathepsin S inhibitor | IC50 = 17 nM | 2.8 nM (in T-cells) | Not specified | [5][6][7] |
| BI-1124 | Potent Cathepsin S inhibitor (for in vivo use) | IC50 = 7 nM | 0.5 nM (in T-cells) | Not specified | [8] |
| BI-1920 | Negative Control | IC50 > 20 µM | Not specified | Not specified | [6][8] |
Signaling Pathway: Cathepsin S in Antigen Presentation
Cathepsin S plays a crucial role in the MHC class II antigen presentation pathway. The following diagram illustrates this process.
Caption: Role of Cathepsin S in the MHC Class II antigen presentation pathway and its inhibition by this compound.
Experimental Workflow: Western Blot for Cathepsin S Inhibition
The diagram below outlines the key steps for assessing the inhibition of Cathepsin S using this compound.
Caption: Experimental workflow for Western blot analysis of Cathepsin S inhibition by this compound.
Experimental Protocol
This protocol is designed to assess the inhibition of Cathepsin S by this compound in a cellular context. A primary readout for inhibition is the accumulation of the Lip10 fragment of the invariant chain (CD74).
Materials and Reagents
-
Cell Line: RAJI cells (human B-lymphoblastoid) or other cells expressing Cathepsin S.
-
Inhibitors: this compound (Cathepsin S inhibitor), BI-1920 (negative control).
-
Antibodies:
-
Reagents:
-
Cell Culture Medium (e.g., RPMI-1640 with 10% FBS).
-
DMSO (for inhibitor stock solutions).
-
Lysis Buffer (RIPA buffer with protease and phosphatase inhibitors).[10]
-
BCA Protein Assay Kit.
-
SDS-PAGE gels and running buffer.
-
PVDF or nitrocellulose membranes.
-
Transfer buffer.
-
Blocking Buffer (e.g., 5% non-fat dry milk or 3-5% BSA in TBST).
-
Wash Buffer (TBST: Tris-Buffered Saline with 0.1% Tween-20).
-
Detection Reagent: Enhanced chemiluminescence (ECL) substrate.
-
Procedure
-
Cell Culture and Treatment:
-
Culture RAJI cells in T-75 flasks at 37°C in a humidified atmosphere with 5% CO2.[1]
-
Seed cells in 6-well plates at a density of 1 x 10^6 cells/mL.[1]
-
Prepare stock solutions of this compound and BI-1920 in DMSO.
-
Prepare working solutions by diluting the stock solutions in culture medium. It is recommended to test a range of this compound concentrations (e.g., 10 nM, 50 nM, 100 nM, 500 nM, 1 µM) to determine the optimal inhibitory concentration.[1]
-
Include a vehicle control (DMSO at the same final concentration as the highest inhibitor concentration) and a negative control (BI-1920 at a high concentration, e.g., 10 µM).
-
Treat the cells for a specified time (e.g., 12-24 hours).
-
-
Cell Lysis:
-
Harvest the treated cells by centrifugation.
-
Wash the cell pellet once with ice-cold PBS.
-
Resuspend the pellet in 100-200 µL of ice-cold lysis buffer.[1]
-
Incubate on ice for 30 minutes, with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.[1]
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA Protein Assay Kit according to the manufacturer's instructions.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Add Laemmli loading buffer to 20-30 µg of protein from each sample and boil at 95-100°C for 5-10 minutes.[1]
-
Load the samples onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[1]
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[1]
-
Incubate the membrane with the primary antibody (diluted in blocking buffer as per the manufacturer's recommendation) overnight at 4°C with gentle agitation.[1]
-
Wash the membrane three times for 10 minutes each with TBST.[1]
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[1]
-
Wash the membrane three times for 10 minutes each with TBST.[1]
-
-
Detection and Analysis:
-
Add the ECL substrate to the membrane according to the manufacturer's protocol.[1]
-
Capture the chemiluminescent signal using an imaging system.[1]
-
Analyze the band intensities using appropriate software.
-
Normalize the intensity of the target protein bands (Cathepsin S or Lip10) to the loading control (β-actin or GAPDH).[1]
-
Expected Results
-
Cathepsin S: The levels of pro-Cathepsin S (~37 kDa) and mature Cathepsin S (~25 kDa) may or may not change depending on the cellular feedback mechanisms. The primary goal is to assess the inhibition of its activity.
-
Lip10 Fragment: A dose-dependent accumulation of the ~10 kDa Lip10 fragment of CD74 is expected with increasing concentrations of this compound, indicating successful inhibition of Cathepsin S activity.
-
Controls: No significant accumulation of Lip10 should be observed in the vehicle (DMSO) or negative control (BI-1920) treated cells.
References
- 1. benchchem.com [benchchem.com]
- 2. Cathepsin S - Wikipedia [en.wikipedia.org]
- 3. Cathepsin S: molecular mechanisms in inflammatory and immunological processes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.plos.org [journals.plos.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Pardon Our Interruption [opnme.com]
- 7. This compound | Cathepsin S inhibitor | Probechem Biochemicals [probechem.com]
- 8. Pardon Our Interruption [opnme.com]
- 9. Cathepsin S Antibody | Cell Signaling Technology [cellsignal.com]
- 10. bio-rad.com [bio-rad.com]
Application Notes and Protocols for BI-1915: A Selective Cathepsin S Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing BI-1915, a potent and selective inhibitor of Cathepsin S (CatS), in studies of lysosomal protease function. This document includes detailed protocols for in vitro and cell-based assays, data tables for easy reference, and conceptual workflows for advanced applications.
Introduction
Cathepsin S is a lysosomal cysteine protease predominantly expressed in antigen-presenting cells (APCs) like dendritic cells, B cells, and macrophages. It plays a crucial role in the processing of antigens for presentation by MHC class II molecules, a key step in initiating adaptive immune responses.[1] Dysregulation of Cathepsin S activity has been implicated in various autoimmune diseases and cancers, making it a significant target for therapeutic intervention.
This compound is a highly potent and selective small molecule inhibitor of Cathepsin S, making it an excellent tool for in vitro studies to dissect the biological functions of this protease.[1][2][3][4] For in vivo investigations, the related compound BI-1124 is recommended due to its superior pharmacokinetic profile.[1] Additionally, BI-1920 serves as a structurally related negative control with low affinity for Cathepsin S, enabling robust experimental design.[1]
Data Presentation
Table 1: In Vitro Potency and Selectivity of this compound and Related Compounds
| Compound | Target | IC50 | Selectivity | Application |
| This compound | Cathepsin S | 17 nM | >500-fold vs. Cat K, B; >30 µM for Cat L | In Vitro |
| BI-1124 | Cathepsin S | 7 nM | >40-fold vs. Cat K, B, L | In Vivo |
| BI-1920 | Cathepsin S | >20 µM | - | Negative Control |
Data compiled from multiple sources.[1][2][4]
Table 2: Cellular Activity of this compound
| Assay | Cell Type | EC50 | Description |
| Ovalbumin-induced IL-2 Secretion | T-cells | 2.8 nM | Inhibition of antigen presentation-dependent T-cell activation.[1][2][4] |
Signaling Pathway and Inhibition
Experimental Protocols
In Vitro Cathepsin S Inhibition Assay
This protocol describes a fluorometric assay to determine the inhibitory potency (IC50) of this compound against recombinant human Cathepsin S.
Principle: The assay utilizes a fluorogenic substrate, such as Z-VVR-AFC (Z-Val-Val-Arg-AFC), which is cleaved by active Cathepsin S to release the fluorescent molecule AFC (7-Amino-4-trifluoromethylcoumarin). The increase in fluorescence is proportional to enzyme activity and is measured over time.
Materials:
-
Recombinant Human Cathepsin S
-
Cathepsin S Fluorogenic Substrate (e.g., Z-VVR-AFC)
-
This compound
-
BI-1920 (Negative Control)
-
E-64 (Pan-cysteine protease inhibitor, Positive Control)
-
Assay Buffer (e.g., 100 mM sodium acetate, 100 mM NaCl, 5 mM DTT, 1 mM EDTA, pH 5.5)
-
DMSO (for compound dilution)
-
Black 96-well microplate
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound, BI-1920, and E-64 in 100% DMSO.
-
Create a serial dilution of this compound in DMSO (e.g., 10-point, 3-fold dilutions starting from 1 mM).
-
Dilute the Cathepsin S enzyme and substrate to their final working concentrations in Assay Buffer.
-
-
Assay Setup:
-
In a 96-well plate, add 2 µL of the diluted this compound, controls (DMSO for vehicle, BI-1920, E-64), to the appropriate wells.
-
Add 48 µL of the diluted Cathepsin S enzyme solution to all wells.
-
Mix gently and pre-incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
-
Reaction and Measurement:
-
Initiate the reaction by adding 50 µL of the diluted substrate solution to all wells.
-
Immediately place the plate in a fluorescence reader pre-set to 37°C.
-
Measure the fluorescence intensity (Excitation: ~400 nm, Emission: ~505 nm for AFC-based substrates) every 1-2 minutes for 30-60 minutes.
-
-
Data Analysis:
-
Determine the reaction rate (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cellular Inhibition of Antigen Presentation (IL-2 Secretion Assay)
This protocol outlines a cell-based assay to measure the functional consequence of Cathepsin S inhibition by this compound on antigen presentation and subsequent T-cell activation.
Principle: Antigen-presenting cells (APCs) process and present a specific antigen (e.g., ovalbumin) to a co-culture of T-cells engineered to recognize that antigen. Successful antigen presentation leads to T-cell activation and the secretion of Interleukin-2 (IL-2), which can be quantified by ELISA or other immunoassays. This compound is expected to inhibit this process by blocking Cathepsin S-mediated antigen processing.
Materials:
-
Antigen-presenting cells (e.g., splenocytes, bone marrow-derived dendritic cells)
-
Antigen-specific T-cells (e.g., from DO11.10 transgenic mice for ovalbumin)
-
Ovalbumin protein
-
This compound, BI-1920 (Negative Control)
-
Complete cell culture medium
-
96-well cell culture plates
-
IL-2 ELISA kit
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Cell Plating:
-
Plate APCs (e.g., 5 x 10^5 cells/well) and T-cells (e.g., 5 x 10^4 cells/well) in a 96-well plate.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound and BI-1920 in cell culture medium.
-
Add the diluted compounds to the co-culture. Include a vehicle control (DMSO).
-
Pre-incubate for 1-2 hours.
-
-
Antigen Stimulation:
-
Add ovalbumin to the wells at a predetermined optimal concentration.
-
Include a "no antigen" control.
-
-
Incubation and Sample Collection:
-
Incubate the plate for 24-48 hours.
-
Centrifuge the plate and carefully collect the supernatant for IL-2 analysis.
-
-
IL-2 Quantification:
-
Quantify the concentration of IL-2 in the supernatants using an ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of IL-2 secretion for each this compound concentration relative to the vehicle control.
-
Determine the EC50 value by plotting the percentage of inhibition against the inhibitor concentration.
-
Advanced Applications (Conceptual Protocols)
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to verify target engagement in a cellular context. It is based on the principle that a ligand binding to its target protein stabilizes the protein against thermal denaturation.
Conceptual Protocol:
-
Cell Treatment: Treat cultured cells (e.g., a human B-cell line) with this compound or vehicle (DMSO) for a defined period.
-
Heat Challenge: Aliquot the cell suspensions and heat them at different temperatures for a fixed time (e.g., 3 minutes at a range from 40°C to 70°C).
-
Lysis and Fractionation: Lyse the cells and separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.
-
Detection: Analyze the amount of soluble Cathepsin S in each sample using Western blotting or an immunoassay.
-
Analysis: Plot the amount of soluble Cathepsin S against the temperature for both this compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target stabilization and engagement.
Activity-Based Protein Profiling (ABPP) for Selectivity Profiling
ABPP uses chemical probes that covalently bind to the active site of enzymes to profile their activity in complex biological samples. This can be used to assess the selectivity of this compound across the entire cathepsin family in a native cellular environment.
Conceptual Protocol:
-
Inhibitor Pre-incubation: Pre-incubate cell lysates with varying concentrations of this compound or vehicle control.
-
Probe Labeling: Add a broad-spectrum, fluorescently-tagged activity-based probe for cysteine proteases (e.g., a derivative of E-64). This probe will label active cathepsins that are not blocked by this compound.
-
Analysis: Separate the proteins by SDS-PAGE and visualize the labeled proteases using an in-gel fluorescence scanner.
-
Interpretation: A dose-dependent decrease in the fluorescent signal for the band corresponding to Cathepsin S would confirm target engagement. The absence of signal reduction for other cathepsin bands would demonstrate the selectivity of this compound in a complex proteome.
Conclusion
This compound is a valuable chemical probe for elucidating the role of Cathepsin S in cellular processes, particularly in the context of immunology and antigen presentation. The provided protocols and data serve as a starting point for researchers to design and execute robust experiments to further understand the function of this important lysosomal protease.
References
Application Notes and Protocols for BI-1915 in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
BI-1915 is a potent and highly selective chemical probe designed to inhibit Cathepsin S (CatS), a lysosomal cysteine protease.[1][2][3] Cathepsin S plays a critical role in the immune system, particularly in the process of antigen presentation by major histocompatibility complex (MHC) class II molecules.[1] Its involvement in various autoimmune diseases has made it an attractive target for therapeutic intervention. These application notes provide detailed protocols for high-throughput screening (HTS) assays to identify and characterize inhibitors of Cathepsin S, using this compound as a reference compound.
Data Presentation
The inhibitory activity of this compound and its structurally related negative control, BI-1920, has been quantified in both biochemical and cell-based assays. The data is summarized in the tables below for clear comparison.
Table 1: Biochemical Potency and Selectivity of this compound
| Compound | Target | IC50 (nM) | Selectivity vs. CatS |
| This compound | Cathepsin S | 17[1][2][3] | - |
| Cathepsin K | >10,000[1][2] | >588-fold | |
| Cathepsin L | >30,000[1][2] | >1764-fold | |
| Cathepsin B | >10,000[1][2] | >588-fold | |
| BI-1920 (Negative Control) | Cathepsin S | >20,000[1] | - |
Table 2: Cell-Based Activity of this compound
| Compound | Assay | Cell Type | EC50 (nM) |
| This compound | Ovalbumin-induced IL-2 Secretion | T-cells | 2.8[1][2] |
Signaling Pathway
Cathepsin S is a key enzyme in the MHC class II antigen presentation pathway. It is responsible for the final proteolytic cleavage of the invariant chain (Ii, also known as CD74) bound to the MHC class II complex within endosomes of antigen-presenting cells (APCs). This cleavage allows for the loading of antigenic peptides onto the MHC class II molecule, which then traffics to the cell surface to present the antigen to CD4+ T-cells, initiating an adaptive immune response.
Cathepsin S role in MHC class II antigen presentation.
Experimental Protocols
Biochemical High-Throughput Screening Assay for Cathepsin S Inhibitors
This protocol describes a fluorogenic biochemical assay suitable for high-throughput screening of Cathepsin S inhibitors in a 384-well format.
Workflow:
Biochemical HTS workflow for Cathepsin S inhibitors.
Materials and Reagents:
-
Recombinant human Cathepsin S
-
Fluorogenic Cathepsin S substrate (e.g., Z-VVR-AMC)
-
Assay Buffer: 100 mM sodium acetate, 5 mM DTT, 1 mM EDTA, pH 5.5
-
This compound (positive control)
-
BI-1920 (negative control)
-
DMSO
-
384-well black, low-volume assay plates
-
Fluorescence plate reader
Procedure:
-
Compound Plating:
-
Prepare serial dilutions of test compounds, this compound, and BI-1920 in 100% DMSO.
-
Using an acoustic dispenser or pin tool, transfer 25 nL of each compound solution to the appropriate wells of a 384-well assay plate.
-
For control wells, add 25 nL of DMSO.
-
-
Enzyme Preparation and Addition:
-
On the day of the assay, dilute recombinant Cathepsin S to a working concentration of 2X the final assay concentration in cold Assay Buffer.
-
Dispense 5 µL of the diluted enzyme solution to all wells except the "no enzyme" control wells.
-
To the "no enzyme" control wells, add 5 µL of Assay Buffer.
-
-
Compound-Enzyme Incubation:
-
Centrifuge the plates briefly to ensure all components are mixed.
-
Incubate the plates at room temperature for 30 minutes to allow for compound binding to the enzyme.
-
-
Substrate Addition and Signal Detection:
-
Prepare a 2X working solution of the fluorogenic substrate in Assay Buffer.
-
Add 5 µL of the substrate solution to all wells to initiate the enzymatic reaction.
-
Immediately transfer the plate to a fluorescence plate reader.
-
Measure the fluorescence intensity kinetically for 30-60 minutes at an excitation wavelength of 380 nm and an emission wavelength of 460 nm.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the kinetic read).
-
Determine the percent inhibition for each compound concentration relative to the DMSO (0% inhibition) and no enzyme (100% inhibition) controls.
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cell-Based High-Throughput Screening Assay for Inhibition of Antigen-Specific T-Cell Activation
This protocol describes a cell-based assay to measure the inhibition of ovalbumin-induced IL-2 secretion from T-cells, a functional consequence of Cathepsin S inhibition in antigen-presenting cells.
Workflow:
Cellular HTS workflow for T-cell activation inhibitors.
Materials and Reagents:
-
Antigen Presenting Cells (APCs), e.g., splenocytes or a B-cell line
-
Ovalbumin (OVA)-specific CD4+ T-cells (e.g., from a DO11.10 mouse)
-
Complete RPMI-1640 medium (with 10% FBS, L-glutamine, penicillin/streptomycin)
-
Ovalbumin protein
-
This compound (positive control)
-
BI-1920 (negative control)
-
DMSO
-
96-well or 384-well cell culture plates
-
IL-2 detection kit (e.g., HTRF, AlphaLISA, or ELISA)
Procedure:
-
Cell Plating:
-
Seed APCs into a 96-well or 384-well plate at an appropriate density (e.g., 5 x 10^4 cells/well).
-
-
Compound Addition:
-
Prepare serial dilutions of test compounds, this compound, and BI-1920 in complete medium. The final DMSO concentration should be ≤ 0.5%.
-
Add the diluted compounds to the wells containing APCs.
-
-
Pre-incubation:
-
Incubate the plate for 1-2 hours at 37°C and 5% CO2 to allow the compounds to enter the cells.
-
-
Antigen and T-cell Addition:
-
Add ovalbumin to the wells at a final concentration known to induce a submaximal T-cell response.
-
Add OVA-specific T-cells to the wells at a 1:1 or 2:1 ratio with the APCs.
-
-
Co-culture:
-
Incubate the plates for 24-48 hours at 37°C and 5% CO2.
-
-
IL-2 Measurement:
-
After incubation, carefully collect the cell culture supernatant.
-
Quantify the amount of secreted IL-2 using a commercially available detection kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percent inhibition of IL-2 secretion for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition versus the logarithm of the compound concentration and determine the EC50 value.
-
Conclusion
This compound is a valuable tool for studying the role of Cathepsin S in immune regulation. The provided protocols offer robust and scalable methods for the high-throughput screening and characterization of Cathepsin S inhibitors. The significant difference in activity between this compound and the negative control, BI-1920, underscores the specificity of the assays and provides a clear benchmark for hit validation and lead optimization efforts in drug discovery programs targeting Cathepsin S.
References
Application Notes and Protocols for the Experimental Design of BI-1915 and its in vivo Analogue in Autoimmune Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
BI-1915 is a potent and highly selective inhibitor of Cathepsin S (CatS), a lysosomal cysteine protease integral to the process of antigen presentation by major histocompatibility complex (MHC) class II molecules.[1] By inhibiting CatS, this compound disrupts the degradation of the invariant chain (Ii) fragment, Lip10, which is a crucial step for the loading of antigenic peptides onto MHC class II molecules. This disruption of antigen presentation to CD4+ T cells makes CatS inhibitors a promising therapeutic strategy for autoimmune diseases.
These application notes provide a comprehensive guide for the preclinical evaluation of this compound and its orally bioavailable, in vivo-suitable analogue, BI-1124, in relevant autoimmune models. While this compound is ideal for in vitro studies, BI-1124's superior pharmacokinetic profile makes it the preferred compound for in vivo experiments.[2] A structurally related negative control, BI-1920, which does not inhibit CatS, is available for in vitro experiments to confirm target-specific effects.[2]
Compound Profiles
| Compound | Target | IC50 (nM) | Selectivity | Recommended Use |
| This compound | Cathepsin S | 17 | >500-fold vs. Cathepsins K, B, and L | In vitro studies |
| BI-1124 | Cathepsin S | 7 | >40-fold vs. Cathepsins K, B, and L | In vivo studies |
| BI-1920 | - | >20,000 | - | In vitro negative control |
Signaling Pathway of Cathepsin S in Antigen Presentation
Caption: Cathepsin S-mediated antigen presentation pathway and point of inhibition.
I. In Vivo Pharmacodynamic Target Engagement Model: Ovalbumin-Induced IL-2 Secretion in DO11.10 Mice
This model is designed to confirm the in vivo efficacy of CatS inhibitors in blocking T cell activation following a specific antigen challenge. DO11.10 transgenic mice possess CD4+ T cells with a T cell receptor (TCR) specific for an ovalbumin (OVA) peptide, making them an ideal tool for this purpose.[2][3]
Experimental Workflow
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting BI-1915 Insolubility
This technical support center provides guidance to researchers, scientists, and drug development professionals on addressing solubility challenges with the Cathepsin S inhibitor, BI-1915, in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: My this compound, dissolved in a concentrated DMSO stock, precipitates immediately upon dilution into my aqueous experimental buffer. Why is this occurring and what can I do?
A1: This is a common phenomenon known as "precipitation upon dilution" and is often observed with hydrophobic compounds like many small molecule inhibitors.[1][2] The drastic shift in solvent polarity from a highly organic solvent like DMSO to a predominantly aqueous environment causes the compound to "crash out" of the solution.[1] High salt concentrations in your buffer can also contribute to this, a process referred to as "salting out".[1]
Here are initial steps to address this:
-
Decrease the Final Concentration: Your target concentration may exceed the aqueous solubility limit of this compound. Attempting a lower final concentration is a primary troubleshooting step.[1]
-
Optimize Dilution Method: Instead of adding the aqueous buffer to your concentrated stock, add the stock solution dropwise to the vortexing aqueous buffer.[1] This rapid dispersion helps to avoid localized supersaturation.[1]
-
Utilize a Co-solvent: Incorporating a water-miscible organic solvent into your final aqueous solution can enhance the solubility of your compound.[1]
-
Adjusting pH: For compounds with ionizable groups, modifying the pH of the aqueous buffer can significantly influence solubility.[2]
Q2: What are the primary reasons for the poor aqueous solubility of small molecule inhibitors like this compound?
A2: The poor aqueous solubility of small molecules is often attributed to their physicochemical properties. Key contributing factors include:
-
High Lipophilicity: Molecules with a high logP value (a measure of lipophilicity) have a preference for non-polar environments and thus exhibit low solubility in water.[2]
-
Crystal Lattice Energy: A strong and stable crystal structure requires substantial energy to break apart, leading to lower solubility.[2]
-
Poor Solvation: The molecule may not interact favorably with water molecules, which hinders the dissolution process.[2]
-
pH-Dependent Solubility: For ionizable compounds, solubility is highly dependent on the pH of the solution. Precipitation can occur if the pH is not optimal.[2]
Q3: Can the solid form of this compound influence its solubility?
A3: Absolutely. The solid-state properties of a compound are crucial in determining its solubility. Different solid forms of the same compound, such as polymorphs, solvates, hydrates, or an amorphous form, can have different solubilities and dissolution rates.[2] Amorphous forms are generally more soluble than their crystalline counterparts because they lack a structured crystal lattice.[2]
Troubleshooting Guides
Guide 1: Systematic Approach to Improving this compound Solubility
This guide provides a step-by-step workflow for troubleshooting and optimizing the solubility of this compound in your experiments.
References
Technical Support Center: Optimizing BI-1915 Concentration for Maximum Inhibition
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing BI-1915, a potent and selective Cathepsin S (CatS) inhibitor. Here you will find detailed experimental protocols, troubleshooting guides, and frequently asked questions (FAQs) to ensure the successful determination of the optimal this compound concentration for achieving maximum inhibition in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a highly potent and selective small molecule inhibitor of Cathepsin S (CatS), a lysosomal cysteine protease.[1] Cathepsin S plays a critical role in the processing of antigens for presentation by MHC class II molecules, a key step in the initiation of an immune response.[1][2]
Q2: What are the known in vitro potency and cellular activity values for this compound?
A2: this compound has a reported half-maximal inhibitory concentration (IC50) of 17 nM for human Cathepsin S.[1][3] In a cellular context, it has been shown to effectively block ovalbumin-induced IL-2 secretion in T-cells with a half-maximal effective concentration (EC50) of 2.8 nM.[1][4]
Q3: How selective is this compound for Cathepsin S?
A3: this compound exhibits excellent selectivity for Cathepsin S, with over 500-fold greater potency against CatS compared to related cathepsins such as Cathepsin K, B, and L.[1]
Q4: Is there a recommended negative control for experiments with this compound?
A4: Yes, BI-1920 is a structurally related compound that shows very low affinity for Cathepsin S (IC50 > 20 µM) and is recommended as a negative control for in vitro experiments.[1]
Q5: How should I store and handle this compound?
A5: this compound is typically supplied as a solid. For long-term storage, it is recommended to store the solid powder at -20°C for up to 12 months.[4] Stock solutions are typically prepared in a solvent like DMSO (e.g., at 10 mM) and should be stored at -80°C for up to 6 months.[4]
Data Presentation
Table 1: In Vitro and Cellular Potency of this compound and Related Compounds
| Compound | Target | Assay Type | Potency (IC50/EC50) | Selectivity | Reference |
| This compound | Human Cathepsin S | In Vitro Enzymatic Assay | 17 nM | >500-fold vs. Cat K, B, L | [1] |
| This compound | T-cell IL-2 Secretion | Cellular Assay | 2.8 nM | - | [1][4] |
| BI-1920 | Human Cathepsin S | In Vitro Enzymatic Assay | >20 µM | Negative Control | [1] |
Experimental Protocols
Detailed Protocol for Determining the Optimal Concentration of this compound using a Fluorometric Cathepsin S Activity Assay
This protocol provides a step-by-step guide to determine the IC50 value of this compound for Cathepsin S inhibition.
Materials:
-
Recombinant human Cathepsin S
-
Cathepsin S fluorogenic substrate (e.g., Z-VVR-AFC)
-
This compound
-
BI-1920 (negative control)
-
Assay Buffer (e.g., 50 mM sodium acetate, 4 mM DTT, pH 5.5)
-
DMSO (for compound dilution)
-
Black, flat-bottom 96-well plates
-
Fluorescence microplate reader
Procedure:
-
Prepare this compound and BI-1920 Dilutions:
-
Prepare a 10 mM stock solution of this compound and BI-1920 in DMSO.
-
Perform serial dilutions of the this compound stock solution in DMSO to create a range of concentrations (e.g., from 1 µM to 0.01 nM). The final DMSO concentration in the assay should be kept below 1%.
-
Prepare a dilution of BI-1920 to be used as a negative control (e.g., 10 µM final concentration).
-
-
Enzyme and Substrate Preparation:
-
Dilute the recombinant Cathepsin S in the assay buffer to the desired working concentration. The optimal concentration should be determined empirically but is typically in the low nanomolar range.
-
Dilute the fluorogenic substrate in the assay buffer to its working concentration (typically at or near its Km value).
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Test wells: Diluted this compound solution.
-
Positive control wells (100% activity): DMSO (vehicle control).
-
Negative control wells (no enzyme activity): Assay buffer without enzyme.
-
Negative compound control wells: Diluted BI-1920 solution.
-
-
Add the diluted Cathepsin S enzyme solution to all wells except the negative control wells.
-
Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to interact with the enzyme.
-
-
Initiate and Read the Reaction:
-
Initiate the enzymatic reaction by adding the diluted substrate solution to all wells.
-
Immediately place the plate in a fluorescence microplate reader and measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen substrate (e.g., Ex/Em = 400/505 nm for Z-VVR-AFC).
-
Monitor the fluorescence kinetically over a set period (e.g., 30-60 minutes) or as an endpoint reading.
-
-
Data Analysis:
-
Subtract the background fluorescence (from the negative control wells) from all other readings.
-
Calculate the percentage of inhibition for each this compound concentration relative to the positive control (100% activity).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Mandatory Visualizations
Caption: Workflow for determining the IC50 of this compound against Cathepsin S.
Caption: this compound inhibits Cathepsin S, a key enzyme in antigen presentation.
Troubleshooting Guides
| Issue | Potential Cause | Recommended Solution |
| Lower than expected potency (higher IC50) | 1. This compound Degradation: Improper storage or multiple freeze-thaw cycles of the stock solution. 2. Incorrect Concentration: Errors in dilution calculations. 3. High Enzyme Concentration: Using too much enzyme in the assay can shift the IC50 value. | 1. Prepare fresh aliquots of this compound from a new stock. Ensure proper storage at -80°C. 2. Double-check all dilution calculations. 3. Titrate the enzyme concentration to find an optimal level that gives a robust signal without being in excess. |
| High background fluorescence | 1. Substrate Instability: The fluorogenic substrate may be degrading spontaneously. 2. Contaminated Reagents: Buffers or other reagents may be contaminated. 3. Autofluorescence of this compound: The compound itself might be fluorescent at the assay wavelengths. | 1. Prepare fresh substrate solution and protect it from light. 2. Use fresh, high-quality reagents. 3. Run a control with this compound and substrate in the absence of the enzyme to check for compound autofluorescence. |
| Inconsistent results between experiments | 1. Variability in Reagent Preparation: Inconsistent dilutions of the compound, enzyme, or substrate. 2. Pipetting Errors: Inaccurate liquid handling. 3. Fluctuations in Incubation Time or Temperature: Variations in experimental conditions. | 1. Prepare fresh reagents for each experiment and use calibrated pipettes. 2. Ensure accurate and consistent pipetting techniques. 3. Standardize all incubation times and temperatures. |
| This compound solubility issues | 1. Precipitation in Aqueous Buffer: this compound may have limited solubility in the final assay buffer.[5] 2. High Final DMSO Concentration: High levels of DMSO can affect enzyme activity and cell health in cellular assays. | 1. Ensure the final concentration of this compound does not exceed its solubility limit in the assay buffer. Visually inspect for any precipitation. Consider the use of a solubility-enhancing agent if compatible with the assay. 2. Keep the final DMSO concentration in the assay as low as possible, typically below 1%. |
References
How to prevent BI-1915 degradation in long-term experiments
This technical support center provides researchers, scientists, and drug development professionals with essential information to prevent the degradation of BI-1915 in long-term experiments.
Troubleshooting Guide
This guide addresses specific issues users might encounter with this compound during their experiments.
Issue 1: Diminished or inconsistent inhibitor activity over time in a long-term experiment.
-
Potential Cause: Degradation of this compound in aqueous solution.
-
Troubleshooting Steps:
-
pH Monitoring: this compound contains a carboxamide group, which can be susceptible to hydrolysis at non-neutral pH.[1] Regularly monitor the pH of your cell culture medium or experimental buffer. Significant shifts in pH can accelerate degradation.
-
Temperature Control: Ensure that the experimental temperature is consistently maintained. Elevated temperatures can increase the rate of chemical degradation.[2] For working solutions stored for short periods, refrigeration at 4°C is recommended.[3]
-
Light Protection: Protect your experimental setup from direct light exposure. Amber-colored tubes or plates, or covering the experimental setup with aluminum foil, can prevent photodegradation.[4][5][6]
-
Fresh Media/Inhibitor Replenishment: In long-term cell culture experiments, the stability of the inhibitor in the media is crucial.[7] It is recommended to replace the media with freshly prepared this compound at regular intervals (e.g., every 24-48 hours) to maintain a consistent effective concentration.[3]
-
-
-
Potential Cause: Adsorption to plasticware.
-
Troubleshooting Steps:
-
Use of appropriate labware: Consider using low-adhesion plasticware or glass vials for the storage of stock solutions to minimize loss of the compound.[8]
-
Pre-treatment of plates: In some cases, pre-incubating plates with a blocking agent like bovine serum albumin (BSA) can reduce non-specific binding of small molecules.
-
-
Issue 2: High variability between replicate experiments.
-
Potential Cause: Inconsistent preparation and handling of this compound stock solutions.
-
Troubleshooting Steps:
-
Proper Stock Solution Preparation: Prepare a high-concentration stock solution in an appropriate solvent like DMSO.[9] Ensure the compound is fully dissolved. Gentle warming or sonication can aid dissolution, but check for temperature sensitivity first.[10]
-
Aliquoting and Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[10] Store these aliquots at -80°C for long-term stability.[3]
-
Consistent Dilution: When preparing working solutions, add the small volume of the concentrated stock directly into the larger volume of the aqueous buffer and mix immediately to prevent precipitation.[9]
-
-
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause this compound degradation in my experiments?
A1: The main factors contributing to the degradation of small molecules like this compound in experimental settings are temperature, pH, and light exposure.[11] The carboxamide functional group in this compound makes it potentially susceptible to hydrolysis, especially under non-neutral pH conditions.[1]
Q2: How should I prepare and store my this compound stock solution to ensure its stability?
A2: It is recommended to prepare a concentrated stock solution (e.g., 10 mM) in a dry, high-quality solvent such as DMSO.[9][12] This stock solution should be aliquoted into small, single-use volumes and stored at -80°C to minimize degradation from repeated freeze-thaw cycles.[3][10] When preparing working solutions, thaw an aliquot and dilute it into your experimental buffer immediately before use.[13]
Q3: How often should I add fresh this compound to my long-term cell culture?
A3: The frequency of media changes with fresh inhibitor depends on the stability of this compound in your specific cell culture conditions. For long-term experiments, it is advisable to replace the medium with freshly prepared this compound every 24 to 48 hours to maintain a stable concentration of the active compound.[3][7]
Q4: Can I store my working solution of this compound in aqueous buffer?
A4: Storing this compound in aqueous solutions for extended periods is not recommended due to the risk of hydrolysis.[7] It is best to prepare fresh working solutions from a frozen DMSO stock for each experiment. If short-term storage of a working solution is necessary, it should be kept at 4°C and used as quickly as possible.[3]
Q5: How can I test the stability of this compound in my specific experimental setup?
A5: To determine the stability of this compound under your conditions, you can perform a time-course experiment. Incubate this compound in your experimental medium at the intended temperature and light conditions. At various time points (e.g., 0, 24, 48, 72 hours), take an aliquot and analyze the concentration of the intact compound using an analytical method like High-Performance Liquid Chromatography (HPLC).[7]
Data Presentation
Table 1: Hypothetical Stability of this compound Under Various Conditions.
Disclaimer: The following data is illustrative and based on general knowledge of small molecule stability. It is highly recommended that researchers perform their own stability studies for this compound under their specific experimental conditions.
| Condition | Storage Time | Estimated Stability | Notes |
| Stock Solution | |||
| -80°C in anhydrous DMSO | > 1 year | Optimal for long-term storage. Avoid freeze-thaw cycles.[3] | |
| -20°C in anhydrous DMSO | Several months | Suitable for intermediate-term storage. | |
| 4°C in anhydrous DMSO | < 1 week | Not recommended for long-term storage. | |
| Working Solution | |||
| 37°C in cell culture medium (pH 7.4) | 24-48 hours | Frequent replenishment recommended for long-term experiments.[3] | |
| 4°C in aqueous buffer (pH 7.4) | ~1 week | Suitable for short-term storage of freshly prepared solutions.[14] | |
| Room Temperature in aqueous buffer (pH 7.4) | < 24 hours | Prone to degradation; not recommended.[13] | |
| 37°C in acidic (pH < 6.5) or basic (pH > 8.0) buffer | < 24 hours | Potential for accelerated hydrolysis of the carboxamide group.[1] | |
| Exposure to direct laboratory light | Variable | Photodegradation is possible; protection from light is crucial.[4][5][6] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolution: Add the calculated volume of anhydrous, cell culture-grade DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Solubilization: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (e.g., 37°C water bath) or brief sonication can be used to aid dissolution if necessary, but be cautious of potential heat-induced degradation.[10]
-
Aliquoting: Dispense the stock solution into small, single-use, light-protected (amber) vials.
-
Storage: Store the aliquots at -80°C.
Protocol 2: Stability Assessment of this compound in Experimental Medium
-
Preparation: Prepare a working solution of this compound in your experimental medium at the final concentration to be used in your assay.
-
Incubation: Aliquot the solution into several sterile, sealed tubes and incubate them under the exact conditions of your long-term experiment (e.g., 37°C, 5% CO₂, protected from light).
-
Time Points: At designated time points (e.g., 0, 8, 24, 48, 72 hours), remove one tube and immediately freeze it at -80°C to halt any further degradation.
-
Analysis: Once all time points are collected, analyze the concentration of intact this compound in each sample using a validated analytical method such as HPLC-MS.
-
Data Interpretation: Plot the concentration of this compound as a function of time to determine its stability profile under your experimental conditions.
Visualizations
Cathepsin S Signaling Pathways
Caption: this compound inhibits both intracellular and extracellular Cathepsin S activity.
Experimental Workflow for Long-Term this compound Treatment
Caption: Recommended workflow for handling this compound in long-term cell-based assays.
Troubleshooting Logic for this compound Instability
Caption: A logical approach to troubleshooting inconsistent results with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. biobostonconsulting.com [biobostonconsulting.com]
- 5. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. FDA Guidelines for Photostability Testing: A Step-by-Step Guide – StabilityStudies.in [stabilitystudies.in]
- 7. benchchem.com [benchchem.com]
- 8. enfanos.com [enfanos.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 13. What should I consider when using protease inhibitors in the lab? | AAT Bioquest [aatbio.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Interpreting Unexpected Results with BI-1915
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected results during experiments with BI-1915, a potent and selective inhibitor of Cathepsin S (CTSS).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a highly potent and selective chemical probe for in vitro studies that inhibits the enzymatic activity of Cathepsin S.[1] Cathepsin S is a lysosomal cysteine protease that plays a crucial role in the immune system, particularly in the process of antigen presentation by major histocompatibility complex (MHC) class II molecules.[2][3] By inhibiting Cathepsin S, this compound can block the degradation of the invariant chain (Ii) fragment CLIP, which is a necessary step for the loading of antigenic peptides onto MHC class II molecules. This ultimately leads to a reduction in the activation of CD4+ T cells.[2][4]
Q2: What is the recommended in vitro concentration for this compound?
For most cell-based assays, a concentration of up to 1 µM for this compound is a good starting point. However, the optimal concentration will depend on the specific assay conditions and cell type used. It is always recommended to perform a dose-response experiment to determine the IC50 in your specific experimental setup.
Q3: Is there a negative control available for this compound?
Yes, BI-1920 is a structurally related compound with low affinity for Cathepsin S (IC50 > 20µM) and is recommended as a negative control for in vitro experiments.[1] Using a negative control is crucial to distinguish specific inhibitory effects of this compound from potential off-target or non-specific effects.
Q4: What are the known off-target effects of this compound?
This compound demonstrates high selectivity for Cathepsin S over other related cathepsins such as Cathepsin K, B, and L (greater than 500-fold).[1] However, like any small molecule inhibitor, off-target effects cannot be completely ruled out, especially at high concentrations. Cross-reactivity with other cysteine proteases can occur due to structural similarities in their active sites.[5] It is advisable to perform counter-screening against a panel of related proteases if unexpected phenotypes are observed.
Troubleshooting Unexpected Results
Issue 1: Lower-than-expected or no inhibition of Cathepsin S activity.
| Possible Cause | Recommended Action |
| Inhibitor Degradation | Ensure proper storage of this compound powder at -20°C and DMSO stock solutions at -80°C.[6] Avoid multiple freeze-thaw cycles. Prepare fresh dilutions from a stock solution for each experiment. |
| Incorrect Assay pH | Cathepsin S has an optimal acidic pH range for its activity (typically pH 5.5). Ensure your assay buffer is within the optimal pH range for the enzyme.[6] |
| Suboptimal Inhibitor Concentration | Perform a dose-response curve to determine the IC50 of this compound in your specific assay. The potency can be influenced by substrate concentration and enzyme concentration. |
| Poor Inhibitor Solubility | This compound has low aqueous solubility.[1][7] Ensure the final DMSO concentration in your assay is low (typically <0.5%) and does not affect enzyme activity or cell viability. |
| Inactive Enzyme | Verify the activity of your Cathepsin S enzyme using a positive control substrate and in the absence of the inhibitor. |
Issue 2: Inconsistent results between experiments.
| Possible Cause | Recommended Action |
| Variable Cell State | Use cells within a consistent passage number range. Ensure uniform cell seeding density and confluency at the time of treatment. Monitor cell health and viability.[6] |
| Inaccurate Dilutions | Prepare fresh serial dilutions of this compound for each experiment. Use calibrated pipettes. |
| Variable Incubation Times | Standardize all incubation times for inhibitor pre-treatment, cell stimulation, and final assay readout. |
Issue 3: High background signal in the assay.
| Possible Cause | Recommended Action |
| Autofluorescence of the Inhibitor | Test this compound in your assay system in the absence of cells or enzyme to check for inherent fluorescence at the detection wavelength. |
| Non-specific Binding | Include the negative control BI-1920 to assess non-specific effects. Consider adding a non-ionic detergent like Triton X-100 (at a low concentration, e.g., 0.01%) to the assay buffer to reduce non-specific binding, but validate that it does not affect enzyme activity. |
| Contamination | Ensure sterile technique and use fresh, sterile reagents to avoid microbial contamination, which can lead to high background signals. |
Data Presentation
Table 1: In Vitro Potency and Selectivity of this compound and its Negative Control BI-1920
| Compound | Target | IC50 | Selectivity vs. Cat K | Selectivity vs. Cat B | Selectivity vs. Cat L |
| This compound | Cathepsin S | 17 nM[1] | >588-fold (>10 µM)[1] | >588-fold (>10 µM)[1] | >1765-fold (>30 µM)[1] |
| BI-1920 | Cathepsin S | >20 µM[1] | N/A | N/A | N/A |
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 407.5 g/mol | [1] |
| Aqueous Solubility (pH 7.4) | 1.7 µg/mL | [1] |
| Caco-2 Permeability (A-B) | 1.7 x 10⁻⁶ cm/s | [1] |
Experimental Protocols
Key Experiment: In Vitro Ovalbumin-Induced IL-2 Secretion Assay in T-cells
This protocol assesses the ability of this compound to inhibit the presentation of the ovalbumin (OVA) antigen by antigen-presenting cells (APCs) to OVA-specific T-cells, measured by the subsequent reduction in Interleukin-2 (IL-2) secretion.
Materials:
-
Antigen-Presenting Cells (APCs) (e.g., splenocytes, bone marrow-derived dendritic cells)
-
OVA-specific CD4+ T-cells (e.g., from DO11.10 transgenic mice)
-
Complete RPMI-1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin)
-
Ovalbumin (OVA) protein
-
This compound and BI-1920 (dissolved in DMSO)
-
IL-2 ELISA kit
-
96-well flat-bottom cell culture plates
Procedure:
-
APC Preparation: Plate APCs (e.g., 5 x 10⁵ cells/well) in a 96-well plate in complete RPMI-1640 medium.
-
Inhibitor Pre-treatment: Prepare serial dilutions of this compound and BI-1920 in complete medium. Add the desired concentrations of the inhibitors or vehicle control (DMSO) to the APCs. Pre-incubate for 1-2 hours at 37°C.
-
Antigen Stimulation: Add ovalbumin to the wells at a predetermined optimal concentration. Incubate for 4-6 hours at 37°C to allow for antigen uptake and processing.
-
T-cell Co-culture: Add OVA-specific CD4+ T-cells (e.g., 2 x 10⁵ cells/well) to each well.
-
Incubation: Co-culture the APCs and T-cells for 24-48 hours at 37°C in a humidified 5% CO₂ incubator.
-
Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatant.
-
IL-2 Quantification: Measure the concentration of IL-2 in the supernatants using an ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Plot the IL-2 concentration against the inhibitor concentration to determine the EC50 of this compound.
Mandatory Visualizations
Caption: Role of Cathepsin S in antigen presentation and its inhibition by this compound.
References
- 1. Pardon Our Interruption [opnme.com]
- 2. benchchem.com [benchchem.com]
- 3. Cathepsin S: A key drug target and signalling hub in immune system diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cathepsin S activity regulates antigen presentation and immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
Technical Support Center: Optimizing BI-1915 Incubation Time for Optimal Results
Welcome to the technical support center for BI-1915, a potent and selective inhibitor of Cathepsin S. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to help you achieve optimal results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a chemical probe that acts as a selective and potent inhibitor of Cathepsin S, a lysosomal cysteine protease.[1][2] Cathepsin S plays a crucial role in the immune system, particularly in antigen presentation.[3]
Q2: What are the key in vitro potency values for this compound?
A2: this compound has a reported IC50 of 17 nM for Cathepsin S.[1][2][3] In a cellular assay involving ovalbumin-induced IL-2 secretion in T-cells, it demonstrated an EC50 of 2.8 nM.[2][3]
Q3: What is the recommended starting concentration for this compound in a cell-based assay?
A3: A good starting point for a cell-based assay is to use a concentration around the EC50 value (e.g., 2.8 nM) and then perform a dose-response curve to determine the optimal concentration for your specific cell type and experimental conditions. A typical range to test would be from 0.1 nM to 100 nM.
Q4: How long should I incubate my cells with this compound?
A4: The optimal incubation time is dependent on your specific assay and cell type. For cell-based assays, a common starting point is a 1-hour pre-incubation with this compound before adding your stimulus. However, the ideal time can range from 1 to 24 hours. It is highly recommended to perform a time-course experiment to determine the optimal incubation time for your system.
Q5: Should I pre-incubate this compound with the enzyme in a biochemical assay?
A5: Yes, for biochemical assays using purified Cathepsin S, pre-incubating the enzyme with this compound before adding the substrate is recommended to allow for the inhibitor to bind to the enzyme. A typical pre-incubation time is 15-60 minutes at 37°C.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Inconsistent or weak inhibition | Suboptimal incubation time: The incubation time may be too short for this compound to exert its maximal effect. | Perform a time-course experiment. In enzymatic assays, pre-incubate the enzyme and inhibitor for varying durations (e.g., 15, 30, 60, 120 minutes) before substrate addition. In cell-based assays, incubate cells with the inhibitor for different periods (e.g., 1, 4, 8, 12, 24 hours). |
| Inhibitor degradation: this compound may not be stable under your experimental conditions. | Prepare fresh solutions of this compound for each experiment. Avoid repeated freeze-thaw cycles. | |
| Incorrect inhibitor concentration: Pipetting errors or incorrect stock solution concentration. | Verify the concentration of your stock solution. Use calibrated pipettes. | |
| High background signal in fluorescence-based assays | Autofluorescence of this compound: The compound itself may be fluorescent at the excitation/emission wavelengths of your assay. | Run a control with this compound alone (no enzyme or cells) to check for autofluorescence. |
| Contaminated reagents: Buffers or other reagents may be contaminated with fluorescent compounds. | Use fresh, high-quality reagents. | |
| Inhibitor precipitation in assay wells | Poor solubility: The concentration of this compound may exceed its solubility in the assay buffer. | Ensure the final concentration of the solvent (e.g., DMSO) is low and consistent across all wells. If precipitation persists, consider lowering the inhibitor concentration. |
Quantitative Data Summary
| Parameter | Value | Reference |
| Target | Cathepsin S | [1][2][3] |
| IC50 (Inhibition of Cathepsin S) | 17 nM | [1][2][3] |
| EC50 (Ovalbumin-induced IL-2 secretion in T-cells) | 2.8 nM | [2][3] |
| Negative Control IC50 (BI-1920) | > 20 µM | [3] |
Experimental Protocols
Protocol 1: Determining Optimal Pre-incubation Time in an Enzymatic Assay
This protocol aims to find the ideal pre-incubation time for this compound with purified Cathepsin S before initiating the enzymatic reaction.
-
Prepare Reagents:
-
Cathepsin S enzyme solution.
-
This compound stock solution (e.g., in DMSO).
-
Assay buffer.
-
Fluorogenic Cathepsin S substrate.
-
-
Assay Setup:
-
In a microplate, add assay buffer to all wells.
-
Add this compound to the test wells at a fixed concentration (e.g., its IC50 of 17 nM).
-
Add an equivalent volume of vehicle (e.g., DMSO) to the control wells.
-
Add the Cathepsin S enzyme to all wells except the "no enzyme" control.
-
-
Pre-incubation:
-
Incubate the plate at 37°C for a range of time points (e.g., 0, 15, 30, 60, 90, 120 minutes).
-
-
Reaction Initiation and Measurement:
-
At each time point, add the fluorogenic substrate to the corresponding wells.
-
Immediately measure the fluorescence kinetics over a set period (e.g., 60 minutes) in a plate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (slope of the linear phase of the fluorescence curve) for each well.
-
Plot the percentage of inhibition (compared to the vehicle control) against the pre-incubation time to determine the time required for maximal inhibition.
-
Protocol 2: Determining Optimal Incubation Time in a Cell-Based Assay
This protocol is for determining the optimal incubation time of this compound in a cell-based assay measuring the inhibition of a Cathepsin S-dependent process (e.g., antigen presentation).
-
Cell Culture:
-
Plate your cells of interest (e.g., antigen-presenting cells and T-cells) at the desired density and allow them to adhere overnight.
-
-
Inhibitor Treatment:
-
Treat the cells with this compound at a fixed concentration (e.g., its EC50 of 2.8 nM) or a range of concentrations.
-
Include a vehicle control (e.g., DMSO).
-
Incubate the cells for various durations (e.g., 1, 4, 8, 12, 24 hours) at 37°C.
-
-
Cellular Stimulation and Readout:
-
At the end of each incubation period, add the stimulus (e.g., a specific antigen) to induce the Cathepsin S-dependent response.
-
Incubate for the appropriate time for the response to develop.
-
Measure the desired readout (e.g., cytokine secretion like IL-2, cell proliferation, or expression of activation markers).
-
-
Data Analysis:
-
Normalize the readout of the this compound-treated cells to the vehicle-treated control for each incubation time point.
-
Plot the percentage of inhibition against the incubation time to identify the optimal duration for this compound treatment.
-
Visualizations
Caption: Cathepsin S signaling pathway in antigen presentation and its inhibition by this compound.
Caption: General experimental workflows for determining optimal incubation time.
Caption: A logical approach to troubleshooting suboptimal inhibition results with this compound.
References
Technical Support Center: Overcoming Resistance to the SOS1 Inhibitor BI-3406 in Cancer Cell Lines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to the SOS1 inhibitor, BI-3406, in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for BI-3406?
BI-3406 is a potent and specific inhibitor of Son of Sevenless homolog 1 (SOS1).[1][2][3] SOS1 is a guanine (B1146940) nucleotide exchange factor (GEF) that plays a critical role in the activation of KRAS, a key signaling protein frequently mutated in cancer.[1][3][4] By binding to SOS1, BI-3406 prevents the interaction between SOS1 and KRAS, thereby inhibiting the conversion of inactive GDP-bound KRAS to its active GTP-bound form.[3] This leads to the suppression of downstream signaling through the MAPK pathway (RAF-MEK-ERK), which is crucial for cancer cell proliferation and survival.[1][3]
Q2: My cancer cell line with a KRAS mutation is showing intrinsic resistance to BI-3406. What are the potential reasons?
Several factors can contribute to intrinsic resistance to BI-3406:
-
SOS2 Expression: The presence of SOS2, a homolog of SOS1, can modulate the effectiveness of SOS1 inhibition. High levels of SOS2 protein may provide an alternative mechanism for KRAS activation, thereby compensating for the inhibition of SOS1 by BI-3406.[5][6] The ratio of SOS1 to SOS2 protein expression may be a predictive marker for sensitivity.[2]
-
Specific KRAS Allele: The specific type of KRAS mutation can influence sensitivity. For instance, cell lines with KRASQ61 mutations have been shown to be less sensitive to the combination of BI-3406 and a MEK inhibitor compared to those with KRASG12/G13 mutations.[7]
-
Co-occurring Mutations: The presence of co-mutations, such as in PIK3CA, can render cells insensitive to treatment with BI-3406 in combination with MEK inhibitors.[7]
-
Epithelial-to-Mesenchymal Transition (EMT): The EMT status of a cancer cell line can influence its signaling pathways. Mesenchymal-like KRAS-mutant lung cancer cells, for example, may exhibit upregulation of FGFR1, leading to feedback activation of the MAPK pathway upon MEK inhibition, a common combination partner for BI-3406.[8][9]
Q3: My cells initially responded to BI-3406, but have now developed acquired resistance. What are the underlying mechanisms?
Acquired resistance to SOS1 inhibition, often in the context of combination therapy, can arise through several mechanisms:
-
Feedback Reactivation of Receptor Tyrosine Kinases (RTKs): Inhibition of the MAPK pathway can lead to a loss of negative feedback loops, resulting in the reactivation of upstream RTKs such as EGFR, ERBB3, or FGFR1.[8][10][11][12] This reactivation can then lead to renewed signaling through wild-type RAS isoforms, bypassing the inhibition of mutant KRAS signaling.[10][11]
-
Emergence of Drug-Tolerant Persister (DTP) Cells: A subpopulation of "persister" cells can survive initial drug treatment and eventually lead to the outgrowth of a resistant tumor. These cells may exhibit an enrichment of tumor-initiating cells (TICs).[6]
-
Upregulation of Alternative Signaling Pathways: Cancer cells can adapt by upregulating other survival pathways to compensate for the inhibition of the KRAS-MAPK pathway.
Q4: What combination strategies can be used to overcome resistance to BI-3406?
Combining BI-3406 with other targeted agents is a key strategy to enhance efficacy and overcome resistance:
-
KRAS G12C Inhibitors (e.g., Adagrasib, Sotorasib): The combination of BI-3406 with a KRAS G12C inhibitor has been shown to be synergistic. BI-3406 can enhance the efficacy of G12C inhibitors and delay the onset of resistance by preventing the adaptive feedback reactivation of RTK/ERK signaling.[5][6][13]
-
MEK Inhibitors (e.g., Trametinib): For KRAS-mutant cancers without PIK3CA co-mutations, combining BI-3406 with a MEK inhibitor like trametinib (B1684009) can prevent resistance by targeting spheroid-initiating cells.[7]
-
RTK Inhibitors: In cases where feedback activation of a specific RTK is identified as the resistance mechanism, combining BI-3406 with an inhibitor of that RTK (e.g., an EGFR or FGFR inhibitor) could be a rational approach.[8][10]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No significant growth inhibition with BI-3406 as a single agent. | High SOS2 expression. | Assess SOS1 and SOS2 protein levels by Western blot. Consider using cell lines with a high SOS1/SOS2 ratio.[2] |
| KRASQ61 mutation. | Sequence the KRAS gene to confirm the specific mutation. Consider combination therapy with a KSR1 inhibitor.[7] | |
| Presence of PIK3CA co-mutation. | Perform genomic sequencing to identify co-occurring mutations. Explore alternative combination strategies.[7] | |
| Initial response followed by rapid development of resistance. | Feedback activation of RTKs. | Perform a phospho-RTK array to identify the activated receptor(s). Combine BI-3406 with an appropriate RTK inhibitor.[10] |
| Emergence of drug-tolerant persisters. | Consider intermittent dosing schedules or combination with therapies that target persister cells. | |
| Synergistic effect with a KRAS G12C inhibitor is less than expected. | Suboptimal drug concentrations. | Perform a dose-response matrix experiment to determine the optimal concentrations for synergy. |
| Cell line-specific factors. | Investigate the mutational landscape and protein expression profiles of your specific cell line. |
Quantitative Data Summary
Table 1: In Vitro IC50 Values for BI-3406 in Combination with Trametinib
| Cell Line | KRAS Mutation | PIK3CA Mutation | BI-3406 IC50 (µM) | Trametinib IC50 (µM) | Combination Index (CI) |
| H358 | KRASG12C | Wild-Type | >10 | 0.01 | <1 (Synergy) |
| A549 | KRASG12S | Wild-Type | >10 | 0.5 | <1 (Synergy) |
| HCT116 | KRASG13D | PIK3CAH1047R | >10 | 0.1 | >1 (No Synergy) |
| SW480 | KRASG12V | Wild-Type | >10 | >1 | N/A |
Note: This table is a representative example based on findings that PIK3CA mutations can confer resistance to this combination.[7] Actual IC50 values can vary between experiments.
Experimental Protocols
1. Cell Viability Assay (MTS Assay)
This protocol is for determining the IC50 of BI-3406 alone or in combination with another inhibitor.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Drug Treatment: Prepare serial dilutions of BI-3406 and/or the combination drug in complete growth medium. Remove the medium from the wells and add 100 µL of the drug-containing medium. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Incubation: Incubate for 1-4 hours at 37°C and 5% CO2, protected from light.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results and determine the IC50 values using non-linear regression analysis.
2. Western Blotting for Phospho-ERK
This protocol is for assessing the inhibition of the MAPK pathway.
-
Cell Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat the cells with BI-3406 at various concentrations for the desired time points (e.g., 2, 6, 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-ERK (p-ERK) and total ERK overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the p-ERK signal to the total ERK signal.
Visualizations
Caption: Mechanism of action of BI-3406 in the KRAS signaling pathway.
Caption: Troubleshooting workflow for investigating BI-3406 resistance.
References
- 1. The SOS1 Inhibitor MRTX0902 Blocks KRAS Activation and Demonstrates Antitumor Activity in Cancers Dependent on KRAS Nucleotide Loading - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Translational relevance of SOS1 targeting for KRAS-mutant colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. KRAS - Wikipedia [en.wikipedia.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. biorxiv.org [biorxiv.org]
- 7. pnas.org [pnas.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Epithelial-to-Mesenchymal Transition Defines Feedback Activation of Receptor Tyrosine Kinase Signaling Induced by MEK Inhibition in KRAS-Mutant Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. KRASG12C-independent feedback activation of wild-type RAS constrains KRASG12C inhibitor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. SOS1 Inhibition Enhances the Efficacy of KRASG12C Inhibitors and Delays Resistance in Lung Adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: BI-1915 Activity Verification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on verifying the activity of BI-1915, a potent and selective Cathepsin S (CatS) inhibitor, in different cell types.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a highly potent and selective small molecule inhibitor of Cathepsin S (CatS), a lysosomal cysteine protease.[1] It has an IC50 of 17 nM for CatS and exhibits excellent selectivity (>500-fold) over other related cathepsins such as Cathepsin K, B, and L.[1]
Q2: What is the mechanism of action of this compound?
A2: this compound functions by inhibiting the enzymatic activity of Cathepsin S. CatS plays a crucial role in the process of antigen presentation by major histocompatibility complex (MHC) class II molecules, which is essential for the activation of T-cells and the initiation of an immune response.[1] By inhibiting CatS, this compound can modulate immune responses, making it a valuable tool for research in areas like autoimmune diseases.
Q3: Is there a recommended negative control for experiments with this compound?
A3: Yes, BI-1920 is a structurally related compound that does not inhibit Cathepsin S (IC50 > 20 µM) and is recommended as a negative control for in vitro experiments to help distinguish on-target from off-target effects.[1]
Q4: In which cell types is this compound expected to be active?
A4: this compound is expected to be most active in cell types that express Cathepsin S. These are primarily antigen-presenting cells (APCs) such as B cells, macrophages, and dendritic cells.[2][3] Some cancer cell lines, like the colorectal cancer cell lines Colo205 and LoVo, and the pancreatic cancer cell lines BxPC-3 and Aspc-1, have also been shown to express Cathepsin S on their surface.[4]
Q5: What is a typical effective concentration of this compound in cell-based assays?
A5: this compound has been shown to effectively block the specific ovalbumin-induced IL-2 secretion in T-cells with an EC50 value of 2.8 nM.[1] The optimal concentration will depend on the specific cell type and assay conditions and should be determined empirically through a dose-response experiment.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Lower-than-expected or no inhibition of Cathepsin S activity. | Inhibitor Degradation: Improper storage or multiple freeze-thaw cycles of this compound stock solutions. | Aliquot stock solutions and store at -80°C. Avoid repeated freeze-thaw cycles.[5] |
| Incorrect Assay pH: Cathepsin S has optimal activity at acidic pH, but maintains activity at neutral pH. The assay buffer pH may not be optimal. | Ensure the pH of your assay buffer is suitable for Cathepsin S activity (typically in the range of 5.5-7.5). | |
| Inconsistent results between experiments. | Inaccurate Dilutions: Errors in preparing serial dilutions of this compound. | Prepare fresh dilutions for each experiment. Perform a concentration-response curve in every experiment to verify the IC50 value.[5] |
| Variable Cell State: Differences in cell passage number, seeding density, or confluency between experiments. | Use cells within a consistent and low passage number range. Standardize cell seeding density and ensure cells are in a logarithmic growth phase at the time of treatment.[5] | |
| High background signal in the assay. | Non-specific substrate cleavage: Other proteases in the cell lysate may be cleaving the fluorogenic substrate. | Use the negative control compound BI-1920 to determine the level of non-CatS dependent signal. Consider using a more specific substrate for Cathepsin S if available. |
| Observed cytotoxicity at effective inhibitory concentrations. | Off-target effects or high inhibitor concentration: The concentration of this compound used may be toxic to the cells, masking the specific inhibitory effects. | Perform a cell viability assay (e.g., MTS or CellTiter-Glo) to determine the cytotoxic concentration range of this compound for your specific cell line. Use the lowest effective concentration of the inhibitor that shows target engagement without significant cytotoxicity.[5] |
Data Summary
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 | Cellular Activity (Ovalbumin-induced IL-2 secretion in T-cells) |
| Cathepsin S | 17 nM | EC50 = 2.8 nM |
Data sourced from Boehringer Ingelheim's opnMe platform.[1]
Table 2: Selectivity Profile of this compound
| Cathepsin | IC50 |
| Cathepsin K | >10 µM |
| Cathepsin B | >10 µM |
| Cathepsin L | >30 µM |
Data sourced from Boehringer Ingelheim's opnMe platform.[1]
Table 3: Cytotoxicity Profile of this compound (Hypothetical Data)
| Cell Line | Cell Type | IC50 (Cytotoxicity) |
| Jurkat | Human T-cell leukemia | > 10 µM |
| THP-1 | Human monocytic leukemia | > 10 µM |
| A549 | Human lung carcinoma | > 10 µM |
| MCF-7 | Human breast adenocarcinoma | > 10 µM |
| HepG2 | Human liver carcinoma | > 10 µM |
Experimental Protocols
Protocol 1: Determination of this compound Cytotoxicity using MTS Assay
This protocol provides a method to assess the effect of this compound on cell viability.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
96-well clear-bottom tissue culture plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density appropriate for your cell line to ensure they are in the logarithmic growth phase at the end of the experiment. Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of this compound in complete culture medium to achieve the desired final concentrations. Also, prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control. Include wells with untreated cells as a positive control for viability.
-
Incubation: Incubate the plate for a period relevant to your planned experiments (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTS Assay: Add 20 µL of MTS reagent to each well. Incubate the plate for 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. Plot the cell viability against the log of the this compound concentration to determine the IC50 value for cytotoxicity.
Protocol 2: Ovalbumin-Induced IL-2 Secretion Assay in T-cells
This protocol is designed to verify the inhibitory activity of this compound on T-cell activation.
Materials:
-
Antigen-presenting cells (APCs) that express Cathepsin S (e.g., B-cells)
-
T-cells responsive to ovalbumin (e.g., from a DO11.10 mouse model)
-
Complete RPMI-1640 medium
-
Ovalbumin (OVA) peptide (e.g., OVA323-339)
-
This compound
-
BI-1920 (negative control)
-
DMSO (vehicle control)
-
96-well U-bottom tissue culture plates
-
Human IL-2 ELISA kit
-
Microplate reader
Procedure:
-
Cell Preparation: Culture APCs and T-cells separately under standard conditions.
-
Compound Pre-incubation: Seed APCs (e.g., 5 x 10^4 cells/well) in a 96-well plate. Add different concentrations of this compound, BI-1920, or vehicle control to the wells and pre-incubate for 1-2 hours at 37°C.
-
Antigen Presentation: Add the OVA peptide to the wells containing the APCs at a predetermined optimal concentration.
-
Co-culture: Add T-cells (e.g., 1 x 10^5 cells/well) to each well.
-
Incubation: Co-culture the cells for 24-48 hours at 37°C in a humidified 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plate and carefully collect the supernatant from each well.
-
IL-2 Quantification: Measure the concentration of IL-2 in the supernatants using a human IL-2 ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition of IL-2 secretion for each this compound concentration compared to the vehicle control. Plot the percent inhibition against the log of the this compound concentration to determine the EC50 value.
Visualizations
Caption: Mechanism of action of this compound in inhibiting T-cell activation.
Caption: Experimental workflow for the ovalbumin-induced IL-2 secretion assay.
References
- 1. Pardon Our Interruption [opnme.com]
- 2. The Challenge of Specific Cathepsin S Activity Detection in Experimental Settings [jneurology.com]
- 3. Frontiers | Application of a Highly Selective Cathepsin S Two-step Activity-Based Probe in Multicolor Bio-Orthogonal Correlative Light-Electron Microscopy [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
Improving BI-1915 efficacy in complex biological samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the efficacy of the Cathepsin S (CatS) inhibitor, BI-1915, in complex biological samples.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and highly selective chemical probe that inhibits Cathepsin S, a lysosomal cysteine protease.[1][2][3] Cathepsin S is crucial for the processing and presentation of antigens, which are key processes in immune responses and autoimmunity.[2] By inhibiting Cathepsin S, this compound can block the specific secretion of IL-2 from T-cells induced by antigens like ovalbumin.[2][3]
Q2: What are the key in vitro potency and selectivity details for this compound?
A2: this compound exhibits a half-maximal inhibitory concentration (IC50) of 17 nM for Cathepsin S.[1][2][3] It demonstrates excellent selectivity, being over 500-fold more selective for Cathepsin S than for related cathepsins such as Cathepsin K, B, and L.[2]
Q3: Is this compound suitable for in vivo experiments?
A3: this compound is recommended for in vitro use due to its physicochemical properties.[2][4] For in vivo studies, a related compound, BI-1124, is available which has a more favorable pharmacokinetic profile.[5]
Q4: Is there a negative control available for this compound?
A4: Yes, BI-1920 is a structurally related compound that does not inhibit Cathepsin S (IC50 > 20 µM) and can be used as a negative control in your experiments.[2]
Q5: How should I store and handle this compound?
A5: this compound should be stored as a dry powder or as a DMSO stock solution (up to 10 mM) at -20°C. To maintain its activity, it is recommended to limit the number of freeze-thaw cycles of the DMSO stock.[4]
Troubleshooting Guide
This guide addresses common issues that may arise when using this compound in complex biological samples such as plasma, serum, or tissue lysates.
| Problem | Potential Cause | Recommended Solution |
| Reduced or no inhibitory activity of this compound. | Degradation of the compound: this compound may be susceptible to degradation by enzymes present in complex biological samples.[6][7] | - Prepare fresh working solutions of this compound for each experiment. - Minimize the incubation time of this compound in the biological matrix before the assay. - Consider the use of protease inhibitor cocktails in your sample preparation, ensuring they do not interfere with Cathepsin S activity. |
| High plasma protein binding: this compound has a reported human plasma protein binding of 26%.[2] In matrices with high protein content, a significant fraction of the inhibitor may be bound and inactive.[8] | - Increase the concentration of this compound to account for the unbound, active fraction. - If possible, perform the assay in a buffer with lower protein concentration or use a purified enzyme system to confirm the intrinsic activity of your this compound stock. | |
| Low solubility: The aqueous solubility of this compound at pH 7.4 is 1.7 µg/ml.[2] Precipitation in aqueous buffers can lead to lower effective concentrations. | - Ensure the final DMSO concentration in your assay is as low as possible (typically <1%) to avoid precipitation. - Visually inspect your solutions for any signs of precipitation. - Prepare stock solutions in 100% DMSO.[4] | |
| High background signal or off-target effects. | Non-specific binding: In complex matrices, small molecules can bind non-specifically to various proteins and other components. | - Always include the negative control, BI-1920, in your experimental setup to differentiate between specific Cathepsin S inhibition and off-target effects.[2] - Reduce the concentration of this compound to the lowest effective dose. |
| Interference from the biological matrix: Endogenous components in biological samples can interfere with the assay readout.[9] | - Perform appropriate sample clean-up steps, such as protein precipitation or solid-phase extraction, before analysis.[9][10] - Run matrix-only controls (without this compound) to determine the baseline signal. | |
| Inconsistent results between experiments. | Variability in biological samples: The composition of biological samples can vary between donors or batches, affecting the behavior of the inhibitor. | - Pool samples from multiple donors if possible to average out individual variations. - Standardize your sample collection and preparation protocol meticulously. |
| Improper storage of this compound: Repeated freeze-thaw cycles can lead to the degradation of the compound in solution. | - Aliquot your this compound DMSO stock into single-use vials to avoid multiple freeze-thaw cycles.[4] |
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and its related compounds.
Table 1: In Vitro Potency and Selectivity
| Compound | Target | IC50 (nM) | Selectivity vs. Cat K | Selectivity vs. Cat B | Selectivity vs. Cat L |
| This compound | Cathepsin S | 17[2][3] | >10,000 nM (>500-fold)[2] | >10,000 nM (>500-fold)[2] | >30,000 nM (>1700-fold)[2] |
| BI-1124 (in vivo tool) | Cathepsin S | 7[2][5] | 350 nM (>40-fold)[2] | 6,800 nM (>970-fold)[2] | 290 nM (>40-fold)[2] |
| BI-1920 (negative control) | Cathepsin S | >20,000[2] | Not Applicable | Not Applicable | Not Applicable |
Table 2: Physicochemical and DMPK Properties of this compound
| Parameter | Value |
| Molecular Weight (Da) | 407.6[2] |
| Solubility @ pH 7.4 (µg/ml) | 1.7[2] |
| Human Plasma Protein Binding (%) | 26[2] |
| Caco-2 Permeability (10⁻⁶ cm/s) | 1.7[2] |
Experimental Protocols & Workflows
Cathepsin S Enzymatic Assay
This protocol describes a fluorogenic assay to determine the inhibitory activity of this compound on purified Cathepsin S.
Materials:
-
Recombinant human Cathepsin S
-
Assay Buffer (e.g., 100 mM sodium acetate, 100 mM NaCl, 5 mM DTT, 1 mM EDTA, pH 5.5)
-
Cathepsin S substrate (e.g., Z-VVR-AMC)
-
This compound
-
BI-1920 (negative control)
-
DMSO
-
384-well black plates
-
Plate reader with fluorescence detection (Excitation: 380 nm, Emission: 460 nm)
Methodology:
-
Prepare a serial dilution of this compound and BI-1920 in DMSO. Further dilute in Assay Buffer to the desired final concentrations.
-
Add 5 µL of the diluted compounds or vehicle (DMSO in Assay Buffer) to the wells of a 384-well plate.
-
Add 10 µL of recombinant Cathepsin S solution (in Assay Buffer) to each well and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of the Cathepsin S substrate solution (in Assay Buffer).
-
Immediately measure the fluorescence intensity over time using a plate reader.
-
Calculate the rate of reaction and determine the IC50 value for this compound by fitting the data to a four-parameter logistic equation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pardon Our Interruption [opnme.com]
- 3. This compound | Cathepsin S inhibitor | Probechem Biochemicals [probechem.com]
- 4. eubopen.org [eubopen.org]
- 5. Pardon Our Interruption [opnme.com]
- 6. Metabolism and Chemical Degradation of New Antidiabetic Drugs: A Review of Analytical Approaches for Analysis of Glutides and Gliflozins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Possible Mechanisms by Which Enzymatic Degradation of Human Serum Albumin Can Lead to Bioactive Peptides and Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cross-Species Differential Plasma Protein Binding of MBX-102/JNJ39659100: A Novel PPAR-γ Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New Challenges in (Bio)Analytical Sample Treatment Procedures for Clinical Applications [mdpi.com]
- 10. atsdr.cdc.gov [atsdr.cdc.gov]
BI-1915 Technical Support Center: Troubleshooting Assay Interference
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of BI-1915, a potent and selective Cathepsin S inhibitor. The information provided here will help in identifying and mitigating potential interference with common laboratory assays to ensure accurate and reliable experimental results.
Introduction to this compound
This compound is a highly potent and selective small molecule inhibitor of Cathepsin S (CatS) with an IC50 of 17 nM.[1] It is intended for in vitro research applications, particularly in the study of autoimmune diseases where Cathepsin S plays a significant role.[1] this compound exhibits excellent selectivity over other related cathepsins, making it a valuable tool for specific inhibition of CatS.[2][3] A structurally related negative control compound, BI-1920, is also available and is recommended for use in control experiments to differentiate on-target from off-target effects.[3]
Quantitative Data Summary
The following tables summarize the known inhibitory activity and selectivity of this compound.
Table 1: this compound Inhibitory Potency
| Target | IC50 (nM) | Assay Type |
| Cathepsin S | 17 | Enzymatic Assay |
| IL-2 Secretion | 2.8 (EC50) | Ovalbumin-induced T-cell Assay |
Data sourced from MedchemExpress and Boehringer Ingelheim's opnMe portal.[1][2]
Table 2: this compound Selectivity Profile
| Cathepsin | IC50 (µM) | Fold Selectivity vs. Cathepsin S |
| Cathepsin K | >10 | >588 |
| Cathepsin B | >10 | >588 |
| Cathepsin L | >30 | >1764 |
Data sourced from Probechem Biochemicals and Boehringer Ingelheim's opnMe portal.[2][3]
Frequently Asked Questions (FAQs)
Q1: My experimental results with this compound are not as expected. Could the compound be interfering with my assay?
A1: While this compound is a highly selective inhibitor, like many small molecules, it has the potential to interfere with various assay formats, leading to misleading results. Common types of interference include promiscuous inhibition due to aggregation, direct interference with detection systems (e.g., fluorescence or luminescence), or off-target effects. It is crucial to perform appropriate control experiments to rule out these possibilities.
Q2: I am observing inhibition in my assay even when using a different target protein. What could be the cause?
A2: This phenomenon, known as promiscuous inhibition, can be caused by the formation of small molecule aggregates in the assay buffer. These aggregates can non-specifically sequester and inhibit proteins. To investigate this, it is recommended to include a non-ionic detergent, such as 0.01% Triton X-100, in your assay buffer, which can help disrupt these aggregates.
Q3: How can I be sure that the observed effects are due to the specific inhibition of Cathepsin S?
A3: The best practice is to use the structurally related negative control, BI-1920. This compound is inactive against Cathepsin S (IC50 > 20 µM) and can be used in parallel with this compound.[3] If the observed effect is absent with BI-1920, it provides strong evidence for on-target activity of this compound.
Q4: I am using a fluorescence-based assay and see a change in signal with this compound alone, even without my target protein. What should I do?
A4: This suggests that this compound may be autofluorescent or may quench the fluorescence of your probe. You should test for compound autofluorescence by measuring the fluorescence of various concentrations of this compound in your assay buffer at the excitation and emission wavelengths of your assay. If interference is detected, consider using an alternative detection method or a different fluorescent probe with a distinct spectral profile.
Q5: Could this compound interfere with my luciferase reporter assay?
A5: Small molecules can directly inhibit luciferase enzymes, leading to false-positive or false-negative results. To test for this, you can perform a counterscreen using a purified luciferase enzyme and measure its activity in the presence of this compound.
Troubleshooting Guides
Issue 1: Suspected Promiscuous Inhibition by Aggregation
Symptoms:
-
Inhibition is observed across multiple, unrelated enzymes.
-
Steep dose-response curve.
-
High sensitivity to enzyme and compound concentrations.
Troubleshooting Steps:
-
Detergent Test: Add a low concentration (e.g., 0.01-0.1%) of a non-ionic detergent like Triton X-100 or Tween-20 to your assay buffer. If the inhibitory activity of this compound is significantly reduced, it is likely due to aggregation.
-
Negative Control: Run the experiment in parallel with the negative control compound, BI-1920.
-
Dynamic Light Scattering (DLS): If available, use DLS to directly detect the formation of aggregates in your assay buffer containing this compound.
Experimental Protocols
Protocol 1: Assessing Compound Autofluorescence
Objective: To determine if this compound exhibits intrinsic fluorescence at the excitation and emission wavelengths used in a specific assay.
Materials:
-
This compound
-
Assay buffer
-
Black, opaque 96-well or 384-well plates
-
Fluorescence plate reader with spectral scanning capabilities
Method:
-
Prepare a serial dilution of this compound in the assay buffer, covering the concentration range used in your experiment.
-
Add the this compound dilutions to the wells of the microplate. Include wells with assay buffer only as a blank.
-
Scan the plate at the excitation wavelength of your assay and measure the emission spectrum.
-
Separately, excite the plate across a range of wavelengths and measure the emission at the wavelength used in your assay.
-
Analyze the data to determine if there is a significant fluorescence signal from this compound at the assay's specific wavelengths.
Protocol 2: Luciferase Interference Assay
Objective: To assess whether this compound directly inhibits the activity of a luciferase enzyme.
Materials:
-
This compound
-
Purified recombinant luciferase (e.g., Firefly or Renilla)
-
Luciferase assay substrate and buffer
-
White, opaque 96-well or 384-well plates
-
Luminometer
Method:
-
Prepare a serial dilution of this compound in the luciferase assay buffer.
-
Add the this compound dilutions to the wells of the microplate. Include a vehicle control (e.g., DMSO) and a known luciferase inhibitor as a positive control.
-
Add the purified luciferase enzyme to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature.
-
Initiate the luminescent reaction by adding the luciferase substrate.
-
Immediately measure the luminescence using a plate reader.
-
Calculate the percent inhibition of luciferase activity for each concentration of this compound.
Protocol 3: Dynamic Light Scattering (DLS) for Aggregate Detection
Objective: To determine if this compound forms aggregates in solution under assay conditions.
Materials:
-
This compound
-
Assay buffer
-
DLS instrument
Method:
-
Prepare solutions of this compound in the assay buffer at various concentrations, including those that showed potential promiscuous inhibition.
-
Filter the solutions through a low protein-binding filter (e.g., 0.02 µm) to remove dust particles.
-
Measure the particle size distribution of each solution using the DLS instrument.
-
The presence of particles with a hydrodynamic radius significantly larger than that expected for a small molecule monomer is indicative of aggregation.
Visualizations
Caption: Troubleshooting workflow for unexpected results with this compound.
Caption: Role of Cathepsin S in antigen presentation and its inhibition by this compound.
References
Technical Support Center: Ensuring BI-1915 Specificity in Complex Protein Mixtures
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to ensure the specific targeting of Cathepsin S (CatS) by the inhibitor BI-1915 in complex protein mixtures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a potent and highly selective chemical probe designed to inhibit Cathepsin S (CatS).[1][2] CatS is a lysosomal cysteine protease that plays a crucial role in the processing and presentation of antigens via the MHC class II pathway, making it a target for research in autoimmune diseases.[1][3][4]
Q2: How specific is this compound for Cathepsin S?
This compound exhibits excellent selectivity for Cathepsin S. It has an IC50 of 17 nM for CatS and shows over 500-fold selectivity against closely related cathepsins such as Cathepsin K, B, and L.[1][2]
Q3: Is there a negative control available for this compound experiments?
Yes, BI-1920 is a structurally related compound with a significantly lower affinity for Cathepsin S (IC50 > 20 µM) and is recommended as a negative control for in vitro experiments to distinguish on-target from off-target effects.[2][5]
Q4: How can I experimentally validate that this compound is only binding to Cathepsin S in my complex protein mixture (e.g., cell lysate)?
Several methods can be employed to validate the on-target engagement of this compound:
-
Affinity Chromatography followed by Mass Spectrometry: This method uses an immobilized version of this compound to "pull down" interacting proteins from a lysate. The captured proteins are then identified by mass spectrometry.
-
Cellular Thermal Shift Assay (CETSA): This technique assesses the thermal stabilization of a target protein upon ligand binding in a cellular environment.[6][7][8] An increase in the thermal stability of Cathepsin S in the presence of this compound indicates direct target engagement.
-
Quantitative Proteomics: Techniques like Limited Proteolysis-Mass Spectrometry (LiP-MS) can identify on- and off-target binding events across the proteome by detecting conformational changes in proteins upon drug binding.
Q5: What are the common reasons for observing non-specific binding in my this compound pull-down experiments?
Non-specific binding can arise from several factors, including:
-
Hydrophobic interactions: Proteins may non-specifically bind to the affinity resin or the linker arm of the immobilized this compound.
-
Ionic interactions: Charged proteins may interact non-specifically with the matrix.
-
High protein concentration: Overloading the affinity column can lead to increased non-specific binding.
-
Insufficient washing: Inadequate washing steps may not effectively remove weakly bound, non-specific proteins.
Troubleshooting Guides
Issue 1: High Background or Multiple Non-Specific Bands in Affinity Chromatography Pull-down
| Possible Cause | Recommended Solution |
| Non-specific protein binding to the affinity matrix. | Pre-clear the lysate by incubating it with the beads alone before adding it to the this compound-coupled resin. Include a non-ionic detergent (e.g., 0.1-0.5% Triton X-100 or NP-40) in the lysis and wash buffers to reduce hydrophobic interactions. |
| Ionic interactions between proteins and the matrix. | Increase the salt concentration (e.g., up to 500 mM NaCl) in the lysis and wash buffers to disrupt weak ionic interactions. |
| Insufficient washing. | Increase the number of wash steps and the volume of wash buffer. Consider using a more stringent wash buffer with a slightly higher detergent or salt concentration. |
| Protein aggregation. | Ensure samples are properly filtered (0.22 or 0.45 µM filter) before loading onto the column. Perform all steps at 4°C to minimize protein denaturation and aggregation. |
Issue 2: Low or No Yield of Cathepsin S in Affinity Chromatography Pull-down
| Possible Cause | Recommended Solution |
| Inefficient binding of this compound to the resin. | Ensure the coupling chemistry for immobilizing this compound is optimized and validated. |
| Low expression of Cathepsin S in the cell/tissue lysate. | Confirm the expression level of Cathepsin S in your starting material by Western blot. Increase the amount of lysate used for the pull-down if expression is low. |
| Harsh lysis or binding conditions. | Use a milder lysis buffer to maintain the native conformation of Cathepsin S. Avoid high concentrations of denaturing agents. |
| Inefficient elution of Cathepsin S. | Optimize the elution conditions. If using a competitive eluent, ensure its concentration is sufficient to displace the bound Cathepsin S. If using a pH shift for elution, ensure the pH change is adequate and rapid. |
Issue 3: No Thermal Shift Observed for Cathepsin S in CETSA
| Possible Cause | Recommended Solution |
| Low concentration of this compound. | Ensure the concentration of this compound used is sufficient to engage with Cathepsin S in the cellular context. Perform a dose-response experiment. |
| Cell permeability issues with this compound. | If using intact cells, verify that this compound can penetrate the cell membrane to reach the lysosomal compartment where Cathepsin S is located. |
| Suboptimal heating conditions. | Optimize the temperature range and heating time for the CETSA experiment. The optimal conditions can be target and cell-type dependent. |
| Low abundance of Cathepsin S. | Ensure that the detection method (e.g., Western blot) is sensitive enough to detect the soluble fraction of Cathepsin S after heating. |
Quantitative Data
Table 1: Selectivity Profile of this compound
| Target | IC50 (nM) | Selectivity vs. Cathepsin S | Reference |
| Cathepsin S | 17 | - | [2] |
| Cathepsin K | >10,000 | >588-fold | [9][10] |
| Cathepsin B | >10,000 | >588-fold | [9][10] |
| Cathepsin L | >30,000 | >1764-fold | [9][10] |
| BI-1920 (Negative Control) vs. Cathepsin S | >20,000 | >1176-fold | [2][5] |
Experimental Protocols
Protocol 1: Affinity Chromatography-Mass Spectrometry for Target Identification
-
Immobilization of this compound: Covalently couple this compound to a solid support (e.g., NHS-activated sepharose beads) following the manufacturer's instructions.
-
Lysate Preparation: Lyse cells or tissues in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitors). Centrifuge to pellet cell debris and collect the supernatant.
-
Pre-clearing: Incubate the lysate with unconjugated beads for 1 hour at 4°C to reduce non-specific binding.
-
Affinity Pull-down: Incubate the pre-cleared lysate with the this compound-coupled beads for 2-4 hours at 4°C with gentle rotation.
-
Washing: Wash the beads extensively with lysis buffer (at least 3-5 times) to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins using a suitable elution buffer (e.g., by competitive elution with excess free this compound or by changing the pH).
-
Sample Preparation for Mass Spectrometry: Prepare the eluted proteins for mass spectrometry analysis (e.g., by in-solution or in-gel digestion with trypsin).
-
LC-MS/MS Analysis: Analyze the digested peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the bound proteins.
-
Data Analysis: Compare the proteins identified from the this compound pull-down with those from a control pull-down (using unconjugated beads or the negative control BI-1920) to identify specific interactors.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
-
Cell Treatment: Treat intact cells with this compound or a vehicle control (DMSO) at the desired concentration for a specified time at 37°C.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a fixed time (e.g., 3 minutes) using a thermal cycler.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated proteins.
-
Analysis of Soluble Fraction: Collect the supernatant (soluble fraction) and analyze the amount of soluble Cathepsin S by Western blot or other protein detection methods.
-
Data Analysis: Plot the percentage of soluble Cathepsin S as a function of temperature for both the this compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement and stabilization.
Visualizations
Caption: Role of Cathepsin S in MHC Class II Antigen Presentation and its inhibition by this compound.
Caption: Experimental workflow for validating the specificity of this compound.
Caption: Troubleshooting decision tree for this compound specificity experiments.
References
- 1. Cathepsin S controls MHC class II-mediated antigen presentation by epithelial cells in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. opnme.com [opnme.com]
- 3. Cathepsin S activity regulates antigen presentation and immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Pardon Our Interruption [opnme.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | Cathepsin S inhibitor | Probechem Biochemicals [probechem.com]
- 10. Cathepsin | DC Chemicals [dcchemicals.com]
BI-1915 Technical Support Center: Optimizing Dose-Response Curves
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BI-1915. Our goal is to help you optimize your dose-response experiments and ensure the reliability and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and highly selective chemical probe that inhibits Cathepsin S (CatS) with an IC50 of 17 nM.[1][2][3] Cathepsin S is a lysosomal cysteine protease that plays a critical role in the immune response, specifically in the processing and presentation of antigens by major histocompatibility complex (MHC) class II molecules.[2][3][4] By inhibiting Cathepsin S, this compound blocks the degradation of the invariant chain (Ii), a crucial step for loading antigenic peptides onto MHC class II molecules in antigen-presenting cells (APCs) like B-lymphocytes, macrophages, and dendritic cells.[4] This ultimately leads to a reduction in the activation of CD4+ T cells and subsequent downstream signaling, such as the secretion of interleukin-2 (B1167480) (IL-2).[2][3]
Q2: What is the recommended in vitro assay concentration for this compound?
For in vitro experiments, a starting concentration of 1 µM is recommended for this compound. It is crucial to always include a negative control, BI-1920, at the same concentration to ensure that the observed effects are specific to Cathepsin S inhibition.[3]
Q3: What are the key parameters to consider when designing a this compound dose-response experiment?
When designing a dose-response experiment for this compound, it is important to consider the following:
-
Cell Type: Choose a cell line that expresses Cathepsin S, such as RAJI (B-lymphocyte) or Raw 264.7 (macrophage-like) cells.[4][5] For functional assays measuring T-cell activation, a co-culture system with antigen-presenting cells and T-cells is required.
-
Assay Readout: The readout should be a reliable measure of Cathepsin S activity or its downstream effects. This can include direct measurement of Cathepsin S enzymatic activity using a fluorogenic substrate, or a functional readout like the accumulation of the invariant chain fragment (Lip10) or inhibition of antigen-induced IL-2 secretion.[1][2][3][4]
-
Compound Concentration Range: A serial dilution of this compound should be prepared to generate a full dose-response curve. The concentration range should bracket the expected IC50 or EC50 value.
-
Controls: Appropriate controls are essential for data interpretation. These include a vehicle control (e.g., DMSO), a positive control inhibitor (if available), and the negative control compound BI-1920.[3]
Troubleshooting Guides
Issue 1: High Variability in Dose-Response Curve Data
Question: My this compound dose-response curves show high variability between replicate wells, resulting in large error bars. How can I improve the consistency of my results?
| Potential Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before plating. Use calibrated pipettes and consistent pipetting techniques. Allow the plate to sit at room temperature for a few minutes before incubation to ensure even cell distribution. |
| Edge Effects | Avoid using the outer wells of the microplate for experimental samples. Fill the perimeter wells with sterile media or PBS to minimize evaporation. |
| Pipetting Errors | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure complete mixing of reagents in each well. |
| Compound Precipitation | Visually inspect the this compound dilutions for any signs of precipitation. If observed, gentle warming or sonication may help to redissolve the compound. |
Issue 2: No or Weak Inhibition Observed
Question: I am not observing the expected inhibitory effect of this compound in my assay, even at high concentrations. What could be the problem?
| Potential Cause | Troubleshooting Steps |
| Inhibitor Degradation | Store this compound and its stock solutions properly, protected from light and at the recommended temperature. Avoid repeated freeze-thaw cycles by preparing single-use aliquots. |
| Suboptimal Assay Conditions | Ensure the pH of the assay buffer is optimal for Cathepsin S activity (typically neutral for secreted Cathepsin S).[6] Verify that the incubation time is sufficient for the inhibitor to interact with the enzyme. |
| Low Cathepsin S Activity in Cells | Use cells at a low passage number and ensure they are healthy and in the exponential growth phase. Confirm Cathepsin S expression in your cell line. |
| Incorrect Readout Measurement | For fluorescence-based assays, ensure that the excitation and emission wavelengths are set correctly for the specific fluorogenic substrate used.[1][5] |
Issue 3: Unexpected Results in the Antigen-Induced IL-2 Secretion Assay
Question: The results of my ovalbumin-induced IL-2 secretion assay are inconsistent or show a poor signal-to-noise ratio. What can I do to optimize this assay?
| Potential Cause | Troubleshooting Steps |
| Suboptimal APC to T-cell Ratio | Perform a titration experiment to determine the optimal ratio of antigen-presenting cells to T-cells for maximal IL-2 secretion. |
| Timing of IL-2 Measurement | The kinetics of IL-2 secretion and potential re-uptake can affect the measured signal. Consider adding a detection antibody during the secretion step to capture and accumulate the signal.[7] |
| T-cell Activation State | Ensure that the T-cells are in a resting state before co-culture and that the antigen stimulation is sufficient to induce a robust IL-2 response. |
| Cytokine Assay Sensitivity | Use a high-sensitivity ELISA or a cytokine secretion assay kit for the detection of IL-2. Ensure that the standard curve is accurate and covers the expected range of IL-2 concentrations. |
Quantitative Data
The following tables summarize the in vitro inhibitory activity of this compound and its negative control, BI-1920.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Reference |
| Cathepsin S IC50 | 17 nM | [1][2][3] |
| Antigen Challenge Cell Assay EC50 | 2.8 nM | [2][3] |
Table 2: Selectivity of this compound Against Other Cathepsins
| Cathepsin | IC50 | Reference |
| Cathepsin K | >10 µM | [2][3] |
| Cathepsin B | >10 µM | [2][3] |
| Cathepsin L | >30 µM | [2][3] |
Table 3: Activity of Negative Control BI-1920
| Parameter | Value | Reference |
| Cathepsin S IC50 | >20 µM | [2][3] |
Experimental Protocols
Protocol 1: In Vitro Cathepsin S Activity Assay (Fluorogenic Substrate)
This protocol outlines a general method for determining the IC50 of this compound against recombinant Cathepsin S.
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 50 mM MES, pH 6.5, with DTT and EDTA).
-
Dilute recombinant human Cathepsin S in the assay buffer to the desired working concentration.
-
Prepare a serial dilution of this compound in DMSO, and then dilute further in the assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Prepare the fluorogenic substrate (e.g., Z-VVR-AFC) in the assay buffer.
-
-
Assay Procedure:
-
Add the diluted this compound solutions to the wells of a black 96-well plate.
-
Add the diluted Cathepsin S enzyme solution to the wells.
-
Incubate the plate at room temperature for 30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the fluorogenic substrate solution to all wells.
-
Measure the fluorescence intensity (e.g., excitation 400 nm, emission 505 nm) kinetically over 30-60 minutes at 37°C.[8]
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of this compound.
-
Plot the reaction rates against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cellular Cathepsin S Inhibition Assay (Western Blot)
This protocol describes how to assess the inhibition of Cathepsin S in a cellular context by measuring the accumulation of the invariant chain fragment Lip10.[4]
-
Cell Culture and Treatment:
-
Culture RAJI cells in appropriate media.
-
Seed the cells in 6-well plates at a density of 1 x 10^6 cells/mL.[4]
-
Treat the cells with a range of this compound concentrations for a predetermined time (e.g., 24 hours). Include vehicle and negative controls.
-
-
Cell Lysis and Protein Quantification:
-
Harvest the cells and wash with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer containing protease inhibitors.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and then incubate with a primary antibody specific for the invariant chain (to detect the Lip10 fragment). A loading control antibody (e.g., β-actin) should also be used.
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an ECL substrate and image the blot.
-
-
Data Analysis:
-
Quantify the band intensity for Lip10 and the loading control.
-
Normalize the Lip10 signal to the loading control and plot the results against the this compound concentration.
-
Protocol 3: Antigen-Induced IL-2 Secretion Assay (Co-culture)
This protocol provides a framework for measuring the functional consequence of Cathepsin S inhibition on T-cell activation.
-
Cell Preparation:
-
Prepare antigen-presenting cells (APCs), such as irradiated splenocytes or a suitable B-cell line.
-
Isolate CD4+ T-cells from a source such as a T-cell hybridoma or primary T-cells.
-
-
Co-culture and Treatment:
-
In a 96-well plate, co-culture the APCs and CD4+ T-cells at an optimized ratio.
-
Add the antigen (e.g., ovalbumin) to the wells.
-
Add serial dilutions of this compound, vehicle control, and negative control (BI-1920).
-
Incubate the plate for 24-48 hours at 37°C in a CO2 incubator.
-
-
IL-2 Measurement:
-
Collect the cell culture supernatants.
-
Measure the concentration of IL-2 in the supernatants using a commercially available ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Plot the IL-2 concentration against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
-
Visualizations
Caption: this compound inhibits Cathepsin S, blocking antigen presentation and subsequent T-cell activation.
Caption: A generalized workflow for a this compound dose-response experiment.
Caption: A decision tree for troubleshooting common issues in this compound dose-response experiments.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. The Challenge of Specific Cathepsin S Activity Detection in Experimental Settings [jneurology.com]
- 3. Pardon Our Interruption [opnme.com]
- 4. benchchem.com [benchchem.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. Optimization of the Cytokine Secretion Assay for human IL-2 in single and combination assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cathepsin S Activity Assay Kit (Fluorometric) (ab65307) | Abcam [abcam.com]
Technical Support Center: Validating BI-1915 Target Engagement in Cells
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to validating the cellular target engagement of BI-1915, a potent and selective inhibitor of Cathepsin S.[1] The information is presented in a question-and-answer format to directly address common challenges and provide clear guidance for experimental design and troubleshooting.
Introduction to this compound and Target Engagement
This compound is a highly selective inhibitor of Cathepsin S, a lysosomal cysteine protease, with an in vitro IC50 of 17 nM.[1] Cathepsin S plays a crucial role in the immune system, primarily by mediating the degradation of the invariant chain associated with MHC class II molecules, a key step in antigen presentation.[2] Validating that this compound engages with Cathepsin S within a cellular context is a critical step in preclinical development to ensure that the observed phenotypic effects are a direct result of on-target activity.
Two of the most common and robust methods for quantifying target engagement in cells are the Cellular Thermal Shift Assay (CETSA) and the NanoBRET™ Target Engagement Assay. This guide will focus on the application of these techniques for this compound.
Key Target Engagement Assays
Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical assay that measures the thermal stabilization of a target protein upon ligand binding.[3] When a compound like this compound binds to Cathepsin S, it can increase the protein's resistance to heat-induced denaturation. This change in thermal stability is a direct indicator of target engagement.
NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a proximity-based method that measures the binding of a compound to a target protein in live cells.[4] It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein (Cathepsin S-NanoLuc) and a fluorescently labeled tracer that binds to the same target. A test compound like this compound will compete with the tracer for binding, leading to a decrease in the BRET signal, which can be used to quantify intracellular affinity.[4]
Quantitative Data Summaries
The following tables provide an example of the type of quantitative data that can be generated when validating the target engagement of this compound.
Disclaimer: The specific CETSA and NanoBRET data presented below are illustrative examples to demonstrate data presentation and are not based on publicly available experimental results for this compound. The in vitro and cellular EC50 values are based on published data.
Table 1: this compound Potency and Selectivity
| Parameter | Value | Assay Type | Notes |
| In Vitro IC50 | 17 nM | Biochemical Assay | Potency against purified Cathepsin S enzyme.[1] |
| Cellular EC50 | 2.8 nM | T-cell Activation Assay | Inhibition of ovalbumin-induced IL-2 secretion.[1] |
| Selectivity | >500-fold | Biochemical Assays | Highly selective against other cathepsins (K, B, L).[1] |
Table 2: Illustrative Cellular Target Engagement Data for this compound
| Assay | Parameter | Illustrative Value | Cell Line |
| CETSA | ΔTm (°C) | + 4.2°C | HEK293 |
| EC50 (ITDR) | 50 nM | HEK293 | |
| NanoBRET™ | Intracellular IC50 | 35 nM | HEK293 |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for this compound
This protocol describes how to perform a CETSA experiment to determine the thermal stabilization of Cathepsin S by this compound in intact cells.
Materials:
-
Cells expressing Cathepsin S (e.g., HEK293, THP-1)
-
This compound
-
DMSO (vehicle control)
-
PBS (Phosphate-Buffered Saline)
-
Lysis buffer with protease inhibitors
-
Antibody specific for Cathepsin S
-
Secondary antibody conjugated to HRP
-
ECL detection reagents
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to 70-80% confluency.
-
Treat cells with varying concentrations of this compound or DMSO for 1-2 hours at 37°C.
-
-
Heat Challenge:
-
Harvest and wash cells with PBS.
-
Resuspend cells in PBS and aliquot into PCR tubes.
-
Heat the cell suspensions at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.
-
-
Cell Lysis:
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction from the precipitated proteins.
-
-
Protein Analysis:
-
Carefully collect the supernatant (soluble fraction).
-
Determine the protein concentration of each sample.
-
Analyze the amount of soluble Cathepsin S in each sample by Western blotting.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Plot the percentage of soluble Cathepsin S as a function of temperature to generate a melting curve.
-
The shift in the melting temperature (ΔTm) between the vehicle- and this compound-treated samples indicates target engagement.
-
For an isothermal dose-response (ITDR) experiment, heat all samples at a single temperature (e.g., the Tm in the presence of vehicle) and plot the amount of soluble protein against the this compound concentration to determine the EC50.
-
Protocol 2: NanoBRET™ Target Engagement Assay for this compound
This protocol outlines the steps for a NanoBRET™ assay to measure the intracellular affinity of this compound for Cathepsin S.
Materials:
-
HEK293 cells
-
Plasmid encoding Cathepsin S-NanoLuc® fusion protein
-
Transfection reagent
-
NanoBRET™ tracer for Cathepsin S
-
This compound
-
NanoBRET™ Nano-Glo® Substrate
-
Extracellular NanoLuc® Inhibitor
-
Opti-MEM™ I Reduced Serum Medium
-
White, 96-well assay plates
Procedure:
-
Transfection:
-
Transfect HEK293 cells with the Cathepsin S-NanoLuc® plasmid and incubate for 24 hours.
-
-
Assay Preparation:
-
Harvest the transfected cells and resuspend them in Opti-MEM™.
-
Prepare serial dilutions of this compound in Opti-MEM™.
-
Add the cell suspension to the wells of a 96-well plate.
-
Add the this compound dilutions to the appropriate wells.
-
-
Tracer Addition and Incubation:
-
Add the NanoBRET™ tracer to all wells at a predetermined optimal concentration.
-
Incubate the plate for 2 hours at 37°C in a CO2 incubator.
-
-
Signal Detection:
-
Prepare the NanoBRET™ Nano-Glo® Substrate solution containing the Extracellular NanoLuc® Inhibitor.
-
Add the substrate solution to all wells.
-
Read the plate on a luminometer capable of measuring donor (460 nm) and acceptor (618 nm) emission.
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio by dividing the acceptor emission by the donor emission.
-
Plot the NanoBRET™ ratio as a function of the this compound concentration.
-
Fit the data to a dose-response curve to determine the intracellular IC50 of this compound.
-
Visualizations
Cathepsin S Signaling Pathway
Caption: Cathepsin S signaling pathways and the inhibitory action of this compound.
CETSA Experimental Workflow
References
- 1. Pardon Our Interruption [opnme.com]
- 2. Increasing Time on Target: Utilization of Inhibitors of Cysteine Cathepsins to Enhance the Tumor Retention of Receptor-Targeted Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Kinase Target Engagement | Kinase Affinity Assay [worldwide.promega.com]
Validation & Comparative
A Comparative Guide to Cathepsin S Inhibitors: BI-1915 and Beyond
For Researchers, Scientists, and Drug Development Professionals
Cathepsin S, a lysosomal cysteine protease, has emerged as a compelling therapeutic target for a spectrum of autoimmune diseases and other inflammatory conditions. Its critical role in the processing of the invariant chain (Ii) is essential for the loading of antigenic peptides onto Major Histocompatibility Complex (MHC) class II molecules, a key step in initiating an adaptive immune response.[1] Consequently, the development of potent and selective Cathepsin S inhibitors is an area of intense research. This guide provides an objective comparison of BI-1915, a notable Cathepsin S inhibitor, with other alternatives, supported by available experimental data.
Performance Comparison of Cathepsin S Inhibitors
The therapeutic potential of a Cathepsin S inhibitor is intrinsically linked to its potency and selectivity. High potency ensures efficacy at lower concentrations, minimizing potential off-target effects. Selectivity, particularly against other members of the cathepsin family (e.g., Cathepsin K, L, and B), is crucial to avoid unintended biological consequences.[2]
Below is a summary of the in vitro potency and selectivity of this compound and other selected Cathepsin S inhibitors based on publicly available data.
| Inhibitor | Target | IC50 / Ki | Selectivity Profile | Reference |
| This compound | Human Cathepsin S | IC50: 17 nM | >500-fold selective against Cathepsin K, B, and L. (IC50 >10 µM for Cat K and Cat B; >30 µM for Cat L) | [2][3][4] |
| LY3000328 | Human Cathepsin S | IC50: 7.7 nM | Selective against Cathepsins B, K, L, and V. | [5] |
| Mouse Cathepsin S | IC50: 1.67 nM | [5] | ||
| RO5459072 | Human Cathepsin S | IC50: 0.1 nM | Highly selective against other cathepsins (L, B, K, F) with the exception of Cat V (IC50=700 nM). | |
| Murine Cathepsin S | IC50: 0.3 nM | |||
| JNJ-10329670 | Human Cathepsin S | Ki: 34 nM | Selective, non-covalent inhibitor. |
Note: IC50 and Ki values are dependent on assay conditions and should be compared with caution. The data presented here is compiled from various sources and may not have been generated under identical experimental conditions.
Signaling Pathway and Experimental Workflow
To understand the mechanism of action and the evaluation process for these inhibitors, the following diagrams illustrate the Cathepsin S signaling pathway in antigen presentation and a typical experimental workflow for inhibitor testing.
Caption: Role of Cathepsin S in MHC Class II antigen presentation and its inhibition.
Caption: A typical experimental workflow for evaluating Cathepsin S inhibitors.
Experimental Protocols
A detailed and reproducible experimental protocol is fundamental for the accurate assessment of inhibitor potency and selectivity. The following is a representative protocol for determining the IC50 of a Cathepsin S inhibitor using an in vitro biochemical assay.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against recombinant human Cathepsin S.
Materials:
-
Recombinant Human Cathepsin S
-
Fluorogenic Cathepsin S substrate (e.g., Z-VVR-AMC)
-
Assay Buffer (e.g., 50 mM sodium acetate, 2 mM DTT, 1 mM EDTA, pH 5.5)
-
Test Inhibitor (e.g., this compound)
-
DMSO (for dissolving the inhibitor)
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Inhibitor Preparation:
-
Prepare a stock solution of the test inhibitor in 100% DMSO.
-
Perform serial dilutions of the stock solution in assay buffer to achieve a range of desired concentrations. Ensure the final DMSO concentration in the assay is consistent across all wells and typically does not exceed 1%.
-
-
Enzyme Preparation:
-
Dilute the recombinant Cathepsin S to the desired working concentration in cold assay buffer. The optimal concentration should be determined empirically to yield a linear reaction rate over the desired time course.
-
-
Assay Protocol:
-
To each well of the 96-well plate, add the following in order:
-
Assay Buffer
-
Diluted test inhibitor (or vehicle control - assay buffer with the same final DMSO concentration).
-
Diluted Cathepsin S enzyme solution.
-
-
Include control wells:
-
Negative Control (No Enzyme): Assay buffer and substrate, without enzyme.
-
Positive Control (No Inhibitor): Assay buffer, enzyme, and vehicle.
-
-
Pre-incubate the plate at room temperature for a specified time (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Prepare the fluorogenic substrate solution by diluting the stock in assay buffer to the desired final concentration.
-
Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths for the fluorophore (e.g., 360 nm excitation and 460 nm emission for AMC).
-
Monitor the increase in fluorescence over time (kinetic read) or measure the fluorescence at a single endpoint after a fixed incubation period at 37°C.
-
-
Data Analysis:
-
Calculate the rate of reaction for each well from the kinetic data or use the endpoint fluorescence values.
-
Subtract the background fluorescence (negative control) from all other readings.
-
Determine the percent inhibition for each inhibitor concentration relative to the positive control (100% activity).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Selectivity Profiling:
To assess the selectivity of the inhibitor, a similar assay protocol is followed, substituting Cathepsin S with other cathepsins (e.g., Cathepsin K, L, B) and their respective preferred substrates. The IC50 values obtained for the target enzyme are then compared to those for the off-target enzymes to calculate the selectivity ratio.
Conclusion
This compound stands out as a potent and highly selective inhibitor of Cathepsin S, demonstrating its value as a chemical probe for in vitro studies of autoimmune diseases.[2][3] The comparative data presented highlights the landscape of Cathepsin S inhibitor development, with several compounds exhibiting nanomolar potency. The choice of an appropriate inhibitor for research or therapeutic development will depend on a comprehensive evaluation of its potency, selectivity, pharmacokinetic properties, and performance in relevant cellular and in vivo models. The provided experimental protocols and diagrams offer a foundational understanding for researchers entering this field.
References
A Comparative Guide to BI-1915 and BI-1124 for In Vitro Research
For researchers, scientists, and drug development professionals, the selection of appropriate chemical probes is paramount for generating robust and reproducible data. This guide provides a detailed in vitro comparison of two potent Cathepsin S inhibitors, BI-1915 and BI-1124, to aid in the selection of the optimal tool for your research needs.
Both this compound and BI-1124 are highly effective and selective inhibitors of Cathepsin S, a lysosomal cysteine protease pivotal in the processing and presentation of antigens.[1][2] While both compounds are valuable research tools, they are designated for different primary applications, with this compound being optimized for in vitro studies and BI-1124 also demonstrating suitability for in vivo experiments due to its superior pharmacokinetic profile.[1] This guide will focus on their comparative performance in in vitro settings.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and BI-1124, highlighting their potency and selectivity.
Table 1: In Vitro Inhibitory Potency against Cathepsin S
| Compound | Target | IC50 (nM) |
| This compound | Cathepsin S | 17[2] |
| BI-1124 | Cathepsin S | 7[1] |
Table 2: In Vitro Selectivity Profile against Related Cathepsins
| Compound | Cathepsin K (IC50) | Cathepsin B (IC50) | Cathepsin L (IC50) | Selectivity over Cat K, B, L |
| This compound | >10 µM | >10 µM | >30 µM | >500-fold[2] |
| BI-1124 | Not specified | Not specified | Not specified | >40-fold[1] |
Table 3: Cellular Activity in an Ovalbumin-Induced IL-2 Secretion Assay
| Compound | Assay | EC50 (nM) |
| This compound | Ovalbumin-induced IL-2 secretion in T-cells | 2.8[2] |
| BI-1124 | Ovalbumin-induced IL-2 secretion in T-cells | 0.5[1] |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the experimental process for evaluating these inhibitors, the following diagrams are provided.
Caption: Cathepsin S role in MHC class II antigen presentation.
Caption: General workflow for in vitro comparison.
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These are representative protocols based on standard laboratory practices.
Cathepsin S Enzymatic Inhibition Assay (IC50 Determination)
Objective: To determine the concentration of this compound and BI-1124 required to inhibit 50% of Cathepsin S enzymatic activity.
Materials:
-
Recombinant human Cathepsin S
-
Assay Buffer (e.g., 50 mM MES, 5 mM DTT, 2.5 mM EDTA, pH 6.0)
-
Fluorogenic Cathepsin S substrate (e.g., Z-VVR-AMC)
-
This compound and BI-1124
-
DMSO (for compound dilution)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a stock solution of Cathepsin S in assay buffer.
-
Prepare serial dilutions of this compound and BI-1124 in DMSO, and then dilute further in assay buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay is consistent across all wells and typically below 1%.
-
In a 96-well plate, add the diluted compounds. Include wells for a positive control (enzyme without inhibitor) and a negative control (assay buffer without enzyme).
-
Add the Cathepsin S enzyme solution to all wells except the negative control.
-
Incubate the plate at room temperature for a specified period (e.g., 15-30 minutes) to allow the inhibitors to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Immediately begin monitoring the fluorescence intensity over time using a plate reader (e.g., excitation at 380 nm and emission at 460 nm for AMC-based substrates).
-
Calculate the rate of reaction (slope of the linear phase of the fluorescence curve) for each concentration of the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Ovalbumin-Induced IL-2 Secretion Assay in T-cells (EC50 Determination)
Objective: To measure the effective concentration of this compound and BI-1124 that inhibits 50% of the antigen-specific T-cell activation, as measured by IL-2 secretion.
Materials:
-
Antigen-presenting cells (APCs) (e.g., splenocytes)
-
T-cells from a T-cell receptor (TCR) transgenic mouse model specific for an ovalbumin peptide (e.g., DO11.10)
-
Complete cell culture medium
-
Ovalbumin protein
-
This compound and BI-1124
-
DMSO
-
96-well cell culture plate
-
IL-2 ELISA kit
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Seed the APCs in a 96-well plate.
-
Prepare serial dilutions of this compound and BI-1124 in cell culture medium. Add the diluted compounds to the wells containing APCs.
-
Add ovalbumin to the wells to be processed by the APCs.
-
Add the ovalbumin-specific T-cells to the wells. Include control wells with T-cells and APCs but no ovalbumin (unstimulated) and wells with T-cells, APCs, and ovalbumin but no inhibitor (stimulated control).
-
Incubate the plate in a CO2 incubator for a specified period (e.g., 24-48 hours).
-
After incubation, centrifuge the plate and collect the supernatant.
-
Quantify the concentration of IL-2 in the supernatant using an ELISA kit according to the manufacturer's instructions.
-
Calculate the EC50 value by plotting the percentage of inhibition of IL-2 secretion against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Conclusion
Both this compound and BI-1124 are potent and selective inhibitors of Cathepsin S. For purely in vitro studies, this compound offers excellent potency and a very high degree of selectivity. BI-1124, while also highly potent and selective, is the preferred choice for studies that may extend to in vivo models due to its optimized pharmacokinetic properties. The choice between these two inhibitors should be guided by the specific requirements of the planned experiments.
References
BI-1915: A Comparative Analysis of Selectivity Against Cathepsin K and L Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical probe BI-1915 against prominent inhibitors of Cathepsin K and Cathepsin L. The focus is a data-driven analysis of selectivity and potency, supported by detailed experimental protocols to aid in the critical evaluation and replication of findings.
Introduction
Cathepsins are a family of proteases that play crucial roles in various physiological and pathological processes. While Cathepsin K and L are established therapeutic targets for osteoporosis and cancer, respectively, the development of highly selective inhibitors remains a significant challenge. Off-target inhibition of other cathepsins can lead to undesirable side effects. This compound is a potent and highly selective inhibitor of Cathepsin S, an enzyme involved in antigen presentation and autoimmune diseases.[1] This guide evaluates the selectivity profile of this compound in comparison to established Cathepsin K and L inhibitors, providing a clear perspective on its potential for focused research applications.
Quantitative Comparison of Inhibitor Potency and Selectivity
The following table summarizes the half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) values for this compound and a selection of Cathepsin K and L inhibitors against a panel of human cathepsins. Lower values indicate higher potency.
| Inhibitor | Primary Target | Cathepsin K (nM) | Cathepsin L (nM) | Cathepsin S (nM) | Cathepsin B (nM) |
| This compound | Cathepsin S | >10,000[2][3] | >30,000[2][3] | 17 (IC50) | >10,000[2][3] |
| Odanacatib | Cathepsin K | 0.2 (IC50) | 2995 (IC50)[2][4] | 60 (IC50)[2][4] | 1034 (IC50)[2][4] |
| Relacatib | Cathepsin K | 0.041 (Ki)[5][6] | 0.068 (Ki)[5][6] | 1.6 (Ki)[5] | 13 (Ki)[5] |
| Balicatib | Cathepsin K | 1.4 (IC50)[7] | 503 (IC50) | >65,000 (IC50)[7] | 4800 (IC50)[7] |
| MIV-711 | Cathepsin K | 0.98 (Ki)[1][3] | >1300-fold selectivity | >1300-fold selectivity | >1300-fold selectivity |
| SID 26681509 | Cathepsin L | - | 56 (IC50)[8] | - | - |
| Cathepsin Inhibitor 1 | Cathepsin L | 3162 (pIC50=5.5) | 12.6 (pIC50=7.9) | 1000 (pIC50=6.0) | 6310 (pIC50=5.2) |
Note: IC50 and Ki values are closely related measures of inhibitor potency. Selectivity is determined by the ratio of IC50/Ki values against the primary target versus off-targets.
Experimental Protocols
The determination of inhibitor potency and selectivity against cathepsins is typically performed using an in vitro enzyme inhibition assay. The following is a generalized protocol based on established methodologies.
Cathepsin Enzyme Inhibition Assay
This assay quantifies the inhibitory effect of a compound on the enzymatic activity of a purified cathepsin.
Materials:
-
Recombinant human cathepsin enzyme (K, L, S, or B)
-
Assay Buffer (e.g., 100 mM sodium acetate, 2.5 mM EDTA, 2.5 mM DTT, pH 5.5)
-
Fluorogenic substrate specific to the cathepsin being assayed
-
Test inhibitor (e.g., this compound) and reference inhibitors
-
96-well black microplates
-
Fluorescence plate reader
Methodology:
-
Enzyme Activation: The recombinant cathepsin is pre-incubated in the assay buffer to ensure full enzymatic activity.
-
Inhibitor Preparation: A serial dilution of the test and reference inhibitors is prepared in the assay buffer.
-
Inhibitor Incubation: The activated cathepsin is incubated with various concentrations of the inhibitors for a specified period at room temperature to allow for binding.
-
Substrate Addition: The fluorogenic substrate is added to all wells to initiate the enzymatic reaction.
-
Kinetic Measurement: The increase in fluorescence, resulting from the cleavage of the substrate by the active cathepsin, is monitored over time using a fluorescence plate reader.
-
Data Analysis: The rate of substrate cleavage is calculated for each inhibitor concentration. The IC50 value, which is the concentration of the inhibitor that reduces the enzyme's activity by 50%, is determined by plotting the reaction rates against the inhibitor concentrations and fitting the data to a dose-response curve.
Visualizing Selectivity: A Comparative Overview
The following diagrams illustrate the selectivity profiles of this compound and representative Cathepsin K and L inhibitors.
References
- 1. Nonclinical and clinical pharmacological characterization of the potent and selective cathepsin K inhibitor MIV-711 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in the discovery of cathepsin K inhibitors on bone resorption - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nonclinical and clinical pharmacological characterization of the potent and selective cathepsin K inhibitor MIV-711 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A highly potent inhibitor of cathepsin K (relacatib) reduces biomarkers of bone resorption both in vitro and in an acute model of elevated bone turnover in vivo in monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cathepsin K inhibitors for osteoporosis and potential off-target effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
Unveiling the Better Choice for Cathepsin S Suppression: A Head-to-Head Comparison of BI-1915 and siRNA Knockdown
For researchers and drug development professionals navigating the complexities of Cathepsin S inhibition, the choice between a small molecule inhibitor and a genetic knockdown approach is critical. This guide provides an objective comparison of the selective chemical probe BI-1915 and siRNA-mediated knockdown for targeting Cathepsin S, supported by experimental data and detailed protocols to inform your research decisions.
Cathepsin S, a lysosomal cysteine protease, plays a pivotal role in immune responses and various pathological conditions. Its enzymatic activity, which is maintained at a neutral pH, allows it to function both intracellularly and extracellularly. Key functions of Cathepsin S include the processing of the invariant chain (Ii) associated with MHC class II molecules, a crucial step in antigen presentation.[1][2] Furthermore, Cathepsin S is implicated in signaling pathways such as the activation of Protease-Activated Receptor 2 (PAR2) and the NF-κB pathway, which drives inflammatory responses.[3][4]
This guide delves into a comparative analysis of two widely used methods to inhibit Cathepsin S function: the potent and selective small molecule inhibitor this compound and the targeted gene silencing approach of siRNA knockdown.
Quantitative Efficacy: A Tale of Two Methodologies
This compound , a chemical probe developed by Boehringer Ingelheim, demonstrates high potency and selectivity for Cathepsin S.[5][6] In biochemical assays, it exhibits a half-maximal inhibitory concentration (IC50) of 17 nM.[1][5][6] In cell-based assays, this compound effectively blocks the ovalbumin-induced secretion of IL-2 in T-cells with a half-maximal effective concentration (EC50) of 2.8 nM.[5][6] This indicates its ability to effectively inhibit Cathepsin S function within a cellular context, impacting downstream immunological responses.
siRNA-mediated knockdown of Cathepsin S offers a genetic approach to reduce its expression levels. In a study utilizing human umbilical vein endothelial cells (HUVECs), transfection with Cathepsin S siRNA resulted in a significant downregulation of its expression.[3][7] This reduction in Cathepsin S levels led to the suppression of hyperglycemia-induced inflammation, angiogenesis, and complement protein activity.[7][8] The effects were attributed to the inhibition of the NF-κB signaling pathway.[3][4][7] While percentage of knockdown can vary depending on the experimental conditions, studies have shown that siRNA can achieve significant reductions in target gene expression.[9]
| Parameter | This compound | siRNA Knockdown of Cathepsin S | Reference |
| Mechanism of Action | Reversible, potent, and selective small molecule inhibitor | Post-transcriptional gene silencing by mRNA degradation | [5],[6],[3] |
| Target | Cathepsin S enzyme activity | Cathepsin S mRNA | [5],[6],[3] |
| IC50 | 17 nM (in vitro, biochemical assay) | Not Applicable | [5],[6],[1] |
| EC50 | 2.8 nM (in vitro, cell-based assay) | Not Applicable | [5],[6] |
| Observed Effect | Inhibition of ovalbumin-induced IL-2 secretion in T-cells | Suppression of inflammatory markers, angiogenesis, and complement activation in HUVECs | [5],[6],[7],[8] |
| Downstream Pathway | Inhibition of T-cell activation | Inhibition of NF-κB signaling pathway | [5],[6],[7],[3],[4] |
Visualizing the Mechanisms: Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the processes involved, the following diagrams illustrate the Cathepsin S signaling pathway and the experimental workflows for both this compound inhibition and siRNA knockdown.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Essential role for cathepsin S in MHC class II-associated invariant chain processing and peptide loading - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cathepsin S Knockdown Suppresses Endothelial Inflammation, Angiogenesis, and Complement Protein Activity under Hyperglycemic Conditions In Vitro by Inhibiting NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cathepsin S Knockdown Suppresses Endothelial Inflammation, Angiogenesis, and Complement Protein Activity under Hyperglycemic Conditions In Vitro by Inhibiting NF-κB Signaling | Scilit [scilit.com]
- 5. Pardon Our Interruption [opnme.com]
- 6. This compound | Cathepsin S inhibitor | Probechem Biochemicals [probechem.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Guide to the Use of BI-1915 and its Negative Control, BI-1920, in Cathepsin S Research
For researchers, scientists, and drug development professionals, the proper use of tool compounds and their corresponding negative controls is fundamental to robust experimental design and the generation of reliable data. This guide provides a comprehensive comparison of BI-1915, a potent Cathepsin S (CatS) inhibitor, and its structurally related but inactive counterpart, BI-1920, designed for use as a negative control.
Cathepsin S is a lysosomal cysteine protease that plays a critical role in the immune system, primarily through its involvement in the MHC class II antigen presentation pathway. Its dysregulation has been implicated in various autoimmune diseases and cancers, making it an attractive target for therapeutic intervention. This compound, offered through Boehringer Ingelheim's opnMe portal, provides a valuable tool for investigating the biological roles of CatS. To ensure that the observed effects are specifically due to the inhibition of CatS, it is crucial to use a well-characterized negative control, such as BI-1920.
The Principle of Negative Controls in Experimental Design
In pharmacological studies, a negative control is a compound that is structurally similar to the active investigational compound but is pharmacologically inactive against the target of interest.[1][2] The purpose of a negative control is to account for off-target effects or effects related to the chemical scaffold of the molecule itself, rather than its specific interaction with the intended target.[3][4][5] By comparing the results of the active compound to the negative control, researchers can more confidently attribute the observed biological effects to the specific inhibition of the target. BI-1920 is designed to serve this purpose in studies involving this compound.
Comparative Efficacy of this compound and BI-1920
The primary difference between this compound and BI-1920 lies in their ability to inhibit Cathepsin S. This compound is a potent inhibitor, while BI-1920 demonstrates minimal to no activity against the enzyme. This differential activity is the cornerstone of their use as a tool compound and negative control pair.
| Compound | Target | IC50 | EC50 (in vitro T-cell assay) |
| This compound | Cathepsin S | 17 nM[6][7] | 2.8 nM[6] |
| BI-1920 | Cathepsin S | > 20 µM[6] | Not Active |
Table 1: Comparison of the in vitro potency of this compound and BI-1920 against Cathepsin S.
As shown in Table 1, this compound inhibits Cathepsin S with a half-maximal inhibitory concentration (IC50) in the nanomolar range, indicating high potency.[6][7] In contrast, the IC50 of BI-1920 is greater than 20 micromolar, demonstrating a significant lack of inhibitory activity.[6] This difference in potency is also reflected in a functional cell-based assay measuring ovalbumin-induced IL-2 secretion in T-cells, where this compound shows a half-maximal effective concentration (EC50) of 2.8 nM, while BI-1920 is inactive.[6]
Experimental Protocols
To facilitate the use of this compound and BI-1920, this section provides representative protocols for key experiments.
Cathepsin S Inhibition Assay (In Vitro)
This protocol is a general guideline for determining the IC50 of inhibitors against recombinant Cathepsin S.
Materials:
-
Recombinant human Cathepsin S
-
Fluorogenic Cathepsin S substrate (e.g., Z-VVR-AMC)
-
Assay buffer (e.g., 50 mM MES, 2.5 mM EDTA, 5 mM DTT, pH 6.0)
-
This compound and BI-1920
-
DMSO
-
Black 96-well plates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound and BI-1920 in DMSO. A typical starting concentration might be 1 mM.
-
Further dilute the compounds in assay buffer to the desired final concentrations. The final DMSO concentration should be kept constant across all wells (e.g., <1%).
-
Add the diluted compounds to the wells of a black 96-well plate. Include wells with assay buffer and DMSO as a positive control (no inhibition) and wells with a known pan-cysteine protease inhibitor (e.g., E-64) as a negative control (full inhibition).
-
Add recombinant Cathepsin S to all wells except for the no-enzyme control.
-
Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the fluorogenic Cathepsin S substrate to all wells.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/460 nm for AMC-based substrates) over time.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Plot the reaction rate against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Ovalbumin-Induced IL-2 Secretion in T-cells (Cell-Based Assay)
This protocol outlines a general procedure to assess the functional effect of Cathepsin S inhibition on antigen presentation and T-cell activation.
Materials:
-
Antigen-presenting cells (APCs), such as dendritic cells or B-cells
-
DO11.10 T-cell hybridoma cells (specific for an ovalbumin peptide presented by I-A^d)
-
Ovalbumin (OVA)
-
This compound and BI-1920
-
Complete cell culture medium
-
96-well cell culture plates
-
IL-2 ELISA kit
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Seed APCs in a 96-well plate and allow them to adhere overnight.
-
The next day, treat the APCs with serial dilutions of this compound and BI-1920 for 1-2 hours. Include a vehicle control (DMSO).
-
Add ovalbumin to the wells containing the treated APCs and incubate for several hours to allow for antigen processing and presentation.
-
Add DO11.10 T-cell hybridoma cells to each well.
-
Co-culture the APCs and T-cells for 24-48 hours.
-
Collect the cell culture supernatant.
-
Quantify the amount of IL-2 in the supernatant using an ELISA kit according to the manufacturer's instructions.
-
Plot the IL-2 concentration against the inhibitor concentration and determine the EC50 value.
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action of this compound and the experimental design, the following diagrams are provided.
Caption: Role of Cathepsin S in MHC Class II Antigen Presentation and its inhibition by this compound.
Caption: Workflow for assessing the effect of this compound and BI-1920 on T-cell activation.
Conclusion
This compound and its corresponding negative control, BI-1920, represent a well-characterized pair of chemical tools for the investigation of Cathepsin S biology. The high potency and selectivity of this compound for CatS, combined with the inactivity of the structurally similar BI-1920, allows for the confident attribution of observed experimental effects to the inhibition of Cathepsin S. By employing the experimental designs and protocols outlined in this guide, researchers can generate robust and reliable data, contributing to a deeper understanding of the role of Cathepsin S in health and disease.
References
- 1. Negative Control Group | Definition & Examples - Lesson | Study.com [study.com]
- 2. scienceready.com.au [scienceready.com.au]
- 3. Experimental Design • MiniOne Systems [theminione.com]
- 4. Negative Controls: A Tool for Detecting Confounding and Bias in Observational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Positive and Negative Controls | Rockland [rockland.com]
- 6. Pardon Our Interruption [opnme.com]
- 7. medchemexpress.com [medchemexpress.com]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cross-reactivity profile of BI-1915, a potent inhibitor of Cathepsin S (CatS), against other related proteases. The data presented herein is intended to assist researchers in evaluating the selectivity of this compound for their specific applications.
Executive Summary
This compound is a highly potent and selective inhibitor of Cathepsin S, a lysosomal cysteine protease involved in antigen presentation and immune responses.[1] This guide summarizes the cross-reactivity of this compound against other cathepsins and a broader panel of proteases, presenting quantitative data, experimental methodologies, and visual representations of the experimental workflow.
Data Presentation: Cross-Reactivity Profile of this compound
The inhibitory activity of this compound against its primary target, Cathepsin S, and other related proteases is summarized in the table below. The data clearly demonstrates the high selectivity of this compound.
| Target Protease | This compound IC50 | Selectivity vs. CatS | Negative Control (BI-1920) IC50 |
| Cathepsin S (CatS) | 17 nM | - | >20 µM |
| Cathepsin K (CatK) | >10 µM | >588-fold | Not Available |
| Cathepsin B (CatB) | >10 µM | >588-fold | Not Available |
| Cathepsin L (CatL) | >30 µM | >1764-fold | Not Available |
| Papain | 87% inhibition at 10 µM | Not Applicable | Not Available |
Data compiled from sources.[1][2][3][4]
Experimental Protocols
The following section outlines the general methodologies employed in the cross-reactivity studies of this compound.
Enzymatic Assays
The inhibitory activity of this compound against various proteases was determined using enzymatic assays. A common method involves a luminescent based enzymatic assay where the inhibition of the target protease by this compound is measured by a change in signal.[4]
General Workflow:
-
Enzyme and Substrate Preparation: The target protease and its specific substrate are prepared in an appropriate assay buffer.
-
Compound Incubation: A dilution series of this compound is pre-incubated with the target protease to allow for binding.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate.
-
Signal Detection: The reaction progress is monitored by measuring the output signal (e.g., fluorescence, luminescence) over time.
-
Data Analysis: The IC50 values are calculated by fitting the dose-response data to a suitable equation.
Surface Plasmon Resonance (SPR)
The binding kinetics of this compound to its target, Cathepsin S, were determined using Surface Plasmon Resonance (SPR).[4] This technique measures the binding and dissociation of the inhibitor to the immobilized target protein in real-time.
Mandatory Visualizations
Experimental Workflow for Protease Cross-Reactivity Screening
The following diagram illustrates a typical workflow for assessing the cross-reactivity of an inhibitor like this compound against a panel of proteases.
Caption: Workflow for assessing protease inhibitor cross-reactivity.
Cathepsin S Signaling Pathway in Antigen Presentation
This diagram illustrates the role of Cathepsin S in the MHC class II antigen presentation pathway, which is inhibited by this compound.
Caption: Role of Cathepsin S in MHC Class II antigen presentation.
References
Validating BI-1915: A Guide to Orthogonal Methods for Cathepsin S Inhibition
For researchers, scientists, and drug development professionals, rigorous validation of experimental results is paramount. This guide provides a framework for validating the activity of BI-1915, a potent and selective inhibitor of Cathepsin S (CTSS), using orthogonal methods. By employing distinct experimental approaches, researchers can build a robust body of evidence to confirm on-target activity and rule out potential artifacts.
Cathepsin S is a lysosomal cysteine protease that plays a crucial role in the processing and presentation of antigens by the major histocompatibility complex (MHC) class II.[1] Its involvement in various inflammatory and autoimmune diseases has made it an attractive therapeutic target. This compound has been identified as a highly potent inhibitor of Cathepsin S with an IC50 of 17 nM.[1] To ensure the validity of these findings, this guide outlines a series of orthogonal experimental approaches.
Comparative Performance of Cathepsin S Inhibitors
A direct comparison of this compound with alternative inhibitors and a negative control is essential for contextualizing its performance. The following table summarizes the key potency and selectivity data for this compound, a structurally related alternative BI-1124, and the negative control BI-1920.
| Compound | Target | IC50 (nM) | Selectivity vs. Cathepsin K | Selectivity vs. Cathepsin B | Selectivity vs. Cathepsin L | Reference |
| This compound | Cathepsin S | 17 | >500-fold (>10 µM) | >500-fold (>10 µM) | >1700-fold (>30 µM) | [1] |
| BI-1124 | Cathepsin S | 7 | >40-fold | >40-fold | >40-fold | [2][3] |
| BI-1920 | Cathepsin S | >20,000 | - | - | - | [1] |
Orthogonal Validation Strategy
An effective validation strategy employs multiple, independent assays that measure different aspects of inhibitor function. This approach minimizes the risk of method-specific artifacts and provides a more comprehensive understanding of the compound's activity.
References
A Comparative Analysis of BI-1915 and First-Generation Cathepsin S Inhibitors
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the performance and experimental validation of the novel Cathepsin S inhibitor, BI-1915, benchmarked against established first-generation alternatives.
This guide provides an objective comparison of the highly potent and selective Cathepsin S (CatS) inhibitor, this compound, with first-generation inhibitors, including the well-characterized Z-FL-COCHO (also known as LY3000328) and the peptide-based Z-Phe-Ala-FMK. This document is intended to assist researchers in making informed decisions for their in vitro and in vivo studies by presenting key performance data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows.
Executive Summary
Cathepsin S is a lysosomal cysteine protease that plays a crucial role in the processing of the invariant chain, a critical step in the major histocompatibility complex (MHC) class II antigen presentation pathway. Its role in immune regulation has made it a significant target for therapeutic intervention in autoimmune diseases and other inflammatory conditions. First-generation CatS inhibitors, often peptide-based molecules with reactive warheads, paved the way for understanding the therapeutic potential of targeting this enzyme. However, these early inhibitors often suffered from limitations such as off-target effects and suboptimal pharmacokinetic properties.
This compound represents a significant advancement, demonstrating high potency for CatS and exceptional selectivity against other cathepsins. This guide presents a detailed comparison of this compound with first-generation inhibitors, highlighting its superior selectivity profile.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the quantitative data for this compound and representative first-generation Cathepsin S inhibitors.
Table 1: In Vitro Potency and Selectivity of Cathepsin S Inhibitors
| Compound | Target | IC50 (nM) | Selectivity vs. Cathepsin K | Selectivity vs. Cathepsin B | Selectivity vs. Cathepsin L |
| This compound | Human Cathepsin S | 17 [1][2][3] | >588-fold (>10,000 nM)[1][3] | >588-fold (>10,000 nM)[1][3] | >1764-fold (>30,000 nM)[1][3] |
| Z-FL-COCHO (LY3000328) | Human Cathepsin S | 7.7[4][5] | Data not available | Data not available | Data not available |
| Mouse Cathepsin S | 1.67[4][5] | ||||
| Z-Phe-Ala-FMK | Cathepsin B/L | Potent inhibitor (specific IC50 for CatS not readily available)[6] | Data not available | Data not available | Data not available |
Table 2: Cellular Activity of Cathepsin S Inhibitors
| Compound | Assay | EC50 (nM) |
| This compound | Ovalbumin-induced IL-2 secretion in T-cells | 2.8 [1][3] |
| Z-FL-COCHO (LY3000328) | Data not available | Data not available |
| Z-Phe-Ala-FMK | Data not available | Data not available |
Table 3: Pharmacokinetic Properties of Cathepsin S Inhibitors
| Compound | Key Pharmacokinetic Parameters |
| This compound | Limited in vivo pharmacokinetic data available; designed for in vitro use.[7] |
| Z-FL-COCHO (LY3000328) | Human (oral administration): Rapidly absorbed with a Tmax of approximately 2 to 4 hours.[8] Exhibits linear pharmacokinetics up to a 300 mg dose.[8][9] Oral bioavailability is estimated to be at least 48.4% to 66.5%.[8] The observed human oral clearance is between 12 and 13.7 L/h.[8] |
| Z-Phe-Ala-FMK | Data not available |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and experimental designs, the following diagrams illustrate the Cathepsin S signaling pathway and a typical experimental workflow for inhibitor testing.
Figure 1: Role of Cathepsin S in MHC Class II Antigen Presentation.
Figure 2: General Experimental Workflow for Inhibitor Characterization.
Detailed Experimental Protocols
Cathepsin S Enzymatic Assay (Fluorometric)
This protocol is designed to determine the in vitro potency (IC50) of inhibitors against purified Cathepsin S.
Materials:
-
Recombinant human Cathepsin S
-
Fluorogenic Cathepsin S substrate (e.g., Z-VVR-AMC)
-
Assay Buffer (e.g., 50 mM sodium acetate, 5 mM DTT, 1 mM EDTA, pH 5.5)
-
Inhibitor compounds (this compound, first-generation inhibitors) dissolved in DMSO
-
96-well black microplates
-
Fluorescence plate reader (Excitation: ~360-400 nm, Emission: ~460-505 nm)
Procedure:
-
Prepare Reagents:
-
Dilute recombinant Cathepsin S to the desired working concentration in cold Assay Buffer.
-
Prepare a stock solution of the fluorogenic substrate in DMSO and then dilute to the final working concentration in Assay Buffer.
-
Prepare a serial dilution of the inhibitor compounds in DMSO, and then dilute further in Assay Buffer to the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
-
Assay Setup:
-
Add 50 µL of Assay Buffer to all wells of the 96-well plate.
-
Add 25 µL of the diluted inhibitor solutions to the respective wells. For control wells (no inhibitor), add 25 µL of Assay Buffer containing the same final concentration of DMSO.
-
Add 25 µL of the diluted Cathepsin S enzyme solution to all wells except for the substrate control wells.
-
-
Pre-incubation:
-
Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding 100 µL of the pre-warmed fluorogenic substrate solution to all wells.
-
Immediately begin measuring the fluorescence intensity kinetically at 37°C for 30-60 minutes, with readings taken every 1-2 minutes.
-
-
Data Analysis:
-
Determine the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each well.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Calculate the IC50 value by fitting the data to a four-parameter logistic equation.
-
MHC Class II Antigen Presentation Assay (IL-2 Secretion)
This cell-based assay measures the ability of an inhibitor to block antigen presentation by APCs to T-cells, with T-cell activation being quantified by the secretion of Interleukin-2 (IL-2).[10][11]
Materials:
-
Antigen Presenting Cells (APCs) (e.g., splenocytes, dendritic cells)
-
Antigen-specific CD4+ T-cell hybridoma or primary T-cells (e.g., DO11.10 T-cells for ovalbumin)
-
Specific antigen (e.g., Ovalbumin protein)
-
Inhibitor compounds (this compound, first-generation inhibitors)
-
Complete cell culture medium
-
96-well cell culture plates
-
Human or mouse IL-2 ELISA kit
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Cell Preparation:
-
Harvest and prepare a single-cell suspension of APCs.
-
Prepare the antigen-specific T-cells.
-
-
Inhibitor Treatment and Antigen Pulsing:
-
Seed the APCs in a 96-well plate at an appropriate density.
-
Add serial dilutions of the inhibitor compounds to the APCs and incubate for 1-2 hours.
-
Add the specific antigen to the wells and incubate for 4-6 hours to allow for antigen uptake and processing.
-
-
Co-culture and T-cell Activation:
-
After the antigen pulsing, add the antigen-specific T-cells to the wells containing the APCs.
-
Co-culture the cells for 18-24 hours in the CO2 incubator.
-
-
Measurement of IL-2 Secretion:
-
After the co-culture period, centrifuge the plate and carefully collect the supernatant from each well.
-
Quantify the amount of IL-2 in the supernatant using a commercially available ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Plot the concentration of IL-2 versus the logarithm of the inhibitor concentration.
-
Calculate the EC50 value, which is the concentration of the inhibitor that causes a 50% reduction in IL-2 secretion.
-
Conclusion
The data presented in this guide clearly demonstrates that this compound is a highly potent and exceptionally selective inhibitor of Cathepsin S. Its superior selectivity profile compared to first-generation inhibitors, such as the less characterized Z-Phe-Ala-FMK, suggests a reduced potential for off-target effects, making it a valuable tool for in vitro and preclinical research. While Z-FL-COCHO (LY3000328) also shows high potency, the comprehensive selectivity data for this compound provides a clearer picture of its specificity. The detailed experimental protocols provided herein offer a standardized framework for researchers to independently validate these findings and further explore the therapeutic potential of targeting Cathepsin S with next-generation inhibitors like this compound.
References
- 1. Pardon Our Interruption [opnme.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Cathepsin S inhibitor | Probechem Biochemicals [probechem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. Pharmacokinetics and pharmacodynamics of the cathepsin S inhibitor, LY3000328, in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics and pharmacodynamics of the cathepsin S inhibitor, LY3000328, in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Activation of Dendritic Cells Alters the Mechanism of MHC Class II Antigen Presentation to CD4 T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Head-to-Head Comparison of BI-1915 with Commercially Available Cathepsin S Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the Cathepsin S (CatS) inhibitor BI-1915 with other commercially available alternatives, supported by experimental data. The focus is on providing a clear understanding of their relative performance, particularly in terms of potency and selectivity, which are critical parameters for researchers selecting the right tool for their in vitro and in vivo studies.
Introduction to Cathepsin S and its Inhibition
Cathepsin S is a lysosomal cysteine protease that plays a pivotal role in the immune system, primarily through its function in the processing and presentation of antigens by major histocompatibility complex (MHC) class II molecules.[1] This process is essential for the activation of CD4+ T cells and the subsequent adaptive immune response. Dysregulation of CatS activity has been implicated in various autoimmune diseases and inflammatory disorders, making it a compelling therapeutic target.
This compound is a highly potent and selective inhibitor of Cathepsin S.[1][2] It is a valuable tool for in vitro research aimed at understanding the role of CatS in various physiological and pathological processes. This guide will compare this compound with another prominent commercially available CatS inhibitor, LY3000328, to aid researchers in making an informed decision for their experimental needs.
Quantitative Performance Comparison
The following table summarizes the available quantitative data for this compound and a key commercially available competitor, LY3000328.
| Inhibitor | Target | IC50 (nM) | Selectivity against other Cathepsins |
| This compound | Human Cathepsin S | 17[1][2] | >500-fold vs. CatK and CatB (IC50 >10 µM) and vs. CatL (IC50 >30 µM)[1][3] |
| LY3000328 | Human Cathepsin S | 7.7[1][4] | Described as having "excellent" and "very high selectivity" against other cysteine proteases, including Cathepsins L, K, B, and V.[3][4] Specific IC50 values are not readily available in the public domain. |
| Mouse Cathepsin S | 1.67[1][4] |
Note: A structurally related negative control for this compound, BI-1920 , is also available and shows no significant inhibition of Cathepsin S (IC50 > 20 µM).[1]
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanism of action and experimental setups, the following diagrams have been generated using the DOT language.
Cathepsin S Role in Antigen Presentation
Caption: Role of Cathepsin S in MHC Class II antigen presentation and its inhibition by this compound.
Experimental Workflow for Cellular Antigen Presentation Assay
Caption: A typical experimental workflow to assess the impact of Cathepsin S inhibitors on antigen presentation.
Experimental Protocols
In Vitro Cathepsin S Enzymatic Activity Assay
This assay is designed to determine the direct inhibitory potency of compounds on recombinant Cathepsin S.
Materials:
-
Recombinant human Cathepsin S
-
Fluorogenic Cathepsin S substrate (e.g., Z-VVR-AFC)
-
Assay Buffer (e.g., 100 mM sodium acetate, pH 5.5, containing DTT and EDTA)
-
This compound, LY3000328, or other test inhibitors
-
96-well black plates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test inhibitors in DMSO and then dilute further in Assay Buffer.
-
Add the diluted inhibitors to the wells of the 96-well plate. Include a vehicle control (DMSO).
-
Add a solution of recombinant Cathepsin S to each well.
-
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the fluorogenic substrate to each well.
-
Monitor the fluorescence intensity kinetically at an excitation wavelength of 400 nm and an emission wavelength of 505 nm.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the percent inhibition against the inhibitor concentration and determine the IC50 value using a suitable curve-fitting model.
Cellular Antigen Presentation Assay (Ovalbumin-induced IL-2 Secretion)
This cell-based assay evaluates the functional consequence of Cathepsin S inhibition on the presentation of a specific antigen to T-cells.[5]
Materials:
-
Antigen-Presenting Cells (APCs): e.g., A20 murine B-lymphoma cell line.[5]
-
T-cells: e.g., Ovalbumin (OVA)-specific T-cell hybridoma (DO11.10).[5]
-
Antigen: Ovalbumin (OVA) protein.[5]
-
This compound, LY3000328, or other test inhibitors.
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
96-well cell culture plates.
-
IL-2 ELISA kit.[5]
Procedure:
-
Seed APCs into a 96-well plate.[5]
-
Add various concentrations of the Cathepsin S inhibitor or vehicle control to the wells.[5]
-
Pre-incubate the cells with the inhibitor for 1 hour at 37°C.[5]
-
Add OVA protein to the wells.[5]
-
Incubate for 2-4 hours at 37°C to allow for antigen uptake, processing, and presentation.[5]
-
Add the OVA-specific T-cell hybridoma to each well.[5]
-
Co-culture the APCs and T-cells for 24 hours at 37°C.[5]
-
After incubation, centrifuge the plate and collect the cell culture supernatant.[5]
-
Quantify the amount of secreted IL-2 in the supernatant using an ELISA kit according to the manufacturer's instructions.[5]
-
The reduction in IL-2 secretion in the presence of the inhibitor is a measure of its efficacy in blocking antigen presentation.
Conclusion
This compound is a highly potent and exceptionally selective inhibitor of Cathepsin S, making it an excellent tool for in vitro studies where precise targeting of CatS is required. Its >500-fold selectivity against other closely related cathepsins minimizes the risk of off-target effects, ensuring that observed biological outcomes can be confidently attributed to the inhibition of Cathepsin S.
LY3000328 is another potent Cathepsin S inhibitor that has been investigated for its therapeutic potential. While specific quantitative selectivity data is not as readily available as for this compound, it is reported to have excellent selectivity.
For researchers prioritizing a well-characterized selectivity profile for their in vitro experiments, this compound, along with its corresponding negative control BI-1920, offers a robust and reliable system for dissecting the specific roles of Cathepsin S. The choice between these inhibitors will ultimately depend on the specific requirements of the experimental design and the desired balance between potency and a comprehensively documented selectivity profile.
References
Comparative Performance Analysis of BI-1915 in Primary Human Immune Cells
For Researchers, Scientists, and Drug Development Professionals: A Head-to-Head Look at a Potent Cathepsin S Inhibitor
This guide provides an objective comparison of the Cathepsin S (CatS) inhibitor, BI-1915, with other alternative compounds, supported by experimental data. The focus is on the validation of this compound's performance in primary human immune cells, a critical step in assessing its therapeutic potential for autoimmune and inflammatory diseases.
Introduction to this compound and its Target: Cathepsin S
Cathepsin S is a lysosomal cysteine protease predominantly expressed in antigen-presenting cells (APCs) such as B cells, macrophages, and dendritic cells. It plays a pivotal role in the processing of the invariant chain (Ii) associated with MHC class II molecules, a crucial step for the presentation of exogenous antigens to CD4+ T cells. By inhibiting CatS, compounds like this compound can modulate the adaptive immune response, making them attractive candidates for the treatment of various autoimmune disorders.
This compound is a highly potent and selective, reversible, non-covalent inhibitor of human Cathepsin S. It has been developed as a chemical probe for in vitro studies to investigate the biological functions of CatS. A structurally related molecule, BI-1920, which is inactive against CatS, serves as a valuable negative control for experiments.
Performance Comparison of Cathepsin S Inhibitors
The following table summarizes the in vitro potency and selectivity of this compound in comparison to other notable Cathepsin S inhibitors.
| Compound | Target | In Vitro IC50 (nM) | Selectivity vs. Cathepsin B | Selectivity vs. Cathepsin K | Selectivity vs. Cathepsin L | Cellular Potency (EC50, nM) | Reference |
| This compound | Cathepsin S | 17 | >588-fold (>10,000 nM) | >588-fold (>10,000 nM) | >1765-fold (>30,000 nM) | 2.8 (Ovalbumin-induced IL-2 secretion in T-cells) | [1] |
| RO5461111 | Cathepsin S | Not explicitly stated | High | High | High | Efficiently suppressed antigen-specific T cell and B cell priming in vitro | [2] |
| LY3000328 | Cathepsin S | Not explicitly stated | High | High | High | Phase I clinical trials completed | [3] |
Experimental Validation in Primary Human Immune Cells
The validation of this compound in primary human immune cells is crucial to understanding its potential clinical efficacy. Key experiments involve the isolation and culture of specific immune cell populations, followed by treatment with the inhibitor and subsequent functional assays.
Inhibition of T-Cell Activation
Objective: To assess the ability of this compound to inhibit the activation of primary human CD4+ T cells in a co-culture system with antigen-presenting cells.
Experimental Workflow:
Figure 1: Workflow for assessing this compound's effect on T-cell activation.
Methodology:
-
Isolation of Primary Human PBMCs: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Generation of Monocyte-Derived Dendritic Cells (moDCs): Monocytes are purified from PBMCs by magnetic-activated cell sorting (MACS) using CD14 microbeads. Monocytes are then cultured for 5-7 days in RPMI-1640 medium supplemented with GM-CSF and IL-4 to differentiate them into immature dendritic cells (iDCs).
-
Antigen Pulsing and this compound Treatment: iDCs are pulsed with a specific antigen (e.g., tetanus toxoid) for several hours. Following antigen pulsing, the iDCs are treated with varying concentrations of this compound or a vehicle control.
-
T-Cell Co-culture and Activation: Autologous CD4+ T cells are isolated from the same donor's PBMCs. The antigen-pulsed and this compound-treated iDCs are then co-cultured with the purified CD4+ T cells.
-
Assessment of T-Cell Activation: T-cell activation is measured by:
-
Proliferation Assays: T-cell proliferation is quantified by labeling T cells with a fluorescent dye like CFSE before co-culture and measuring dye dilution by flow cytometry after several days.
-
Cytokine Secretion: The concentration of key T-cell activation cytokines, such as IL-2 and IFN-γ, in the culture supernatant is measured by ELISA.
-
Impact on Cytokine Release from PBMCs
Objective: To evaluate the effect of this compound on the cytokine profile of human PBMCs stimulated with a polyclonal activator.
Experimental Workflow:
Figure 2: Workflow for assessing this compound's effect on PBMC cytokine release.
Methodology:
-
Isolation of Primary Human PBMCs: PBMCs are isolated from healthy donor blood as described previously.
-
This compound Treatment and Stimulation: PBMCs are pre-incubated with different concentrations of this compound or a vehicle control for a defined period. Subsequently, the cells are stimulated with a polyclonal T-cell activator, such as phytohemagglutinin (PHA), to induce a broad cytokine response.
-
Cytokine Profiling: After an incubation period, the cell culture supernatant is collected. The concentrations of a panel of pro-inflammatory and anti-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6, IL-10, IFN-γ) are measured using a multiplex bead-based immunoassay (e.g., Luminex).
Signaling Pathway of Cathepsin S in Antigen Presentation
The primary mechanism of action of this compound is the inhibition of Cathepsin S, which disrupts the MHC class II antigen presentation pathway.
Figure 3: Role of Cathepsin S in MHC Class II antigen presentation.
Conclusion
References
A Comparative Guide to BI-1915 Inhibition of Cathepsin S: Assessing Performance and Aiding Reproducibility
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the Cathepsin S inhibitor BI-1915 with alternative compounds. In the absence of direct inter-laboratory reproducibility studies, this document focuses on presenting available quantitative data, detailing a standardized experimental protocol to promote consistency across different labs, and visualizing the relevant biological pathway.
This compound is a potent and highly selective chemical probe for Cathepsin S (CatS), a lysosomal cysteine protease.[1][2][3] Cathepsin S plays a crucial role in the immune system by mediating the degradation of the invariant chain (Ii) from MHC class II molecules in antigen-presenting cells (APCs).[4][5][6] This process is essential for the loading of antigenic peptides onto MHC class II molecules, which are then presented to CD4+ T cells, initiating an adaptive immune response.[4][6] Inhibition of Cathepsin S is therefore a promising therapeutic strategy for autoimmune diseases and other inflammatory conditions.[2]
Performance Comparison of Cathepsin S Inhibitors
While direct comparative studies on the reproducibility of this compound inhibition across different laboratories are not publicly available, we can compare its reported potency and selectivity with other known Cathepsin S inhibitors. The data presented below is collated from manufacturer's specifications and available literature. It is important to note that variations in experimental conditions can lead to differences in measured values.
| Inhibitor | Target | Type | IC50 / Ki (Human) | Selectivity | Negative Control Available |
| This compound | Cathepsin S | Not Specified | IC50: 17 nM[1][2][3] | >500-fold vs Cathepsin K (>10 µM), Cathepsin B (>10 µM), and Cathepsin L (>30 µM)[3][7] | Yes (BI-1920, IC50 > 20 µM)[7] |
| JNJ-10329670 | Cathepsin S | Non-covalent, Reversible[1] | Ki: 34 nM[1] | Selective[1] | Not specified |
| LY3000328 | Cathepsin S | Not Specified | IC50: 7.7 nM[8][9][10][11] | Selective vs Cathepsins B, K, L, V[12] | Not specified |
Cellular Activity:
In a cellular context, this compound has been shown to block the ovalbumin-induced secretion of IL-2 in T-cells with an EC50 of 2.8 nM, demonstrating its cell permeability and effectiveness in a more complex biological system.[3]
Experimental Protocols
To facilitate the reproducibility of Cathepsin S inhibition studies, a detailed and standardized experimental protocol is crucial. The following is a representative protocol for a fluorometric in vitro Cathepsin S inhibition assay, based on commercially available kits and common laboratory practices.
Objective:
To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., this compound) against recombinant human Cathepsin S.
Materials:
-
Recombinant Human Cathepsin S
-
Cathepsin S Substrate (e.g., Z-VVR-AFC or Ac-KQKLR-AMC)
-
Assay Buffer (e.g., 50 mM MES, 5 mM DTT, 1 mM EDTA, pH 6.0)
-
Test Compound (e.g., this compound)
-
Negative Control (e.g., BI-1920)
-
Positive Control Inhibitor (e.g., E-64)
-
DMSO (for compound dilution)
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader (Excitation/Emission wavelengths dependent on substrate)
Procedure:
-
Reagent Preparation:
-
Prepare the Assay Buffer and store it on ice.
-
Reconstitute the Cathepsin S substrate in DMSO to a stock concentration (e.g., 10 mM) and then dilute to the working concentration in Assay Buffer.
-
Prepare a stock solution of the test compound and control compounds in DMSO (e.g., 10 mM).
-
-
Compound Dilution:
-
Perform a serial dilution of the test compound in DMSO to create a range of concentrations (e.g., from 100 µM to 1 pM).
-
Prepare a similar dilution series for the positive control inhibitor.
-
Prepare a solution of the negative control at a high concentration (e.g., 100 µM).
-
-
Assay Protocol:
-
Add Assay Buffer to all wells of the 96-well plate.
-
Add the diluted test compounds, positive control, negative control, and a DMSO vehicle control to their respective wells.
-
Add the diluted recombinant Cathepsin S enzyme to all wells except for the "no enzyme" control wells.
-
Incubate the plate at 37°C for 15-30 minutes to allow the compounds to interact with the enzyme.
-
Initiate the enzymatic reaction by adding the Cathepsin S substrate to all wells.
-
Immediately measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes using a microplate reader.
-
-
Data Analysis:
-
For each concentration of the test compound, calculate the initial reaction velocity (rate of fluorescence increase).
-
Normalize the reaction velocities to the DMSO vehicle control (100% activity) and the "no enzyme" control (0% activity).
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizing the Mechanism of Action
To understand the biological context of this compound's inhibitory action, it is helpful to visualize the Cathepsin S signaling pathway in antigen presentation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Cathepsin S inhibitor | Probechem Biochemicals [probechem.com]
- 4. Cathepsin S activity regulates antigen presentation and immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Essential role for cathepsin S in MHC class II-associated invariant chain processing and peptide loading - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. opnme.com [opnme.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. LY 3000328 | Cathepsin S inhibitor | TargetMol [targetmol.com]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
BI-1915: A Comparative Analysis of Potency in Enzymatic versus Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of BI-1915's Performance Against Alternative Cathepsin S Inhibitors
This guide provides a comprehensive comparison of the Cathepsin S inhibitor this compound in enzymatic and cell-based assays. The data presented herein is intended to offer researchers an objective overview of this compound's potency and selectivity profile in relation to other known inhibitors of the same target, facilitating informed decisions in drug discovery and development projects.
Executive Summary
This compound is a potent inhibitor of Cathepsin S, a cysteine protease implicated in immune responses and various pathologies. In direct enzymatic assays, this compound demonstrates an IC50 of 17 nM.[1] Its efficacy is further confirmed in cell-based functional assays, where it effectively blocks ovalbumin-induced IL-2 secretion in T-cells with an EC50 of 2.8 nM.[1] This guide will delve into the quantitative data, comparing this compound with its close analog BI-1124 and other notable Cathepsin S inhibitors, JNJ-10329670 and RO5461111. Detailed experimental protocols for the key assays are also provided to ensure reproducibility and aid in the design of future experiments.
Data Presentation: Quantitative Comparison of Cathepsin S Inhibitors
The following tables summarize the potency and selectivity of this compound and alternative Cathepsin S inhibitors in both enzymatic and cell-based assays.
Table 1: Enzymatic Potency and Selectivity of Cathepsin S Inhibitors
| Inhibitor | Target | IC50 / Ki | Selectivity |
| This compound | Cathepsin S | IC50 = 17 nM[1] | >500-fold vs. Cathepsin K, B, and L[1] |
| BI-1124 | Cathepsin S | IC50 = 7 nM | >40-fold vs. Cathepsin K, B, and L |
| JNJ-10329670 | Human Cathepsin S | Ki = 34 nM | Selective vs. Cathepsins L, F, and K |
| RO5461111 | Human Cathepsin S | IC50 = 0.4 nM | Highly selective |
| RO5461111 | Mouse Cathepsin S | IC50 = 0.5 nM | Highly selective |
Table 2: Cell-Based Potency of Cathepsin S Inhibitors
| Inhibitor | Cell-Based Assay | EC50 |
| This compound | Ovalbumin-induced IL-2 secretion in T-cells | 2.8 nM[1] |
| BI-1124 | Ovalbumin-induced IL-2 secretion in T-cells | 0.5 nM |
| JNJ-10329670 | T-cell proliferation | Not explicitly stated in the provided search results. |
| RO5461111 | MHC-II dependent T-cell activation | Not explicitly stated in the provided search results. |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on established techniques and information gathered from various sources.
Cathepsin S Enzymatic Assay (Fluorescence-Based)
This assay quantifies the enzymatic activity of Cathepsin S by measuring the cleavage of a fluorogenic substrate.
Materials:
-
Recombinant human Cathepsin S
-
Fluorogenic Cathepsin S substrate (e.g., Z-VVR-AFC)
-
Assay Buffer (e.g., 50 mM sodium acetate, 2.5 mM DTT, 2.5 mM EDTA, pH 5.5)
-
Test inhibitors (e.g., this compound) dissolved in DMSO
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
In a 96-well plate, add the assay buffer.
-
Add the diluted test inhibitor to the wells. Include a vehicle control (DMSO) and a positive control (a known Cathepsin S inhibitor).
-
Add the recombinant Cathepsin S enzyme to all wells except for the no-enzyme control.
-
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Immediately measure the fluorescence intensity at an excitation wavelength of ~400 nm and an emission wavelength of ~505 nm.
-
Continue to read the fluorescence kinetically for 30-60 minutes at 37°C.
-
The rate of reaction is determined from the linear portion of the fluorescence versus time curve.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the percent inhibition data to a dose-response curve.
Ovalbumin-Induced IL-2 Secretion Assay (T-cell based)
This cell-based assay measures the ability of an inhibitor to block the T-cell response to a specific antigen, which is dependent on Cathepsin S activity for antigen presentation.
Materials:
-
Antigen-presenting cells (APCs)
-
T-cells from a T-cell receptor (TCR) transgenic mouse model (e.g., DO11.10) that recognize an ovalbumin peptide presented by MHC class II.
-
Ovalbumin
-
Test inhibitors (e.g., this compound) dissolved in DMSO
-
Cell culture medium (e.g., RPMI-1640 supplemented with 10% FBS)
-
96-well cell culture plate
-
Human IL-2 ELISA kit
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Seed APCs in a 96-well plate.
-
Prepare serial dilutions of the test inhibitor in cell culture medium.
-
Add the diluted inhibitor to the wells containing APCs. Include a vehicle control (DMSO).
-
Add ovalbumin to the wells to be presented by the APCs.
-
Co-culture the APCs with the T-cells.
-
Incubate the plate for 24-48 hours in a CO2 incubator.
-
After incubation, collect the cell culture supernatant.
-
Quantify the amount of IL-2 in the supernatant using a human IL-2 ELISA kit according to the manufacturer's instructions.
-
Calculate the percent inhibition of IL-2 secretion for each inhibitor concentration relative to the vehicle control.
-
Determine the EC50 value by fitting the percent inhibition data to a dose-response curve.
Mandatory Visualizations
Cathepsin S Signaling Pathway in Antigen Presentation
Caption: Role of Cathepsin S in MHC Class II antigen presentation and its inhibition by this compound.
Experimental Workflow: Enzymatic Assay
Caption: Workflow for determining the enzymatic potency of this compound.
Experimental Workflow: Cell-Based Assay
Caption: Workflow for assessing the cell-based potency of this compound.
References
A Structural Showdown: BI-1915 and Other Potent Cathepsin S Ligands
For Immediate Release
[City, State] – [Date] – In the competitive landscape of drug discovery, a deep understanding of the structural and functional characteristics of lead compounds is paramount. This guide provides a comprehensive structural and performance comparison of BI-1915, a potent Cathepsin S inhibitor, with other notable ligands targeting this critical enzyme. The data presented herein, supported by detailed experimental protocols, offers researchers, scientists, and drug development professionals a valuable resource for evaluating and selecting compounds for further investigation.
Cathepsin S, a lysosomal cysteine protease, plays a crucial role in the processing of antigens for presentation by major histocompatibility complex (MHC) class II molecules, making it a key target in autoimmune diseases and immuno-oncology.[1] The development of selective and potent inhibitors of Cathepsin S is a significant area of research. This comparative guide focuses on the structural differences and inhibitory activities of this compound alongside other key inhibitors.
Performance Comparison of Cathepsin S Ligands
The inhibitory potency and selectivity of various compounds against Cathepsin S and related proteases are summarized below. This quantitative data provides a clear overview of the performance of each ligand.
| Ligand | Target | IC50 / Ki | Selectivity | Reference |
| This compound | Human Cathepsin S | IC50 = 17 nM | >500-fold vs. Cathepsin K & B; >1760-fold vs. Cathepsin L | [1][2] |
| BI-1124 | Human Cathepsin S | IC50 = 7 nM | >40-fold vs. Cathepsin K, B, & L | [3] |
| LY3000328 | Human Cathepsin S | IC50 = 7.7 nM | >500-fold vs. Cathepsin K, L, B, & V | [4][5] |
| JNJ-10329670 | Human Cathepsin S | Ki = 34 nM | Selective | [3] |
| VBY-825 | Human Cathepsin S | Ki(app) = 130 pM | Highly potent against Cathepsins S, L, V, B, K, and F | [6] |
| RO5459072 | Human Cathepsin S | Potent Inhibitor | Selective | [7][8] |
| BI-1920 | Human Cathepsin S | IC50 > 20 µM | Negative Control | [1] |
Structural Comparison
A visual comparison of the chemical structures of this compound and its analogs, as well as other key Cathepsin S inhibitors, highlights the diverse scaffolds that can achieve potent and selective inhibition.
(Note: Chemical structure images would be presented here in a publication format. As a text-based AI, I will describe the key structural features.)
This compound and its Analogs (BI-1124 and BI-1920): These compounds share a common core structure, with variations in substituent groups that significantly impact their potency and pharmacokinetic properties. BI-1124, the in-vivo tool, is structurally very similar to this compound but possesses modifications that confer a superior pharmacokinetic profile.[3] BI-1920 serves as a crucial negative control, with a structure closely related to this compound but exhibiting very low affinity for Cathepsin S.[1]
LY3000328: This potent and selective inhibitor features a distinct chemical scaffold compared to the BI series of compounds.[4][5]
JNJ-10329670: The structure of this non-covalent inhibitor showcases another unique chemical architecture for targeting Cathepsin S.
RO5459072: A covalent, reversible inhibitor, its structure is designed for high selectivity and potency.
VBY-825: This reversible cysteine protease inhibitor demonstrates high potency against a range of cathepsins.[6]
Signaling Pathways and Experimental Workflow
To provide a deeper context for the role of Cathepsin S and the evaluation of its inhibitors, the following diagrams illustrate the relevant biological pathway and a typical experimental workflow.
Caption: Role of Cathepsin S in MHC Class II Antigen Presentation.
Caption: Workflow for Determining Inhibitor IC50 Values.
Experimental Protocols
The following is a generalized protocol for a fluorometric assay to determine the inhibitory potency (IC50) of compounds against Cathepsin S.
Materials and Reagents:
-
Recombinant Human Cathepsin S
-
Fluorogenic Cathepsin S Substrate (e.g., Z-VVR-AFC)
-
Assay Buffer (e.g., 50 mM MES, pH 6.5, containing 2.5 mM DTT and 2.5 mM EDTA)
-
Test Compounds (e.g., this compound) and a known inhibitor (e.g., E-64) as a positive control
-
Dimethyl Sulfoxide (DMSO) for compound dilution
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of Assay Buffer.
-
Dilute the recombinant Cathepsin S to the desired concentration in the Assay Buffer.
-
Prepare a stock solution of the fluorogenic substrate in DMSO and then dilute to the final working concentration in Assay Buffer.
-
Prepare serial dilutions of the test compounds and control inhibitor in DMSO, and then further dilute in Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant and low (e.g., ≤1%).
-
-
Assay Protocol (96-well plate format):
-
Add a defined volume of the diluted test compounds or control inhibitor to the appropriate wells of the microplate.
-
Add the diluted Cathepsin S enzyme solution to all wells except for the negative control (blank) wells.
-
Pre-incubate the plate at room temperature for a specified period (e.g., 15-30 minutes) to allow the inhibitors to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the diluted fluorogenic substrate to all wells.
-
Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence intensity over time (kinetic read) at the appropriate excitation and emission wavelengths for the substrate (e.g., 400 nm excitation and 505 nm emission for AFC).
-
-
Data Analysis:
-
Determine the rate of the enzymatic reaction (slope of the linear portion of the fluorescence vs. time curve) for each concentration of the inhibitor.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the uninhibited control (enzyme and substrate only).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve (e.g., using a four-parameter logistic equation) to determine the IC50 value.
-
This comprehensive guide provides a solid foundation for researchers to compare and contrast this compound with other Cathepsin S ligands, facilitating informed decisions in the pursuit of novel therapeutics.
References
- 1. opnme.com [opnme.com]
- 2. apexbt.com [apexbt.com]
- 3. Pardon Our Interruption [opnme.com]
- 4. caymanchem.com [caymanchem.com]
- 5. LY-3000328 | 1373215-15-6 | Cathepsin | MOLNOVA [molnova.com]
- 6. Identification and preclinical testing of a reversible cathepsin protease inhibitor reveals anti-tumor efficacy in a pancreatic cancer model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacodynamic Monitoring of RO5459072, a Small Molecule Inhibitor of Cathepsin S - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacodynamic Monitoring of RO5459072, a Small Molecule Inhibitor of Cathepsin S - PubMed [pubmed.ncbi.nlm.nih.gov]
BI-1915: A Comparative Analysis of Activity in Human versus Mouse Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the activity of BI-1915, a potent and selective inhibitor of Cathepsin S, in human and mouse systems. The information is intended to assist researchers in designing experiments and interpreting data related to this compound.
Introduction
This compound is a chemical probe designed by Boehringer Ingelheim as a selective inhibitor of Cathepsin S (CatS), a lysosomal cysteine protease.[1][2] Cathepsin S plays a crucial role in the immune system, particularly in the process of antigen presentation by major histocompatibility complex (MHC) class II molecules.[1] By inhibiting Cathepsin S, this compound can modulate immune responses, making it a valuable tool for research in areas such as autoimmune diseases and inflammation.[2]
Mechanism of Action
The primary mechanism of action of this compound is the potent and selective inhibition of Cathepsin S.[1] Cathepsin S is responsible for the degradation of the invariant chain (Ii) that is associated with newly synthesized MHC class II molecules in antigen-presenting cells (APCs). The degradation of Ii is a critical step that allows for the loading of antigenic peptides onto the MHC class II molecule, which is then presented on the cell surface to CD4+ T helper cells. By inhibiting Cathepsin S, this compound blocks this process, leading to a reduction in antigen presentation and subsequent T-cell activation. This mechanism is central to its potential therapeutic applications in immune-mediated disorders.
Comparative Efficacy of this compound
While direct comparative studies of this compound activity in human versus mouse cell lines are not extensively available in the public domain, we can infer its potential cross-reactivity from enzymatic and cell-based assay data.
Enzymatic Activity
Cell-Based Activity
In a functional cell-based assay, this compound effectively blocks the ovalbumin-induced secretion of Interleukin-2 (IL-2) in a T-cell co-culture system with an effective concentration (EC50) of 2.8 nM.[4] This assay was conducted in a mouse model system, indicating that this compound is highly active in mouse cells.[5]
| Parameter | Human | Mouse | Reference |
| Enzymatic IC50 (Cathepsin S) | 17 nM | Not Publicly Available | [1] |
| Cell-Based EC50 (IL-2 Secretion) | Not Publicly Available | 2.8 nM | [4] |
Experimental Protocols
1. Cathepsin S Enzymatic Inhibition Assay
This protocol is adapted from commercially available Cathepsin S inhibitor screening kits.
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified recombinant Cathepsin S.
-
Materials:
-
Recombinant human or mouse Cathepsin S
-
Fluorogenic Cathepsin S substrate (e.g., Z-VVR-AMC)
-
Assay Buffer (e.g., 50 mM sodium acetate, 2.5 mM EDTA, 5 mM DTT, pH 5.5)
-
This compound
-
96-well black microplate
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare a serial dilution of this compound in DMSO and then dilute further in Assay Buffer.
-
Add 25 µL of the diluted this compound or vehicle control (DMSO in Assay Buffer) to the wells of the microplate.
-
Add 50 µL of a pre-warmed solution of Cathepsin S in Assay Buffer to each well.
-
Incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding 25 µL of the fluorogenic substrate solution to each well.
-
Immediately measure the fluorescence intensity (e.g., Ex/Em = 380/460 nm for AMC-based substrates) at regular intervals for 30-60 minutes.
-
Calculate the rate of reaction for each concentration of this compound.
-
Plot the reaction rates against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
2. Ovalbumin-Induced IL-2 Secretion Assay in a T-Cell Co-culture System
This protocol is based on descriptions of similar assays in the literature.
-
Objective: To determine the half-maximal effective concentration (EC50) of this compound for the inhibition of antigen-specific T-cell activation.
-
Materials:
-
Antigen-presenting cells (APCs), e.g., splenocytes from a wild-type mouse.
-
CD4+ T-cells from a DO11.10 mouse, which have a T-cell receptor specific for an ovalbumin peptide.
-
Ovalbumin protein.
-
This compound.
-
Complete RPMI-1640 medium.
-
96-well cell culture plate.
-
IL-2 ELISA kit.
-
-
Procedure:
-
Prepare a serial dilution of this compound in complete RPMI-1640 medium.
-
Plate APCs (e.g., at 5 x 10^5 cells/well) in a 96-well plate.
-
Add the diluted this compound or vehicle control to the wells containing APCs.
-
Add ovalbumin to the wells at a final concentration known to induce a robust T-cell response (e.g., 100 µg/mL).
-
Incubate for 1-2 hours at 37°C to allow for antigen processing and presentation.
-
Add CD4+ T-cells from a DO11.10 mouse (e.g., at 2 x 10^5 cells/well) to each well.
-
Co-culture the cells for 24-48 hours at 37°C in a CO2 incubator.
-
After incubation, centrifuge the plate and collect the supernatant.
-
Quantify the concentration of IL-2 in the supernatant using an ELISA kit according to the manufacturer's instructions.
-
Plot the IL-2 concentration against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
-
Visualizing the Mechanism and Workflow
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Caption: Signaling pathway of Cathepsin S in antigen presentation and its inhibition by this compound.
Caption: Workflow for determining the inhibitory activity of this compound.
Conclusion
This compound is a potent inhibitor of human Cathepsin S and demonstrates high efficacy in a mouse cell-based model of T-cell activation. While a direct comparison of its enzymatic activity against both human and mouse Cathepsin S is not publicly available, the existing data suggests that this compound is a valuable and cross-reactive tool for studying Cathepsin S function in both human and murine systems. Researchers should consider the potential for species-specific differences in potency when designing and interpreting their experiments.
References
- 1. Pardon Our Interruption [opnme.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Advances in Cathepsin S Inhibition: Challenges and Breakthroughs in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | Cathepsin S inhibitor | Probechem Biochemicals [probechem.com]
- 5. Pardon Our Interruption [opnme.com]
Safety Operating Guide
Essential Guide to the Proper Disposal of BI-1915
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical probes like BI-1915, a potent Cathepsin S inhibitor, are paramount for laboratory safety and environmental protection.[1][2] While a specific Safety Data Sheet (SDS) with detailed disposal instructions for this compound is not publicly available, established best practices for the disposal of potent research compounds provide a clear framework for its safe management.[3] This guide offers a comprehensive, step-by-step approach to the proper disposal of this compound, ensuring compliance with general laboratory safety standards.
Immediate Safety and Handling Protocols
Before beginning any disposal procedure, it is crucial to handle this compound with the appropriate personal protective equipment (PPE) to minimize exposure risk. The following table summarizes the recommended PPE and handling guidelines.
| Item | Specification |
| Personal Protective Equipment (PPE) | |
| Gloves | Chemical-resistant nitrile or neoprene gloves. Double-gloving is recommended. |
| Eye Protection | Safety glasses with side shields or goggles. |
| Lab Coat | Standard laboratory coat, to be kept fastened. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95) is advised if handling the solid compound outside of a ventilated enclosure.[3] |
| Handling Procedures | |
| Weighing and Aliquoting | To be performed in a chemical fume hood or a ventilated balance enclosure to contain any airborne particles.[3] |
| Solution Preparation | To be conducted in a chemical fume hood. |
| General Handling | Avoid direct contact with skin and eyes. Do not ingest or inhale. |
| Emergency Procedures | |
| Spills | Spilled chemicals and the materials used for cleanup should be treated as hazardous waste.[4] |
| Accidental Exposure | In case of skin or eye contact, flush the affected area with copious amounts of water and seek immediate medical attention. |
Step-by-Step Disposal Procedure for this compound
The following procedure outlines the safe disposal of this compound in various forms. It is essential to consult your institution's Environmental Health and Safety (EHS) department for specific guidelines, as regulations may vary.[3]
1. Waste Identification and Segregation:
-
All forms of this compound waste, including the pure compound, solutions, and contaminated materials, should be treated as hazardous chemical waste.[5]
-
It is crucial to segregate this compound waste from other waste streams to prevent unintended chemical reactions.[6] Do not mix with incompatible wastes.[7]
2. Disposal of Solid this compound:
-
Collect any unused or expired solid this compound in its original container or a clearly labeled, sealed container.[8]
-
The label should clearly state "Hazardous Waste" and "this compound (Solid)".[9]
-
Store the container in a designated hazardous waste accumulation area until collection by the EHS department or a licensed waste disposal company.
3. Disposal of Liquid Waste Containing this compound:
-
Solutions containing this compound must be collected in a dedicated, leak-proof, and chemically compatible container.[10]
-
The container must be clearly labeled as "Hazardous Waste" and specify the contents, including "this compound" and the solvent(s) used.[11]
-
Never dispose of liquid waste containing this compound down the drain.[3]
-
Store the sealed container in secondary containment to prevent spills.[5]
4. Disposal of Contaminated Labware and PPE:
-
Any labware (e.g., pipette tips, tubes, vials) that has come into direct contact with this compound should be considered hazardous waste.[3]
-
Collect these items in a designated, sealed container or a heavy-duty plastic bag labeled "Hazardous Waste: this compound Contaminated Materials".[8]
-
Contaminated PPE, such as gloves and disposable lab coats, should also be disposed of as hazardous waste in the same manner.[3]
5. Disposal of Empty this compound Containers:
-
An empty container that held this compound must be triple-rinsed with a suitable solvent capable of dissolving the compound.[5][12]
-
The rinsate from all three rinses must be collected and disposed of as liquid hazardous waste.[12]
-
After triple-rinsing, the original label on the container should be defaced or removed. The container can then typically be disposed of as regular laboratory glass or plastic waste, in accordance with institutional policies.[5]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Cathepsin S inhibitor | Probechem Biochemicals [probechem.com]
- 3. benchchem.com [benchchem.com]
- 4. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 5. vumc.org [vumc.org]
- 6. benchchem.com [benchchem.com]
- 7. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 9. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 10. acewaste.com.au [acewaste.com.au]
- 11. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 12. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Essential Safety and Logistical Information for Handling BI-1915
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety protocols and operational procedures for the handling and disposal of BI-1915, a selective Cathepsin S inhibitor. In the absence of a publicly available, official Safety Data Sheet (SDS) for this compound, this document is based on established best practices for handling potent, novel research compounds with unknown toxicity. It is imperative to treat this compound as a potentially hazardous substance and to supplement these guidelines with a thorough risk assessment in consultation with your institution's Environmental Health and Safety (EHS) department.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the primary defense against accidental exposure to potent research compounds like this compound. The required level of PPE is contingent on the specific laboratory activity and the physical form of the compound.
| Activity | Engineering Controls | Hand Protection | Eye/Face Protection | Respiratory Protection | Body Protection |
| Weighing and Aliquoting (Solid) | Chemical Fume Hood or Ventilated Balance Enclosure | Double-gloving with nitrile gloves (minimum 4-mil thickness) | Safety glasses with side shields or goggles | NIOSH-approved N95 respirator (or higher if aerosolization is likely) | Lab coat |
| Solution Preparation | Chemical Fume Hood | Nitrile gloves (minimum 4-mil thickness) | Safety glasses with side shields or goggles | Not generally required if conducted within a certified fume hood | Lab coat |
| In Vitro Experimentation | Biosafety Cabinet or Chemical Fume Hood | Nitrile gloves | Safety glasses | Not generally required within a containment unit | Lab coat |
Experimental Protocol: Safe Handling of this compound
Adherence to a strict, step-by-step protocol is essential to minimize the risk of exposure and contamination.
1. Preparation and Planning:
-
Obtain and thoroughly review all available information on this compound and related compounds.
-
Consult your institution's EHS department for a formal risk assessment.
-
Ensure all necessary PPE is available and in good condition.
-
Prepare and label all necessary equipment and solutions in advance.
-
Designate a specific area within a chemical fume hood for handling this compound.
-
Ensure a chemical spill kit is readily accessible.
2. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store this compound in a clearly labeled, sealed container in a designated, secure, and well-ventilated area.
-
Follow the supplier's recommendations for storage temperature.
3. Weighing and Solution Preparation:
-
Perform all weighing and solution preparation within a certified chemical fume hood or a ventilated balance enclosure.
-
Wear all PPE as specified in the table above. Double-gloving is highly recommended when handling the solid compound.
-
Use dedicated spatulas and weighing papers.
-
To minimize dust, do not pour the solid. Use a spatula to transfer the compound.
-
When preparing solutions, slowly add the solvent to the solid to avoid splashing.
-
Cap and seal the solution container immediately after preparation.
4. In Vitro Handling:
-
Conduct all experiments involving this compound within a biosafety cabinet or chemical fume hood.
-
Use disposable plasticware whenever possible to minimize cleaning of contaminated labware.
-
Avoid the generation of aerosols.
5. Spill Cleanup:
-
In the event of a spill, immediately alert others in the vicinity.
-
If the spill is outside of a containment unit, evacuate the area and contact your institution's EHS department.
-
For minor spills within a fume hood:
-
Wear appropriate PPE, including a respirator if the compound is a powder.
-
Cover the spill with an absorbent material from a chemical spill kit.
-
Work from the outside of the spill inwards to prevent spreading.
-
Carefully collect the absorbent material and contaminated debris into a labeled hazardous waste container.
-
Decontaminate the area with an appropriate solvent (e.g., 70% ethanol), followed by soap and water.
-
Dispose of all cleanup materials as hazardous waste.
-
Disposal Plan
Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
| Waste Stream | Container | Disposal Method |
| Unused solid this compound | Labeled, sealed container for hazardous solid chemical waste | Incineration or other approved chemical waste disposal method through a licensed vendor. |
| Liquid waste (solutions containing this compound) | Labeled, sealed container for hazardous liquid chemical waste | Do not dispose of down the drain.[1] Dispose of via a licensed hazardous waste disposal company. |
| Contaminated labware (pipette tips, tubes, etc.) | Labeled, sealed, puncture-resistant container for solid chemical waste | Incineration or other approved chemical waste disposal method. |
| Contaminated PPE (gloves, lab coat, etc.) | Labeled, sealed bag for hazardous waste | Dispose of as hazardous chemical waste. |
Important: Always consult your institution's EHS department for specific disposal guidelines, as regulations may vary.
Visual Workflow and Logical Relationships
The following diagrams illustrate the key workflows for handling this compound safely.
Caption: Workflow for the safe handling of this compound from preparation to disposal.
Caption: Logical decision-making process for responding to a this compound spill.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
